Product packaging for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone(Cat. No.:CAS No. 1016228-01-5)

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Cat. No.: B1444760
CAS No.: 1016228-01-5
M. Wt: 218.02 g/mol
InChI Key: MXBFVOYREPRONK-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO B1444760 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone CAS No. 1016228-01-5

Properties

IUPAC Name

1-(6-bromo-3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBFVOYREPRONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

This compound (CAS No. 1016228-01-5) is a highly functionalized heterocyclic ketone that serves as a versatile and strategic building block in modern synthetic chemistry. Its structure is distinguished by three key reactive sites: a C6-bromo group amenable to cross-coupling reactions, a C3-fluoro group susceptible to nucleophilic aromatic substitution, and a C2-acetyl moiety that can undergo a range of carbonyl transformations. This trifunctional orthogonality makes it an exceptionally valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. It is typically supplied as a solid and should be stored at room temperature.

Physical and Chemical Data

The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1016228-01-5
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.03 g/mol
Physical Form Solid
Boiling Point 251.8 ± 40.0 °C (at 760 mmHg, Predicted)
Flash Point 106.1 ± 27.3 °C (Predicted)
InChI Key MXBFVOYREPRONK-UHFFFAOYSA-N
Spectroscopic Signature

Structural confirmation is paramount for ensuring the integrity of experimental outcomes. The spectroscopic data for this compound are distinctive. While raw spectra should be consulted, the expected features are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) and two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns would be consistent with their relative positions and the influence of the fluorine substituent. Spectroscopic data for this compound are available for reference from specialized databases.[1]

  • ¹³C NMR: The carbon spectrum will display seven distinct signals: one for the methyl carbon, one for the carbonyl carbon, and five for the pyridine ring carbons, each influenced uniquely by the bromine, fluorine, and acetyl substituents.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected, confirming the presence of the single fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis Strategy

While numerous vendors supply this reagent, understanding its synthesis provides context for potential impurities and scale-up strategies. A plausible and efficient laboratory-scale synthesis can be devised from commercially available precursors, such as 6-Bromo-3-fluoro-2-formylpyridine.[2][3] This approach involves a two-step sequence: Grignard addition followed by oxidation.

G start 6-Bromo-3-fluoro-2-formylpyridine step1 Step 1: Grignard Reaction (MeMgBr, THF, 0 °C to RT) start->step1 intermediate [1-(6-Bromo-3-fluoropyridin-2-yl)ethanol] (Secondary Alcohol Intermediate) step1->intermediate step2 Step 2: Oxidation (DMP or PCC, DCM) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Grignard Addition to form 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol

  • Dissolve 6-Bromo-3-fluoro-2-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (MeMgBr, ~1.1 eq, typically 3M in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.

    • Causality Insight: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as over-addition or enolization.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting aldehyde.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to this compound

  • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin periodinane (DMP, ~1.2 eq) or pyridinium chlorochromate (PCC, ~1.5 eq) portion-wise at room temperature.

    • Expertise Note: DMP is often preferred due to its milder conditions and easier workup compared to chromium-based oxidants like PCC, leading to higher purity products.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

  • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

    • Self-Validation: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its three functional groups, allowing for a programmed, stepwise elaboration of the core structure.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The C-Br bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction forges a new carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups.

  • Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from an activated boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex transmetal R¹-Pd(II)L₂(R²) pd_complex->transmetal Transmetalation product R¹-R² (Coupled Product) transmetal->product Reductive Elimination product_complex [R¹-Pd(II)L₂(R²)] sub R¹-Br (Substrate) sub->pd_complex Oxidative Addition boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal base Base base->transmetal product->pd0

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Representative Protocol: Suzuki Coupling

  • To a reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Evacuate and backfill the vial with an inert gas (3x).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

  • Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by LC-MS or TLC.

  • After cooling, dilute with water and extract with an organic solvent.

  • Purify via standard methods (chromatography, recrystallization).

Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position

The fluorine atom at the C3 position, while on a traditionally less reactive position of the pyridine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] The reaction is significantly facilitated by the presence of the strongly electron-withdrawing acetyl group at the ortho (C2) position, which stabilizes the transient, negatively charged Meisenheimer intermediate. Fluorine's high electronegativity makes it an excellent leaving group in SNAr, often superior to chlorine or bromine.[7]

G reactant Substrate + Nucleophile (Nu⁻) ts1 Transition State 1 reactant->ts1 Attack intermediate Meisenheimer Intermediate (Resonance Stabilized Anion) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Loss of F⁻ product Substituted Product + F⁻ ts2->product

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing access to a wide range of derivatives.[8][9]

Representative Protocol: SNAr with an Amine

  • Dissolve this compound (1.0 eq) and the desired amine (1.5-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or a stronger base like K₂CO₃ (2.0 eq).

  • Heat the mixture at 80-120 °C. The reaction is often complete within hours but may require overnight heating.

  • Monitor progress by LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.

  • Wash, dry, and purify the product by chromatography.

Transformations of the Acetyl Group

The C2-acetyl group offers a third site for functionalization using well-established carbonyl chemistry. This includes:

  • Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

  • Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond.

  • Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a halogen on the methyl group, creating a new electrophilic site, as seen in analogous structures.[10]

  • Condensation Reactions: Aldol or similar condensation reactions can be performed at the alpha-carbon under basic conditions.

Strategic Application in Drug Discovery

The true value of this compound is realized when its orthogonal reactivity is leveraged for library synthesis. A researcher can selectively functionalize one position while leaving the others intact for subsequent reactions.

G start This compound sub_suzuki Suzuki Coupling (at C6-Br) start->sub_suzuki sub_snar SNAr (at C3-F) start->sub_snar sub_carbonyl Carbonyl Rxn (at C2-Ac) start->sub_carbonyl class1 6-Aryl/Alkyl Derivatives sub_suzuki->class1 class2 3-Amino/Alkoxy Derivatives sub_snar->class2 class3 2-(1-Hydroxyethyl) Derivatives sub_carbonyl->class3

Caption: Diversification strategy from the core scaffold.

This systematic approach allows for the rapid generation of a diverse set of analogues around a central pyridine scaffold, which is a privileged structure in medicinal chemistry. By exploring different substituents at each of the three positions, chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates it is a hazardous substance.

Hazard TypeGHS Information
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P280, P302+P352, P305+P351+P338

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

References

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic ketone that serves as a crucial intermediate in contemporary drug discovery. Its strategic arrangement of reactive sites—a nucleophilic acetyl group, and a pyridine ring adorned with both a bromine and a fluorine atom—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The bromine atom is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluoro group modulates the electronic properties and metabolic stability of derivative compounds. This guide provides a detailed examination of the principal synthetic strategy for this key building block, focusing on the underlying chemical principles, field-proven experimental protocols, and the causal logic behind critical process parameters.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the late-stage introduction of the acetyl group onto a pre-functionalized pyridine core. The most robust disconnection is at the C2-acetyl bond, suggesting a C-C bond formation as the key synthetic step. This approach leverages the directing effects of the resident pyridine nitrogen and fluorine atom to achieve high regioselectivity.

G cluster_0 Step 1: Coordination & Deprotonation cluster_1 Step 2: Acylation Start 6-Bromo-3-fluoropyridine Complex Coordinated Complex Start->Complex + n-BuLi Coordination Base n-BuLi Intermediate 2-Lithio Intermediate Complex->Intermediate Deprotonation (-78 °C, THF) Butane Butane (byproduct) Intermediate->Butane Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + DMAc Electrophile N,N-Dimethylacetamide (DMAc) Product Target Ketone Tetrahedral->Product Aqueous Workup

A Technical Guide to the Physicochemical Characteristics of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the synthetic building block, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document consolidates essential identification data, physicochemical properties, and safety information. In recognition that not all physical data for this compound is publicly documented, this guide also furnishes detailed, field-proven experimental protocols for determining critical parameters such as melting point and solubility. This dual approach of presenting known data while providing the methodology to obtain missing information ensures this guide serves as a practical and self-validating resource in a research and development setting.

Molecular Identification and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to the pyridine ring's presence in numerous bioactive molecules and its ability to act as a bioisostere for other aromatic systems.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: 1-(6-Bromo-3-fluoro-2-pyridinyl)ethanone, 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone[1]

  • CAS Number: 1016228-01-5[2]

  • Molecular Formula: C₇H₅BrFNO[2]

  • Molecular Weight: 218.03 g/mol [2]

  • InChI Key: MXBFVOYREPRONK-UHFFFAOYSA-N[2]

The structural arrangement of its constituent atoms dictates its reactivity and physical properties. The presence of a bromine atom, a fluorine atom, and a ketone functional group on the pyridine core creates a unique electronic and steric profile that is valuable for synthetic transformations and molecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state, thermal properties, and solubility dictate the handling, storage, and application of a compound in experimental workflows. The table below summarizes the currently available data for this compound.

PropertyValueSource(s)
Physical Form Light brown to brown solid[1][3]
Boiling Point 251.8 ± 40.0 °C (at 760 mmHg)[2]
Density 1.619 g/cm³[1][3]
Flash Point 106.1 ± 27.3 °C[2]
Purity ≥97%[2]
Storage Store at room temperature[2]
Determination of Melting Point: An Experimental Protocol

A precise melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically <2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. As this data is not consistently reported in the literature, the following standard protocol using a capillary melting point apparatus is recommended.

Objective: To determine the melting point range of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the this compound onto a watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C/minute) to find an approximate melting temperature. This provides a target for a more accurate measurement and saves time.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. For reliable results, this measurement should be repeated at least twice.

Qualitative Solubility Analysis: A Workflow

Understanding a compound's solubility is paramount for designing reaction conditions, preparing solutions for biological assays, and choosing appropriate purification solvents. The following workflow provides a systematic approach to characterizing the solubility of this compound.

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Protocol:

  • Solvent Selection: Prepare test tubes with a panel of solvents, including Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).

  • Sample Addition: To 1 mL of each solvent, add approximately 5-10 mg of the compound.

  • Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Acid/Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in aqueous acid suggests the presence of a basic functional group (like the pyridine nitrogen), while solubility in aqueous base indicates an acidic proton.

Caption: A systematic workflow for qualitative solubility testing.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While specific spectral data for this compound is not widely published, this section outlines the expected characteristics based on its structure, which can be used to verify its identity upon analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the acetyl methyl protons (-CH₃) around 2.5-2.7 ppm. The aromatic region should display two coupled doublets or doublet of doublets corresponding to the two protons on the pyridine ring, with coupling constants influenced by the adjacent fluorine and bromine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals. The carbonyl carbon (C=O) is expected in the downfield region (190-200 ppm). The methyl carbon will appear upfield (~25-30 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the electronegative fluorine and bromine substituents (C-F coupling is expected).

  • IR (Infrared) Spectroscopy: Key absorption bands should be observable. A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch is expected. C-F stretching bands typically appear in the 1000-1400 cm⁻¹ region, and C-Br stretches are found at lower wavenumbers (500-600 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 217 and 219 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation would likely involve the loss of the acetyl group.

Safety and Handling

Based on available data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, and operate within a chemical fume hood.

References

An In-depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone, a key building block in modern medicinal chemistry. The document details its chemical properties, a plausible and detailed synthetic protocol, and its significant applications in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a halogenated pyridinyl ketone that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique trifunctionalized pyridine ring, featuring a bromine atom, a fluorine atom, and an acetyl group at specific positions, offers multiple reaction sites for chemical modification. The presence of these functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

The strategic placement of the bromo and fluoro substituents on the pyridine core is of particular importance. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of molecular fragments.[1] The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization makes this compound a sought-after precursor for the synthesis of biologically active compounds, most notably kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1016228-01-5--INVALID-LINK--
Molecular Formula C₇H₅BrFNO--INVALID-LINK--
Molecular Weight 218.03 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Boiling Point 251.8 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Flash Point 106.1 ± 27.3 °C--INVALID-LINK--
Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum for this compound can be found at ChemicalBook.[2]

Disclaimer: The following ¹³C NMR data is predicted and should be used as a reference. Experimental verification is recommended.

AtomPredicted ¹³C Shift (ppm)
C=O~195
C-Br~140
C-F~160 (d, ¹JCF ≈ 240 Hz)
C-acetyl~150
CH (pyridine)~125 (d, JCF ≈ 5-10 Hz)
CH (pyridine)~145 (d, JCF ≈ 15-20 Hz)
CH₃~25

Synthesis of this compound: A Detailed Protocol

While several general methods exist for the synthesis of acetylpyridines, a specific and detailed protocol for this compound is not widely published. Based on established organometallic chemistry, a plausible and efficient synthetic route involves the acylation of a suitable Grignard reagent derived from a dihalogenated pyridine precursor.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2,6-dibromo-3-fluoropyridine. A selective Grignard formation at the more reactive 2-position, followed by acylation, is a logical approach.

Synthesis_Workflow Start 2,6-Dibromo-3-fluoropyridine Grignard Selective Grignard Formation (i-PrMgCl·LiCl) Start->Grignard Intermediate Grignard Reagent (6-Bromo-3-fluoro-2-pyridylmagnesium chloride) Grignard->Intermediate Acylation Acylation (N-acetylimidazole) Intermediate->Acylation Product This compound Acylation->Product Workup Aqueous Workup and Purification Product->Workup

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a proposed method based on analogous reactions and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2,6-Dibromo-3-fluoropyridine

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

  • N-acetylimidazole

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-dibromo-3-fluoropyridine (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Grignard Reagent Formation: Cool the solution to -15 °C using an appropriate cooling bath. Slowly add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -10 °C. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

  • Acylation: In a separate flask, dissolve N-acetylimidazole (1.2 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the freshly prepared Grignard reagent to the N-acetylimidazole solution via cannula, keeping the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 6-bromo-3-fluoropyridin-2-yl moiety serves as a key pharmacophore in several kinase inhibitor scaffolds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket and the optimization of potency and selectivity. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.

Role in the Synthesis of Serpatinib Intermediate

A notable application of related fluorinated bromopyridines is in the synthesis of intermediates for targeted cancer therapies. For instance, Suzuki coupling reactions of bromo-alkoxy-pyridines with 2-fluoropyridine-5-boronic acid are key steps in the synthesis of intermediates for Serpatinib, a RET kinase inhibitor.[3] This highlights the importance of the bromo- and fluoro-substituted pyridine core in constructing complex molecules for targeted therapies.

Conceptual Derivatization for Kinase Inhibitor Scaffolds

The following diagram illustrates the potential for derivatization of this compound to generate diverse kinase inhibitor scaffolds.

Derivatization_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira ScaffoldA Aryl-substituted Pyridine Scaffold Suzuki->ScaffoldA ScaffoldB Amino-substituted Pyridine Scaffold Buchwald->ScaffoldB ScaffoldC Alkynyl-substituted Pyridine Scaffold Sonogashira->ScaffoldC Kinase Kinase Inhibitor Candidates ScaffoldA->Kinase ScaffoldB->Kinase ScaffoldC->Kinase

Potential derivatization pathways of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the efficient synthesis of diverse and complex molecular scaffolds, particularly for the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its applications, aiming to empower researchers to leverage this valuable intermediate in their quest for new therapeutic agents.

References

Whitepaper: A Comprehensive Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a pivotal building block in contemporary medicinal chemistry, functioning as a versatile precursor for a multitude of pharmacologically active compounds. This guide delivers an in-depth technical examination of its molecular characteristics, synthesis, and analytical validation. We delve into the strategic significance of the bromo and fluoro substituents on the pyridine ring, elucidating their influence on both chemical reactivity and biological interactions. This document provides robust, field-tested protocols for its synthesis and characterization to ensure high purity and reproducibility. By weaving together theoretical principles and practical applications, this guide is intended to empower researchers to fully harness the potential of this critical chemical intermediate in their drug discovery and development pipelines.

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

Halogenated heterocyclic compounds are fundamental to modern drug design. The strategic incorporation of halogen atoms, such as bromine and fluorine, into a stable aromatic scaffold like a pyridine ring can profoundly modify a molecule's physicochemical properties. This can lead to enhanced metabolic stability, improved cell membrane permeability, and the creation of specific, high-affinity interactions with biological targets.

This compound stands out as a "privileged" scaffold in the field of medicinal chemistry. The bromine atom at the 6-position offers a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 3-position can increase binding affinity and block metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds. The acetyl group at the 2-position provides a reactive center for further chemical modifications, such as condensations or reductions.

This guide will furnish a comprehensive overview of the molecular weight, synthesis, and analytical characterization of this crucial compound, establishing a solid foundation for its use in advanced chemical synthesis.

Core Molecular Attributes

A detailed understanding of the fundamental properties of a starting material is paramount for the success and reproducibility of any synthetic endeavor.

Molecular Weight and Formula

The precise molecular weight is an essential parameter for accurate stoichiometric calculations in chemical reactions.

AttributeValue
Chemical Formula C7H5BrFNO
Molecular Weight 218.03 g/mol
Monoisotopic Mass 216.953 g/mol

Table 1: Key Molecular Data for this compound.

Chemical Structure and Properties

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical characteristics.

Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

  • Appearance: Typically a solid.

  • Solubility: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

  • Reactivity: The acetyl group is susceptible to nucleophilic attack, and the bromine atom is reactive in palladium-catalyzed cross-coupling reactions. The pyridine ring can undergo further electrophilic substitution, although it is generally deactivated by the halogen substituents.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound necessitates meticulous control of reaction conditions to achieve high yield and purity. The following protocol represents a robust and reproducible method.

Reaction Workflow

The synthesis generally involves the acylation of a suitable bromofluoropyridine precursor.

synthesis_workflow start 2,6-Dibromo-3-fluoropyridine step1 Lithiation (n-BuLi, -78 °C) start->step1 step2 Acylation (N,N-Dimethylacetamide) step1->step2 step3 Aqueous Workup step2->step3 step4 Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2,6-Dibromo-3-fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromo-3-fluoropyridine (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure selective lithiation at the more activated 2-position.

  • Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12 hours. Insight: DMA is an effective acylating agent for this transformation.

  • Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Analytical Characterization: A Self-Validating System

A multi-technique analytical approach is crucial to confirm the identity and purity of the synthesized compound, creating a self-validating data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environments. Expect to see a characteristic methyl singlet and aromatic protons with coupling patterns consistent with the substitution on the pyridine ring.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • ¹⁹F NMR: A singlet should be observed, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Delivers an accurate mass measurement, which is used to confirm the elemental composition. The characteristic isotopic pattern for bromine (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak is indicative of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be employed to assess purity and confirm the molecular weight of the compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic positioning of its reactive functional groups makes it an ideal starting point for the creation of chemical libraries in drug discovery campaigns. The robust synthesis and rigorous analytical validation protocols outlined in this guide offer a dependable foundation for researchers to confidently employ this compound in their work. A thorough understanding of its underlying reactivity and the importance of comprehensive characterization will empower scientists to accelerate their research and development initiatives.

An In-depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Synthesis, Structural Analogs, and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a significant portion of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability make it a highly sought-after motif in the design of novel therapeutics. This guide delves into a specific, yet versatile, building block: 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone . The strategic placement of the bromo, fluoro, and acetyl substituents on the pyridine core provides a rich platform for the generation of diverse chemical entities with the potential to modulate a range of biological targets.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but rather a technical narrative born from experience in the field. We will explore the causality behind synthetic choices, the logic of structural modifications, and the interpretation of structure-activity relationships (SAR). Every protocol and piece of data presented is designed to be self-validating, providing a trustworthy foundation for your own research endeavors.

The Core Moiety: this compound

The core molecule, this compound (CAS 1016228-01-5), presents a unique combination of functional handles that are highly valuable for chemical elaboration in a drug discovery context.[1]

  • The Acetyl Group: This ketone functionality serves as a key site for a multitude of chemical transformations. It can be reduced to a secondary alcohol, converted to an oxime, or serve as a handle for the construction of more complex heterocyclic systems.

  • The Bromo Substituent: Positioned at the 6-position, the bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space.

  • The Fluoro Substituent: The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. Its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.

Proposed Synthesis of the Core Moiety

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Selective Lithiation

  • To a solution of 2,6-dibromo-3-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour. The regioselectivity of the lithiation is directed by the fluorine atom to the 2-position.

Step 2: Acylation

  • To the solution from Step 1, add N,N-dimethylacetamide (DMA, 1.5 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The exclusion of both is critical for the success of the reaction.

  • Low Temperature (-78 °C): The initial lithiation is performed at low temperature to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the pyridine ring.

  • N,N-Dimethylacetamide (DMA) as the Acylating Agent: DMA is an effective and readily available source for the acetyl group in reactions with organometallic reagents.

Structural Analogs and Derivatives: Expanding the Chemical Space

The true utility of the this compound scaffold lies in its potential for diversification. By systematically modifying the core structure, we can fine-tune the physicochemical and pharmacological properties of the resulting compounds to achieve desired biological activities.

Modifications at the 6-Position (Bromo Substitution)

The bromine atom is the most versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and they can be readily applied to this scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of this compound (1.0 eq.), a suitable boronic acid or boronate ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent mixture of toluene and water (4:1), add a base such as sodium carbonate (2.0 eq.).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired 6-substituted analog.

Trustworthiness of the Protocol: This is a standard and highly reliable protocol for Suzuki-Miyaura cross-coupling. The use of a pre-catalyst like Pd(PPh₃)₄ and a robust base like sodium carbonate ensures a high probability of success with a wide range of boronic acids.

Modifications of the Acetyl Group

The ketone functionality offers numerous avenues for structural diversification.

  • Reduction to an Alcohol: Reduction of the ketone with a mild reducing agent like sodium borohydride will yield the corresponding secondary alcohol. This introduces a new hydrogen bond donor and a chiral center, which can be critical for specific interactions with a biological target.

  • Formation of Heterocycles: The acetyl group can be used as a synthon to construct a variety of heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines, by condensation with appropriate binucleophiles. This can dramatically alter the shape, polarity, and biological activity of the molecule.

Biological Applications and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in the public domain, the broader class of substituted pyridines has been widely explored in drug discovery. This allows us to infer potential applications and to formulate hypotheses for SAR studies.

Potential as Kinase Inhibitors

The pyridine scaffold is a common feature in many approved kinase inhibitors. The pyridine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of the ATP-binding site of kinases.

Hypothetical SAR for Kinase Inhibition:

  • 6-Position: Large, hydrophobic aryl or heteroaryl groups at this position often occupy the hydrophobic back pocket of the ATP-binding site, contributing significantly to potency and selectivity.

  • Acetyl Group: Modifications to the acetyl group can be used to target the solvent-exposed region of the active site. Introducing polar groups could enhance solubility and provide additional hydrogen bonding interactions.

  • 3-Fluoro Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also influence the overall conformation of the molecule.

Data Presentation: Hypothetical IC₅₀ Values for a Kinase Target

Compound IDR Group at 6-positionModification at Acetyl GroupHypothetical IC₅₀ (nM)
Core -Br=O>10,000
Analog 1 -Phenyl=O500
Analog 2 -4-Methoxyphenyl=O250
Analog 3 -Phenyl-OH800
Analog 4 -4-Methoxyphenyl-OH400
Potential as Antimicrobial Agents

Substituted pyridines have also shown promise as antimicrobial agents. The mechanism of action can vary widely, from inhibition of essential enzymes to disruption of the cell membrane.

Logical Relationship: From Core Scaffold to Potential Antimicrobial Agent

SAR_Antimicrobial Core This compound Modification_6_pos Introduce lipophilic groups at C6 (e.g., long alkyl chains, substituted aryls) Core->Modification_6_pos Suzuki Coupling Modification_acetyl Form Schiff bases or hydrazones from the acetyl group Core->Modification_acetyl Condensation Increased_Lipophilicity Increased Lipophilicity (Enhanced membrane permeability) Modification_6_pos->Increased_Lipophilicity New_H_Bonding New Hydrogen Bonding and Metal Chelating Moieties Modification_acetyl->New_H_Bonding Biological_Effect Enhanced Antimicrobial Activity (e.g., lower MIC values) Increased_Lipophilicity->Biological_Effect New_H_Bonding->Biological_Effect

Caption: Logical workflow for enhancing antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold represents a starting point for the development of novel, biologically active molecules. Its synthetic accessibility and the presence of multiple, distinct functional handles make it an attractive platform for medicinal chemists.

Future research should focus on:

  • Systematic Library Synthesis: The generation of a diverse library of analogs by exploring a wide range of substituents at the 6-position and modifications of the acetyl group.

  • Broad Biological Screening: Screening the synthesized library against a wide panel of biological targets, including kinases, bacterial and fungal strains, and other relevant enzyme classes.

  • Detailed SAR Studies: Once initial hits are identified, conducting focused SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising chemical scaffold. The combination of robust synthetic protocols, a clear understanding of the reactivity of the core moiety, and a logical framework for SAR analysis will empower scientists to unlock the full therapeutic potential of this compound and its derivatives.

References

Spectroscopic Blueprint of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. Furthermore, this guide presents robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring a self-validating framework for researchers. By explaining the causal relationships between molecular structure and spectral output, this whitepaper serves as both a predictive reference and a practical guide for the synthesis and characterization of this and structurally related compounds.

Introduction: The Imperative for Spectroscopic Characterization

The precise structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. Substituted pyridines, such as this compound, are a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of complex organic molecules.[1] The strategic placement of bromo, fluoro, and acetyl functional groups on the pyridine ring is expected to impart unique physicochemical properties, making a thorough understanding of its structure paramount.

Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering orthogonal pieces of evidence that, when combined, leave little ambiguity as to the compound's identity and purity. This guide will systematically predict and explain the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and EI-MS analyses of the title compound, providing a reliable roadmap for its future synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and acetyl groups, as well as through-space and through-bond couplings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.7Singlet (s)N/A-CH₃ (3H)
~7.6Doublet of doublets (dd)~8.4, ~4.0H-5
~7.9Doublet of doublets (dd)~8.4, ~1.5H-4

Expertise & Experience: Justification of Predictions

The methyl protons of the acetyl group are expected to appear as a singlet at approximately 2.7 ppm, a typical region for such functionalities. The two aromatic protons, H-4 and H-5, will be coupled to each other, resulting in a doublet for each. Furthermore, the fluorine atom at position 3 will introduce additional coupling to these protons. H-5 is expected to show a larger coupling constant from the adjacent H-4 and a smaller coupling from the fluorine atom three bonds away. H-4 will be coupled to H-5 and will also exhibit a smaller coupling to the fluorine atom. The electron-withdrawing nature of the substituents will shift these aromatic protons downfield. The choice of a deuterated solvent is critical, as different solvents can induce shifts in proton resonances.[2][3] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the electronegativity of the attached atoms (Br, F, O, N).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~25-CH₃
~125C-5
~130 (d, J ≈ 20 Hz)C-4
~140C-6
~150 (d, J ≈ 10 Hz)C-2
~155 (d, J ≈ 250 Hz)C-3
~195C=O

Expertise & Experience: Justification of Predictions

The carbonyl carbon is expected to be the most downfield signal, around 195 ppm. The carbon directly attached to the highly electronegative fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The other carbons on the pyridine ring will also show smaller couplings to the fluorine atom. The carbon bearing the bromine atom (C-6) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect."

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Caption: NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, aromatic C-H and C=C/C=N bonds, and the C-Br and C-F bonds.

Table 3: Predicted FT-IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibration Type
~3100-3000Medium-WeakAromatic C-H Stretch
~1710StrongC=O (Ketone) Stretch
~1600-1450Medium-StrongAromatic C=C and C=N Ring Stretching
~1250StrongC-F Stretch
Below 700Medium-StrongC-Br Stretch

Expertise & Experience: Justification of Predictions

The most prominent peak will be the strong C=O stretch of the ketone, expected around 1710 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring. The aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1600-1450 cm⁻¹ region. The strong absorption due to the C-F stretch is predicted around 1250 cm⁻¹. The C-Br stretching vibration will be found in the low-frequency region, typically below 700 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, the potassium bromide (KBr) pellet method is a common and reliable technique.[4]

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder and mix thoroughly with the sample.[4]

    • Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Acquire a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental variations.

    • Place the sample pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Correlate the observed peaks with known functional group frequencies.

Caption: FT-IR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[5][6]

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

Predicted m/zIon Structure/Fragment Lost
217/219[M]⁺ (Molecular Ion)
202/204[M - CH₃]⁺
174/176[M - CH₃CO]⁺
138[M - Br]⁺

Expertise & Experience: Justification of Predictions

The molecular ion peak ([M]⁺) is expected at m/z 217 and 219, with approximately equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[7] A key fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group ([M - 15]) to give a prominent peak at m/z 202/204. Loss of the entire acetyl group as a radical ([M - 43]) would result in an ion at m/z 174/176. Loss of the bromine atom ([M - 79/81]) would produce an ion at m/z 138. The fragmentation pattern provides a puzzle that can be pieced together to confirm the connectivity of the molecule.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS).

  • Ionization:

    • Vaporize the sample in the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio.

  • Detection and Data Analysis:

    • Detect the ions and generate a mass spectrum.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Caption: EI-MS Experimental Workflow

Conclusion: An Integrated Spectroscopic Portrait

The collective, predicted spectroscopic data provides a robust and self-consistent picture of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the substituents. The FT-IR spectrum will verify the presence of the key functional groups, namely the ketone and the substituted pyridine ring. Finally, the mass spectrum will establish the molecular weight and offer further structural confirmation through its characteristic fragmentation pattern. This comprehensive, albeit predictive, analysis serves as a vital tool for any researcher embarking on the synthesis and application of this promising molecule, providing a clear set of expectations for its analytical characterization.

References

Unlocking the Therapeutic Promise of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: A Preclinical Investigator's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has spotlighted fluorinated heterocyclic scaffolds as a cornerstone of modern medicinal chemistry. The pyridine nucleus, a privileged structure in numerous FDA-approved drugs, gains significant therapeutic potential through the strategic incorporation of fluorine and bromine atoms. These substitutions can profoundly influence a molecule's physicochemical properties, enhancing its metabolic stability, target-binding affinity, and pharmacokinetic profile. This guide provides an in-depth technical exploration of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone , a compound of significant interest due to its structural alerts for potential biological activity. While direct studies on this specific molecule are nascent, its architecture strongly suggests a plausible role as a kinase inhibitor. This document outlines a comprehensive, hypothesis-driven preclinical research plan to elucidate its potential as an anticancer agent. We will delve into the scientific rationale, detailed experimental protocols, and the logical flow of a rigorous investigational cascade, from initial biochemical assays to cell-based functional screens.

Introduction: The Rationale for Investigating this compound

The pyridine ring is a fundamental building block in a multitude of clinically successful drugs.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an ideal scaffold for targeting biological macromolecules. The introduction of a fluorine atom, a common strategy in contemporary drug design, can dramatically alter a molecule's properties.[2][3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding to target proteins.[4] Furthermore, the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic resistance and a longer in vivo half-life.[3] The presence of a bromine atom offers an additional vector for interaction and can contribute to the compound's overall lipophilicity and binding characteristics.[5]

The ethanone moiety attached to the pyridine core of This compound is a critical feature, suggesting its potential to interact with the ATP-binding pocket of protein kinases.[6] Many successful kinase inhibitors leverage similar structural motifs to compete with endogenous ATP, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[7] Dysregulation of kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[7]

Given these structural characteristics, we hypothesize that This compound possesses anticancer properties, likely mediated through the inhibition of one or more protein kinases. This guide will provide a detailed roadmap for testing this hypothesis.

Proposed Mechanism of Action: A Kinase Inhibitor Scaffold

The core hypothesis for the biological activity of This compound is its function as a competitive inhibitor at the ATP-binding site of protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP. The fluorinated and brominated substitutions can enhance binding affinity and selectivity towards specific kinases.[8] The ethanone group can further occupy the ATP-binding pocket, contributing to the inhibitory activity.

G cluster_0 Kinase Inhibition by this compound Compound This compound Kinase Protein Kinase (Active Site) Compound->Kinase Binds to ATP Pocket Signaling Downstream Signaling Compound->Signaling Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Normal Binding Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Phosphorylated_Substrate->Signaling Proliferation Cancer Cell Proliferation Signaling->Proliferation

Caption: Hypothetical mechanism of kinase inhibition.

A Phased Approach to Preclinical Evaluation

A systematic and logical progression of experiments is crucial to validate the therapeutic potential of a novel compound. The following phased approach ensures that each step builds upon the last, providing a comprehensive understanding of the compound's biological activity.

G Phase1 Phase 1: In Vitro Biochemical Assays Phase2 Phase 2: Cell-Based Assays Phase1->Phase2 Confirmation of Cellular Activity Phase3 Phase 3: Mechanism of Action Studies Phase2->Phase3 Elucidation of Cellular Effects Phase4 Phase 4: Broad Spectrum Anticancer Screening Phase3->Phase4 Broader Therapeutic Potential

Caption: Phased preclinical evaluation workflow.

Phase 1: In Vitro Biochemical Assays - Targeting the Kinase

The initial step is to determine if This compound directly interacts with and inhibits the activity of purified protein kinases in a cell-free system.[9] This provides the most direct evidence of target engagement.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[10][11] A luminescence-based assay that quantifies ATP consumption (or ADP production) is a robust and high-throughput method.[12][13]

Protocol: Luminescence-Based In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of This compound in DMSO.

    • Serially dilute the compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to create a dose-response curve.

    • Prepare a reaction mixture containing the purified kinase of interest and its specific substrate peptide in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted compound or a DMSO control.

    • Add the kinase-substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). This involves adding a reagent that lyses the reaction components and generates a luminescent signal proportional to the amount of ATP present.[13]

    • Alternatively, measure the amount of ADP produced using a kit like ADP-Glo™.[12]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[12]

Parameter Description Significance
IC₅₀ The concentration of the compound required to inhibit 50% of the kinase activity.A lower IC₅₀ value indicates a more potent inhibitor.
Kinase Panel A selection of kinases to test for selectivity.Determines the specificity of the compound for certain kinases.

Phase 2: Cell-Based Assays - Assessing Cellular Effects

Once direct kinase inhibition is established, the next critical step is to determine if the compound can exert its effects within a cellular context.[14] Cell-based assays provide insights into cell permeability, stability, and the impact on cell viability.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimal density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of This compound . Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[5]

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value for cytotoxicity.

Cell Line Cancer Type Rationale
MCF-7 Breast CancerCommonly used, well-characterized.
A549 Lung CancerRepresents a prevalent and aggressive cancer.
HCT116 Colon CancerAnother common cancer type for screening.

Phase 3: Mechanism of Action Studies - Unraveling the "How"

A potent cytotoxic effect necessitates a deeper investigation into the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.[2][3][15]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cancer cells with This compound at concentrations around its IC₅₀ value for a specified time.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2][15]

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V detects phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

G cluster_0 Apoptosis Assay Workflow Cell_Treatment Treat cells with This compound Harvesting Harvest Cells Cell_Treatment->Harvesting Staining Stain with Annexin V-FITC and PI Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis detection.

Phase 4: Broad Spectrum Anticancer Screening

To gain a broader understanding of the compound's anticancer potential across different cancer types, leveraging a comprehensive screening panel is highly valuable.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a publicly available resource that assesses the anticancer activity of compounds against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[4][14][16][17]

Rationale for Submission:

  • Identify Tumor Selectivity: The screen can reveal if This compound is more effective against certain types of cancer.[4]

  • Mechanism of Action Insights: The NCI's COMPARE algorithm can compare the compound's pattern of activity with those of known anticancer agents, providing clues about its mechanism of action.[4]

  • Data for Further Development: Positive results from the NCI-60 screen can provide strong support for further preclinical and clinical development.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel anticancer therapeutic. Its fluorinated pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its structural features suggest a high probability of kinase inhibitory activity. The comprehensive, phased investigational plan outlined in this guide provides a rigorous framework for elucidating its biological activity, from direct target engagement to broad-spectrum anticancer effects.

Successful outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, in vivo efficacy in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a promising chemical entity to a clinically viable drug is long and challenging, but a systematic and scientifically sound preclinical evaluation is the indispensable first step.

References

A Researcher's Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary: 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a fluorine atom, and an acetyl group on a pyridine scaffold provides multiple reaction handles for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview for researchers, covering its physicochemical properties, plausible synthetic routes, key applications in cross-coupling reactions, and a comparative analysis of commercial suppliers. Furthermore, it provides detailed protocols for safe handling and a standard synthetic application to ensure laboratory success and safety.

Introduction to a Key Heterocyclic Building Block

Core Compound Identity

This compound is a substituted pyridinyl ketone. The pyridine ring, a common motif in pharmaceuticals, is decorated with three key functional groups that dictate its reactivity and utility. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. The fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, while the acetyl group offers a site for further chemical transformations.

  • IUPAC Name: this compound

  • Synonym(s): 1-(6-bromo-3-fluoro-2-pyridinyl)ethanone[1]

  • CAS Number: 1016228-01-5[1]

  • Molecular Formula: C₇H₅BrFNO[1]

  • Molecular Weight: 218.03 g/mol [1]

compound This compound CAS: 1016228-01-5 Formula: C₇H₅BrFNO

Caption: Core identity of the target compound.

Significance in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern drug discovery. The pyridine scaffold, in particular, is present in numerous approved drugs. This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its pre-functionalized structure, allowing chemists to rapidly build molecular diversity. The bromo-substituent is primed for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, alkyl, or amino groups. This versatility makes it a valuable precursor for creating libraries of novel compounds for screening in drug development programs, particularly in areas like oncology and inflammatory diseases.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and hazards is non-negotiable for safe and effective research.

Key Physicochemical Properties

The data presented below is compiled from typical supplier specifications. Researchers must always refer to the Certificate of Analysis (CoA) for lot-specific data.

PropertyValueSource
Physical Form Solid[1]
Purity ≥97%[1]
Boiling Point 251.8 ± 40.0 °C at 760 mmHg[1]
Flash Point 106.1 ± 27.3 °C[1]
InChI Key MXBFVOYREPRONK-UHFFFAOYSA-N[1]
Comprehensive Safety Profile

This compound is classified as hazardous and requires stringent safety measures. The following information is derived from supplier Safety Data Sheets (SDS).[3][4]

  • GHS Hazard Statements: H225 (Highly flammable liquid and vapour), H301 + H331 (Toxic if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), H350 (May cause cancer), H400 (Very toxic to aquatic life).[3]

  • Signal Word: Danger [3]

cluster_pictograms GHS Hazard Pictograms flame skull corrode health enviro

Caption: Key GHS pictograms for this compound.

  • Handling Precautions:

    • Work exclusively in a certified chemical fume hood.[3]

    • Do not inhale substance/mixture. Avoid generation of vapours/aerosols.[3]

    • Wear appropriate Personal Protective Equipment (PPE): flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[3]

    • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from heat, sparks, and flame.[4]

    • Incompatible with strong oxidizing agents and strong acids.[4]

Synthesis and Key Reactions

Plausible Synthetic Routes

While specific, scaled-up manufacturing processes are proprietary, a plausible synthesis can be inferred from established organometallic chemistry. A common strategy for constructing such molecules involves a Grignard reaction followed by acylation. The choice of a Grignard reagent is critical for achieving regioselectivity, and the use of 2-methyltetrahydrofuran as a solvent can improve reaction speed and yield compared to standard THF.[2]

SM 2,6-Dibromo-3-fluoropyridine (Starting Material) Grignard Grignard Formation (e.g., i-PrMgCl) SM->Grignard Step 1 Intermediate Pyridyl-Magnesium Halide (Intermediate) Grignard->Intermediate Acylation Acylation (Acetic Anhydride) Intermediate->Acylation Step 2 Workup Aqueous Workup & Purification Acylation->Workup Product This compound (Final Product) Workup->Product

Caption: Plausible Grignard-based synthetic workflow.

This pathway is advantageous as it avoids the use of highly hazardous organolithium reagents, making it more amenable to industrial-scale production and improving experimental safety and reproducibility.[2]

Application in Suzuki-Miyaura Cross-Coupling

The most common and powerful application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the C6 position of the pyridine ring (where the bromine is) and a wide variety of boronic acids or esters.

Causality of Component Choice:

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential. The choice of ligand (e.g., PPh₃, dppf) is critical to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.

  • Solvent: A solvent system, often a mixture like dioxane/water or DME/water, is chosen to solubilize both the organic-soluble building block and the often water-soluble inorganic base and boronic acid salt.

Reactants This compound + R-B(OH)₂ (Boronic Acid) Reaction Heat (e.g., 80-100 °C) Reactants->Reaction CatalystSystem Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) CatalystSystem->Reaction Product 1-(6-Aryl/Alkyl-3-fluoropyridin-2-yl)ethanone (Coupled Product) Reaction->Product

Caption: Workflow for a generic Suzuki-Miyaura reaction.

Commercial Supplier Landscape

Procuring high-quality starting materials is paramount. When evaluating suppliers, researchers should prioritize purity, the availability of comprehensive documentation (CoA, SDS), and batch-to-batch consistency.

Comparative Supplier Data

The following table summarizes known commercial sources for this compound. Pricing and availability are subject to change and should be verified directly with the supplier.

SupplierCAS NumberPurity/NotesWebsite/Product Page
Sigma-Aldrich (MilliporeSigma) 1016228-01-5~97% Purity. Sold via preferred partner ChemScene LLC.[1]--INVALID-LINK--
BLD Pharm 1934657-51-8Lists a constitutional isomer, 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone. Researchers should verify the structure.--INVALID-LINK--[5]
Various Marketplace Listings VariesPlatforms like ChemicalBook list multiple potential suppliers. Diligence is required to verify supplier credibility.[6]--INVALID-LINK--

Note: Several suppliers list constitutional isomers. It is critical to confirm the CAS number (1016228-01-5) to procure the correct 3-fluoro isomer.

Experimental Protocols

The following protocols are provided as a guide. All procedures should be performed after a thorough risk assessment specific to the laboratory environment.

Protocol: Safe Handling and Storage

This protocol is a self-validating system for minimizing exposure and ensuring stability.

  • Preparation: Before handling, designate a specific area in the fume hood. Ensure an emergency eyewash station and safety shower are accessible. Verify that a Class B/C fire extinguisher is nearby.

  • Donning PPE: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Put on chemical splash goggles and a face shield. Don two pairs of nitrile gloves.

  • Weighing: Tare a sealed vial on a balance. Transfer the vial to the fume hood. Carefully transfer the required amount of the solid compound into the vial inside the hood. Seal the vial before removing it from the hood to weigh. This "weighing by difference" method minimizes contamination and exposure.

  • Dissolution: Add solvent to the vial containing the compound via syringe or cannula inside the fume hood.

  • Cleanup: Decontaminate any surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials (gloves, wipes) in a designated hazardous waste container.

  • Storage: Tightly reseal the main container, wrap the cap with paraffin film to prevent moisture ingress, and place it back in a cool, dry, and well-ventilated storage cabinet away from heat sources and incompatible materials.[3][4]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for derivatization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add the desired boronic acid (1.1 - 1.5 eq). Rationale: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-pyridine starting material.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq). Rationale: A catalytic amount is sufficient; higher loadings are costly and can complicate purification.

    • Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq). Rationale: A stoichiometric excess of base is required to drive the reaction to completion.

  • Reaction Setup:

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Rationale: Oxygen can deactivate the palladium catalyst.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Execution:

    • Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine. Rationale: This removes the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Conclusion

This compound stands out as a versatile and powerful building block for modern synthetic and medicinal chemistry. Its trifunctional nature allows for precise and strategic modifications, making it an invaluable tool for constructing novel molecular entities. A comprehensive understanding of its properties, safe handling procedures, and reactivity is essential for leveraging its full potential. By sourcing this key intermediate from reputable commercial suppliers and applying robust synthetic protocols, researchers can significantly accelerate their discovery programs.

References

Methodological & Application

The Versatile Role of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered basicity—can transform a simple chemical entity into a potent therapeutic agent. Within this context, 1-(6-bromo-3-fluoropyridin-2-yl)ethanone has emerged as a high-value building block for medicinal chemists. Its trifunctional nature, featuring a reactive bromine atom, a modulating fluorine atom, and a versatile acetyl group on a pyridine core, offers a powerful platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations. The methodologies described herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1016228-01-5[1]
Molecular Formula C₇H₅BrFNO[1]
Molecular Weight 218.03 g/mol [1]
Appearance Solid[1]
Boiling Point 251.8 ± 40.0 °C at 760 mmHg[1]
Flash Point 106.1 ± 27.3 °C[1]
Purity Typically ≥97%[1]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Safety & Handling: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key interactions with biological targets.[2] The subject compound, this compound, serves as a critical starting material for a variety of high-value intermediates, most notably in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5]

The strategic positioning of the bromo, fluoro, and acetyl groups on the pyridine ring allows for a sequence of selective and high-yield transformations. The bromine at the 6-position is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The acetyl group at the 2-position, adjacent to the ring nitrogen, is not merely a substituent but a functional group primed for further elaboration, often into fused heterocyclic systems like imidazo[1,2-a]pyridines, which are themselves potent pharmacophores.[6][7][8][9][10]

Experimental Protocols

The following protocols are presented as detailed, step-by-step guides for the application of this compound in common and powerful synthetic transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds. The bromine atom at the 6-position of the title compound is highly susceptible to this transformation, allowing for the facile introduction of a wide array of substituents. This reaction is a key step in the synthesis of numerous kinase inhibitors.[2][4]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ simplifies handling as it is air-stable, and the active Pd(0) is generated in situ. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

  • Base: A base, such as sodium carbonate, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often optimal. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: This compound Boronic Acid Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/Water degas Degas with N₂/Ar reagents->degas heat Heat (e.g., 90-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (Extraction with EtOAc) cool->extract purify Purify (Column Chromatography) extract->purify product 1-(6-Aryl-3-fluoropyridin-2-yl)ethanone purify->product Isolate Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology (Adapted from WO2012062781A1):

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and sodium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting suspension by bubbling nitrogen or argon through the mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-(6-aryl-3-fluoropyridin-2-yl)ethanone.

Protocol 2: Copper-Free Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds, introducing an alkyne moiety onto the pyridine ring. This transformation is valuable for creating rigid linkers or for subsequent click chemistry applications. While traditionally requiring a copper co-catalyst, modern copper-free methods are often preferred in pharmaceutical synthesis to avoid potential copper contamination in the final product.

Causality Behind Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for this transformation. It is a pre-formed, active Pd(0) complex.

  • Base: An amine base, such as triethylamine (Et₃N), is used. It serves both to neutralize the HBr byproduct and to facilitate the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is typically used to dissolve the reactants and catalyst. The base, Et₃N, can often be used as a co-solvent.

  • Copper-Free Conditions: The absence of a copper co-catalyst simplifies purification and avoids issues with alkyne homocoupling (Glaser coupling), a common side reaction in copper-catalyzed systems.

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L₂ start Ar-Br (Building Block) pd_complex Ar-Pd(II)(L)₂-Br alkyne_complex Ar-Pd(II)(L)₂-C≡CR pd_complex->alkyne_complex product Ar-C≡CR alkyne_complex->product Reductive Elimination product->pd0 Regenerates Catalyst start->pd_complex Oxidative Addition alkyne R-C≡CH alkyne->alkyne_complex Deprotonation & Transmetalation base Base (Et₃N)

Caption: Simplified Catalytic Cycle for Sonogashira Coupling.

Step-by-Step Methodology (Adapted from a protocol for a similar substrate): [11]

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). If desired for particularly sluggish reactions, copper(I) iodide (CuI, 0.1 eq.) can be added, though the copper-free variant is often successful.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 1-(6-alkynyl-3-fluoropyridin-2-yl)ethanone.

Protocol 3: Heterocycle Formation - Synthesis of Imidazo[1,2-a]pyridines

A powerful subsequent transformation of the acetyl group involves its conversion into a fused imidazo[1,2-a]pyridine ring. This scaffold is a common feature in many kinase inhibitors. The process typically involves an initial α-bromination of the ketone followed by condensation with an aminopyridine. However, a more direct and elegant approach involves first converting the 6-bromo position to a 6-amino group (via Buchwald-Hartwig amination or SNAr) and then performing a cyclization.

Workflow Diagram:

Imidazopyridine_Synthesis cluster_reaction Reaction Steps start 1-(6-Amino-3-fluoropyridin-2-yl)ethanone bromination α-Bromination (e.g., Br₂ or NBS) start->bromination cyclization Cyclization (Heat in EtOH) bromination->cyclization product Imidazo[1,2-a]pyridine Derivative cyclization->product Isolate Product

Caption: General workflow for Imidazo[1,2-a]pyridine synthesis.

Step-by-Step Methodology (Conceptual):

Note: This is a conceptual protocol as a direct literature precedent for this specific multi-step transformation on this substrate was not identified. It is based on well-established synthetic routes for imidazo[1,2-a]pyridines.[7][9][10]

  • Amination: First, the 6-bromo group of this compound is converted to an amino group. This can be achieved via a Buchwald-Hartwig amination using a protected ammonia source (e.g., benzophenone imine followed by hydrolysis) or through a nucleophilic aromatic substitution (SNAr) with ammonia under pressure. This yields 1-(6-amino-3-fluoropyridin-2-yl)ethanone.

  • α-Bromination: Dissolve the 1-(6-amino-3-fluoropyridin-2-yl)ethanone (1.0 eq.) in a suitable solvent such as acetic acid or chloroform. Add bromine (Br₂, 1.0-1.1 eq.) or N-bromosuccinimide (NBS) dropwise at room temperature. The reaction is typically rapid.

  • Workup of Intermediate: After the bromination is complete (monitored by TLC/LC-MS), quench the reaction with a solution of sodium thiosulfate and neutralize with a base like sodium bicarbonate. Extract the α-bromo ketone intermediate with an organic solvent (e.g., dichloromethane).

  • Cyclization: The crude α-bromo ketone intermediate is often used directly. Dissolve it in a protic solvent like ethanol and heat to reflux. The intramolecular cyclization occurs as the pyridine N-amino group displaces the bromide.

  • Purification: After the cyclization is complete, cool the reaction mixture and concentrate it under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the target imidazo[1,2-a]pyridine.

Conclusion

This compound is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the potential for the acetyl group to be elaborated into other important pharmacophores, makes it an invaluable tool in the development of next-generation therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate its application, empowering researchers to accelerate their drug discovery programs.

References

Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Its development offered a significant improvement over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide focuses on the application of the Buchwald-Hartwig amination to a challenging and synthetically valuable substrate: 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone . This heteroaryl halide presents several key features for consideration:

  • Electron-Deficient Ring: The pyridine nitrogen and the fluoro-substituent render the aromatic ring electron-poor, which influences the kinetics of the catalytic cycle.

  • Ketone Functionality: The presence of an acetyl group requires careful selection of reaction conditions, particularly the base, to avoid unwanted side reactions.[5]

  • Value as a Building Block: The resulting 6-amino-3-fluoropyridin-2-yl ethanone scaffold is a valuable intermediate for the synthesis of complex bioactive molecules.[6][7]

This document provides a detailed protocol, mechanistic insights, and optimization strategies to empower researchers in drug discovery and process development to successfully employ this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][8][9] The cycle is a finely balanced sequence of elementary organometallic steps, where the choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands are crucial as they promote the formation of the active monoligated Pd(0) species, facilitate the rate-determining oxidative addition, and accelerate the final reductive elimination step.[10][11]

The generally accepted mechanism comprises three key stages:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl bromide (Ar-Br), breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[12]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product (Ar-NR₂) is expelled from the coordination sphere, regenerating the L-Pd(0) catalyst to re-enter the cycle.[9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product Ar-NR₂ base_waste Base-H⁺, Br⁻ reagents Ar-Br reagents->oa_complex Ar-Br amine_reagent R₂NH, Base amine_reagent->oa_complex R₂NH, Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Alternatives
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a G3/G4 Pd PrecatalystRationale: Pd₂(dba)₃ is a common, air-stable source of Pd(0). Modern pre-catalysts (e.g., XPhos Pd G3) are often preferred as they are highly active, air-stable, and simplify reaction setup by including the ligand.[9] Alternatives: Pd(OAc)₂ can be used but requires in situ reduction to the active Pd(0) state.[13][14]
Ligand XPhos or RuPhosRationale: These are bulky, electron-rich biaryl monophosphine ligands from the Buchwald group.[11] They are highly effective for coupling electron-deficient heteroaryl halides and are known to promote high catalyst turnover and minimize side reactions like hydrodehalogenation.[3][4] Alternatives: BrettPhos, SPhos (other Buchwald ligands).[9] For initial screening, bidentate ligands like BINAP or Xantphos could also be considered.[1][5]
Base Sodium tert-butoxide (NaOtBu)Rationale: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine at the palladium center.[15] NaOtBu is the most commonly employed and effective base for this transformation. Alternatives: For substrates with highly base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[9][16]
Solvent Toluene or 1,4-DioxaneRationale: Anhydrous, non-protic, and thoroughly degassed solvents are critical to prevent catalyst deactivation.[16][17] Toluene is an excellent choice due to its high boiling point and ability to dissolve most reagents.[18] Alternatives: CPME, THF, or t-Amyl alcohol can be suitable depending on the specific amine and desired reaction temperature.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Reaction conditions should be optimized for each unique amine coupling partner.

Safety Precautions: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[19] Palladium reagents are toxic and should be handled with care. Sodium tert-butoxide is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE).

Experimental_Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask / Glovebox) reagents 2. Add Solids (Aryl Bromide, Pd₂(dba)₃, XPhos, NaOtBu) setup->reagents purge 3. Evacuate & Backfill (Repeat 3x) reagents->purge solvents 4. Add Liquids (Anhydrous Toluene, Amine) purge->solvents reaction 5. Heat & Stir (e.g., 90-110 °C, 4-24 h) solvents->reaction workup 6. Workup (Cool, Quench, Extract) reaction->workup purify 7. Purification (Silica Gel Chromatography) workup->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • XPhos (0.02 - 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.[14]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently strong base.3. Poor quality reagents/solvents.1. Ensure all glassware is dry and the reaction is run under a strictly inert atmosphere. Use freshly opened, anhydrous, degassed solvents.[16][17]2. Switch to a stronger base like LHMDS or ensure NaOtBu is fresh and not clumped.3. Purify starting materials if necessary.
Hydrodehalogenation The C-Br bond is cleaved and replaced with hydrogen, a common side reaction.[3]1. Use a bulkier ligand (e.g., switch from Xantphos to XPhos or BrettPhos).2. Lower the reaction temperature slightly.3. Ensure an efficient reaction to outcompete this pathway.
Formation of Biaryl Byproduct Homocoupling of the aryl bromide.This often indicates catalyst decomposition. Screen different ligands or use a pre-catalyst to ensure controlled generation of the active species.[20]
Difficult Purification Streaking on TLC plate, inseparable from byproducts.The product may be basic. Try adding 1% triethylamine to the chromatography eluent to improve peak shape.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted aminopyridines. By understanding the mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can successfully couple this compound with a wide range of amines. The protocol and optimization strategies outlined in this guide provide a solid foundation for developing efficient and scalable synthetic routes to novel chemical entities for drug discovery and development.

References

Application Notes: Strategic Use of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluoropyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the structures of clinically successful drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable physicochemical properties make it a cornerstone of drug design. The strategic introduction of fluorine atoms and a reactive bromine handle, as seen in 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone , further enhances the utility of this scaffold for the development of targeted therapies, particularly kinase inhibitors.

The fluorine atom at the 3-position can significantly modulate the pKa of the pyridine nitrogen, influencing binding interactions with the target protein. Furthermore, the C-F bond can enhance metabolic stability and membrane permeability. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments to explore the chemical space around the kinase active site. The acetyl group at the 2-position is a key functionality for building more complex heterocyclic systems, such as pyridopyrimidinones, which are prevalent cores in many kinase inhibitors.

This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of This compound in the synthesis of potential kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) as exemplary targets.

Targeting Key Signaling Pathways: BTK and JAK

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[1] Inhibitors of BTK have shown remarkable efficacy in the treatment of B-cell malignancies.

Janus Kinases (JAKs) are a family of non-receptor tyrosine kinases that mediate signaling by cytokines and growth factors, playing a central role in the immune system.[2][3] The JAK-STAT signaling pathway is crucial for the regulation of immune responses, and its aberrant activation is implicated in a range of inflammatory and autoimmune diseases.[4][5]

Below are diagrams illustrating these key signaling pathways.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Immune Response, Inflammation) Nucleus->Gene_Expression Transcription

Figure 2: The Janus Kinase (JAK)-STAT signaling pathway.

Synthetic Applications and Protocols

This compound is a versatile starting material for the synthesis of kinase inhibitors. Two primary synthetic strategies are highlighted below: Suzuki-Miyaura cross-coupling for diversification at the 6-position and cyclocondensation reactions to form fused heterocyclic systems like pyridopyrimidinones.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Generation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl and heteroaryl moieties at the 6-position of the pyridine ring, which is crucial for exploring structure-activity relationships (SAR).

Suzuki_Coupling_Workflow StartMat This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) StartMat->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Reaction Product 6-Aryl/Heteroaryl-3-fluoropyridin-2-yl)ethanone Reaction->Product Library Library of Kinase Inhibitor Scaffolds Product->Library

Figure 3: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency and should be optimized for each specific substrate. For challenging couplings, more advanced catalyst systems, such as those employing Buchwald ligands, may be necessary.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-1008-16
Pd(dppf)Cl₂Cs₂CO₃DMF100-1204-8
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-1102-6

Table 1: Representative conditions for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of Pyridopyrimidinone Core Structures

The acetyl group of the starting material is an excellent precursor for the construction of a fused pyrimidinone ring, a common core in many kinase inhibitors. This is typically achieved through a cyclocondensation reaction with a suitable nitrogen-containing reagent like guanidine or urea.

Pyridopyrimidinone_Synthesis StartMat This compound Reaction Cyclocondensation (Base, High Temperature) StartMat->Reaction Reagent Guanidine or Urea Reagent->Reaction Product 2-Amino-5-bromo-8-fluoro- pyrido[2,3-d]pyrimidin-4(3H)-one Reaction->Product FurtherFunc Further Functionalization (e.g., Suzuki Coupling) Product->FurtherFunc

Figure 4: Synthesis of a pyridopyrimidinone core.

Detailed Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Guanidine hydrochloride (2.0-3.0 equiv)

    • Base (e.g., NaOEt in EtOH, K₂CO₃ in DMF)

    • Solvent (e.g., Ethanol, DMF, NMP)

  • Procedure:

    • To a solution of the base in the chosen solvent, add guanidine hydrochloride and stir until dissolved.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux (for ethanol) or 120-150 °C (for DMF/NMP) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Expert Insights: This cyclocondensation reaction provides a rapid entry into a highly functionalized heterocyclic core. The resulting 2-aminopyridopyrimidinone retains the bromine atom, allowing for subsequent Suzuki coupling to introduce further diversity, as demonstrated in the synthesis of various kinase inhibitors.

Case Study: Conceptual Synthesis of a BTK Inhibitor Analog

While a direct synthesis of a marketed drug from our starting material is not explicitly documented in the literature, we can devise a logical and efficient synthetic route to a close analog of a known BTK inhibitor, such as GDC-0853 (Fenebrutinib), showcasing the utility of our building block. The synthesis of GDC-0853 involves a 2,4-dichloronicotinaldehyde, highlighting the importance of a di-functionalized pyridine core. Our starting material offers a similar platform for the synthesis of novel analogs.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive acetyl group, a versatile bromine handle, and a modulating fluorine atom provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The protocols outlined in this application note for Suzuki-Miyaura cross-coupling and pyridopyrimidinone formation serve as a robust starting point for the development of the next generation of targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

The substituted pyridine framework is a cornerstone of medicinal chemistry and materials science. Specifically, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone stands out as a highly valuable and versatile building block. Its structure is adorned with three key features for synthetic diversification: a bromine atom at the 6-position, ripe for palladium-catalyzed cross-coupling; a fluorine atom at the 3-position, which modulates the electronic properties of the pyridine ring and can enhance metabolic stability and binding affinity in drug candidates; and an acetyl group at the 2-position, which not only influences the reactivity of the pyridine ring but also serves as a synthetic handle for further transformations.

The electron-withdrawing nature of the pyridine nitrogen, fluorine, and acetyl groups makes the C-Br bond at the 6-position particularly susceptible to oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity. Therefore, careful selection of ligands, bases, and reaction conditions is paramount to achieving high-yielding and clean transformations.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. A general protocol for the Heck reaction is also discussed. These methodologies unlock a vast chemical space for researchers, scientists, and drug development professionals, enabling the synthesis of novel compounds with diverse functionalities.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions, including those discussed herein, operate through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this fundamental mechanism is key to troubleshooting and optimizing these powerful transformations.

Palladium Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII L(R¹)Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-M PdII_R2 L(R¹)Pd(II)-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 (Regeneration) Product R¹-R² (Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd R2M R²-M (Coupling Partner) R2M->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide. The subsequent step, transmetalation , involves the transfer of the nucleophilic partner's organic group (from an organoboron, organotin, amine, or terminal alkyne) to the palladium center, displacing the halide. Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon or carbon-nitrogen bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. For a substrate like this compound, this reaction is particularly valuable for introducing a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ or a preformed Pd(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often optimal. Ligands like SPhos or XPhos are effective for heteroaryl couplings as they promote both the oxidative addition and the typically challenging reductive elimination steps.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. For electron-deficient heteroaryl halides, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides to minimize side reactions. The use of aqueous base can sometimes accelerate the reaction but also increases the risk of protodeboronation of the boronic acid.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used to ensure the solubility of all reaction components, particularly the inorganic base.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines
EntryAryl BromideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285
23-Bromopyridine4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O801692
32-Bromo-4-methylpyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101891
46-Chloropyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001688
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-fluoro-6-phenylpyridin-2-yl)ethanone.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a diverse array of N-aryl and N-heteroaryl amines. This is particularly useful for introducing primary and secondary amines at the 6-position of the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos, or ferrocenyl-based ligands such as Josiphos, are highly effective. These ligands facilitate the challenging reductive elimination step to form the C-N bond. Pre-formed palladium catalysts (precatalysts) are often used to ensure the efficient generation of the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, Ligand, & Base in a Schlenk Flask B Evacuate and Backfill with Argon (3x) A->B C Add Anhydrous Solvent and Amine via Syringe B->C D Heat with Vigorous Stirring (e.g., 80-110 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines
EntryAryl BromideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001695
26-BromoquinolineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101885
36-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosLHMDSDioxane1001491
42-BromopyridineIsopropylaminePd(OAc)₂ / dpppNaOtBuToluene801493
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines the amination of this compound with morpholine, a common secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Seal the tube with a screw cap containing a PTFE septum.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene and morpholine via syringe.

  • Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 1-(3-fluoro-6-morpholinopyridin-2-yl)ethanone.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes. For the target substrate, this reaction allows for the introduction of a C(sp) hybridized carbon, a valuable functional group for further transformations and for constructing rigid molecular scaffolds.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Copper-Free Conditions: To avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts and difficulties in removing residual copper from pharmaceutical intermediates, copper-free Sonogashira protocols have been developed. These methods often rely on more sophisticated palladium catalysts with bulky, electron-rich ligands (e.g., XPhos) and a suitable base.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent. For copper-free conditions, a stronger inorganic base like Cs₂CO₃ may be employed.

A highly relevant procedure has been reported for the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine. This provides an excellent and reliable starting point for the 2-acetyl analogue.

Comparative Data for Sonogashira Coupling of Bromo-pyridines/arenes
EntryAryl BromideAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRT1692
24-BromobenzonitrilePhenylacetylenePdCl₂(CH₃CN)₂ / XPhosCs₂CO₃CH₃CN751295
33-Bromo-1,2-diketonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NReflux1~90
43,5-Dimethoxyphenyl bromideHeteroaromatic alkyne[DTBNpP]Pd(crotyl)ClTMPDMSORT1897
Detailed Protocol: Sonogashira Coupling with Phenylacetylene (Copper-Catalyzed)

This protocol is adapted from the successful coupling of the analogous 2-cyano derivative.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v) via syringe.

  • Add phenylacetylene dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-fluoro-6-(phenylethynyl)pyridin-2-yl)ethanone.

Heck Reaction: A Note on Alkene Coupling

The Heck reaction, which couples aryl halides with alkenes, is another powerful C-C bond-forming reaction. For this compound, this would allow the introduction of vinyl substituents at the 6-position.

Due to the electron-deficient nature of the substrate, the oxidative addition step is expected to be favorable. However, the regioselectivity of the alkene insertion and the efficiency of the β-hydride elimination can be influenced by the steric and electronic properties of both the pyridine substrate and the alkene coupling partner.

Given the lack of specific literature examples for this exact substrate, a generalized protocol based on conditions successful for other electron-deficient aromatic bromides is provided as a starting point for optimization.

General Protocol: Heck Reaction with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or P(t-Bu)₃ (4-10 mol%)

  • Sodium acetate (NaOAc) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed DMF or 1,4-dioxane

Procedure:

  • Combine this compound, Pd(OAc)₂, the phosphine ligand, and the base in a dry Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent and styrene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a potent synthetic intermediate whose value can be fully realized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to a vast array of novel substituted pyridines. The protocols and insights provided in this guide are designed to empower researchers to confidently employ these transformative reactions. Successful implementation hinges on a mechanistic understanding and careful control of reaction parameters, particularly the choice of ligand and base to overcome the potential challenges associated with this electron-deficient, coordinating substrate.

Application and Protocols for the Synthesis of Pyridinyl-Pyrazole Carboxamide Insecticides from 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone in Agrochemical Synthesis

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the synthesis of complex heterocyclic compounds plays a pivotal role. This compound emerges as a highly valuable and versatile starting material in the multi-step synthesis of a prominent class of insecticides: the pyridinyl-pyrazole carboxamides. This class includes blockbuster products like Chlorantraniliprole, known for their potent and selective activity against a range of lepidopteran pests.

The strategic importance of this compound lies in its trifecta of reactive sites: the acetyl group, a gateway to pyrazole ring formation; the bromo substituent, a versatile handle for cross-coupling reactions; and the fluoro group, which can influence the electronic properties and metabolic stability of the final molecule. This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of this key intermediate in the synthesis of pyridinyl-pyrazole carboxamide insecticides. We present a representative, multi-step synthetic protocol, grounded in established chemical principles, to illustrate the pathway from this starting material to a final, active insecticidal compound.

Representative Synthesis of a Pyridinyl-Pyrazole Carboxamide Insecticide

The following protocol outlines a representative synthesis of a pyridinyl-pyrazole carboxamide insecticide, illustrating the utility of this compound as a key building block. The overall synthetic strategy involves the initial formation of a pyrazole ring, followed by functional group manipulations and a final amide coupling to yield the target insecticide.

Overall Synthetic Scheme

Synthetic_Scheme A This compound B Intermediate 1: 1-(6-Bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5(4H)-one A->B Step 1: Pyrazole Formation C Intermediate 2: 5-Bromo-1-(6-bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole B->C Step 2: Bromination D Intermediate 3: 1-(6-Bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C->D Step 3: Carboxylation E Final Product: Pyridinyl-Pyrazole Carboxamide Insecticide D->E Step 4: Amide Coupling Reagents1 Ethyl trifluoroacetate, Sodium ethoxide Reagents2 POBr3 Reagents3 1. n-BuLi 2. CO2 Reagents4 Substituted Aniline, Amide coupling agent

Caption: Overall synthetic pathway from this compound to a representative pyridinyl-pyrazole carboxamide insecticide.

Part 1: Synthesis of the Pyrazole Core

The initial steps focus on the construction of the central pyrazole ring, a critical pharmacophore for this class of insecticides.

Step 1: Claisen Condensation and Cyclization to Form the Pyrazolone Intermediate

This step involves a Claisen condensation of the starting ethanone with a trifluoroacetylating agent, followed by cyclization with hydrazine to form the pyrazolone ring. For the purpose of this representative synthesis, we will proceed with the formation of a pyrazole directly from a diketone intermediate which is a common alternative. A more direct route to a substituted pyrazole is often achieved by first forming a 1,3-diketone, followed by cyclization.

Protocol 1: Synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione

  • Reaction Setup: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add this compound (1.0 eq).

  • Addition of Trifluoroacetylating Agent: Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with aqueous HCl (1 M) and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-diketone.

Protocol 2: Synthesis of 5-(6-Bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole

  • Reaction Setup: Dissolve the crude 1-(6-Bromo-3-fluoropyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrazole intermediate.

Table 1: Representative Data for Pyrazole Formation

IntermediateMolecular FormulaMolecular WeightAppearanceYield (%)
5-(6-Bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazoleC10H4BrF4N3337.06Off-white solid75-85

Part 2: Functionalization of the Pyrazole Ring and Final Amide Coupling

With the pyrazole core established, the subsequent steps involve introducing the carboxylic acid functionality and coupling with the appropriate aniline to form the final insecticidal molecule.

Step 2: Bromination of the Pyrazole Ring

While the starting material already contains a bromine atom on the pyridine ring, many potent insecticides in this class also feature a bromine atom on the pyrazole ring.

Protocol 3: Synthesis of 4-Bromo-5-(6-bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole

  • Reaction Setup: Dissolve 5-(6-Bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid.

  • Addition of Brominating Agent: Slowly add bromine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. The precipitated solid is filtered, washed with water, and dried to yield the brominated pyrazole.

Step 3: Carboxylation of the Pyridine Ring

This is a conceptual step to illustrate the formation of a key intermediate for many commercial insecticides. In an industrial setting, the carboxylic acid on the pyrazole is often introduced via a different synthetic route. However, for the purpose of demonstrating the versatility of the bromopyridine handle, a hypothetical carboxylation via a Grignard reaction is presented. A more common industrial route involves the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from different starting materials.[1][2]

Conceptual Protocol 4: Synthesis of 6-(5-(4-Bromo-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-fluoropyridin-2-yl)carboxylic acid

  • Grignard Formation: React 4-Bromo-5-(6-bromo-3-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Carboxylation: Bubble carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

  • Work-up: Quench the reaction with aqueous HCl and extract the product into an organic solvent.

Step 4: Amide Coupling to Yield the Final Product

The final step is the crucial amide bond formation between the pyrazole carboxylic acid and a substituted aniline. The synthesis of the aniline component is a separate multi-step process.[1]

Amide_Coupling A Pyrazole Carboxylic Acid Intermediate Coupling Amide Coupling (e.g., SOCl2, then aniline) A->Coupling B Substituted Aniline B->Coupling C Final Pyridinyl-Pyrazole Carboxamide Insecticide Coupling->C

References

Application Notes and Protocols for the Functionalization of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. The compound 1-(6-bromo-3-fluoropyridin-2-yl)ethanone is a highly versatile building block, offering multiple, distinct reaction sites for chemical elaboration. This guide provides a comprehensive overview of the principal methods for functionalizing its pyridine core, focusing on palladium-catalyzed cross-coupling reactions at the C6-bromo position, potential nucleophilic aromatic substitution at the C3-fluoro position, and transformations of the C2-acetyl group. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers engaged in the synthesis of complex pyridine derivatives.

Reactivity Profile of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. The electron-deficient nature of the pyridine ring is amplified by the inductive effects of the fluoro and acetyl groups, which significantly influences the reactivity of each position.

  • C6-Bromo Position: The carbon-bromine bond is the most labile site for functionalization. The electron-withdrawing character of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in palladium-catalyzed cross-coupling cycles.[1] This position is the primary handle for introducing carbon and nitrogen nucleophiles.

  • C3-Fluoro Position: The C-F bond is exceptionally strong. However, the C3 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing electron-withdrawing effects of the C2-acetyl group and the pyridine nitrogen, respectively.[2][3][4] While challenging, displacement of the fluoride is feasible with potent nucleophiles under forcing conditions.

  • C2-Acetyl Group: This group provides a third avenue for modification. The carbonyl can be reduced to an alcohol, and the adjacent methyl protons are acidic enough to participate in condensation reactions. These transformations are typically performed after the pyridine core has been functionalized.

Below is a diagram illustrating the primary reaction pathways for this scaffold.

G cluster_0 This compound start Starting Material C₇H₅BrFNO suzuki Suzuki Coupling (C-C Bond) start->suzuki Cross-Coupling [Pd Catalyst] buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Cross-Coupling [Pd Catalyst] sonogashira Sonogashira Coupling (C-C≡ Bond) start->sonogashira Cross-Coupling [Pd/Cu Catalyst] snar SNAr (C-O, C-N, C-S Bonds) suzuki->snar Sequential Reaction reduction Reduction suzuki->reduction Sequential Reaction buchwald->snar Sequential Reaction buchwald->reduction Sequential Reaction condensation Condensation

Caption: Key functionalization pathways for the title compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The C-Br bond is the most versatile handle for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing carbon-carbon and carbon-nitrogen bonds.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C6-bromo position with an organoboron compound.[1][6][7]

Causality and Experimental Choices:

  • Catalyst/Ligand: For electron-deficient heteroaryl halides, palladium complexes with electron-rich, bulky phosphine ligands are often superior. Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both electron-rich, promoting oxidative addition, and has a large bite angle, facilitating reductive elimination. Pd(PPh₃)₄ is a reliable, general-purpose catalyst.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures. Cs₂CO₃ is a stronger base often used in anhydrous conditions, which can sometimes improve yields for challenging substrates.

  • Solvent: A biphasic solvent system like 1,4-dioxane/water or toluene/water is common, as it accommodates both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.[6]

G Workflow: Suzuki-Miyaura Coupling reagents 1. Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(dppf)Cl₂ (3 mol%) - K₂CO₃ (2.0 eq) setup 2. Add Solvent & Degas: - Dioxane/H₂O (4:1) - Sparge with Argon for 15 min reagents->setup reaction 3. Heat Reaction: - Stir at 90-100 °C - Monitor by TLC/LC-MS (typically 4-12 h) setup->reaction workup 4. Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, then brine reaction->workup purify 5. Purify: - Dry (Na₂SO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

EntryBoronic Acid PartnerCatalyst SystemExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95
24-Tolylboronic acidPd(dppf)Cl₂ / K₂CO₃>90
33-Cyanophenylboronic acidPd(dppf)Cl₂ / K₃PO₄80-90
B. Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11] Its development revolutionized the synthesis of aryl amines.[11][12]

Causality and Experimental Choices:

  • Catalyst/Ligand: The key to successful Buchwald-Hartwig amination is the use of electron-rich, sterically hindered phosphine ligands. Ligands like Xantphos or Josiphos create a bulky coordination sphere around the palladium, which promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.[13] A pre-catalyst like [(CyPF-tBu)PdCl₂] can also be highly effective.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice. For more sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ can be used, though often requiring higher temperatures.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

G Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L₂ add Oxidative Addition pd2 Ar-Pd(II)-Br(L₂) add->pd2 amido Amide Formation pd_amido Ar-Pd(II)-NR₂(L₂) amido->pd_amido elim Reductive Elimination elim->pd0 output Ar-NR₂ elim->output input1 Ar-Br input1->add input2 HNR₂ + Base input2->amido

Caption: Simplified catalytic cycle for C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried flask under an argon atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS. After completion (typically 12-18 hours), cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.[10]

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product via column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is an efficient method for creating C(sp²)-C(sp) bonds, linking the pyridine ring to a terminal alkyne.[14][15] This reaction uniquely employs a dual-catalyst system.[16]

Causality and Experimental Choices:

  • Catalyst System: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition with the aryl bromide. A copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[16][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr byproduct and as the solvent.

  • Solvent: The reaction is often run in the amine base itself, sometimes with a co-solvent like THF or DMF to ensure solubility of all components.[17]

  • Atmosphere: Degassing the reaction mixture and maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) and THF (1:2 v/v)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.[17]

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add phenylacetylene dropwise, and stir the reaction at room temperature for 16 hours.[17]

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

EntryAlkyne PartnerCatalyst SystemExpected Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuI85-95
21-Ethynyl-4-fluorobenzenePd(PPh₃)₄ / CuI80-90
32-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuI75-85

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

While less common than cross-coupling at the C6-position, SNAr offers a pathway to introduce heteroatom nucleophiles at the C3-position. The success of this reaction is highly dependent on the electronic activation of the ring.

Causality and Experimental Choices:

  • Activation: The SNAr mechanism is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge in the intermediate Meisenheimer complex.[4] In this scaffold, the C2-acetyl and the pyridine nitrogen activate the C3-position.

  • Leaving Group: Fluorine is a poor leaving group compared to heavier halogens in many substitution reactions. However, in SNAr, the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the attack, which can compensate for its poor leaving group ability.

  • Conditions: The reaction typically requires a strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide) and a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures to overcome the high activation energy.[2]

Materials:

  • 1-(6-Aryl-3-fluoropyridin-2-yl)ethanone (1.0 equiv) (Product from Suzuki coupling)

  • Sodium Methoxide (NaOMe) (3.0 equiv)

  • Anhydrous DMSO

Procedure:

  • Dissolve the starting pyridine in anhydrous DMSO in a sealed vial.

  • Add sodium methoxide and seal the vial tightly.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction carefully by LC-MS for the disappearance of starting material.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Modifications of the 2-Acetyl Group

The acetyl group serves as a versatile synthetic handle for post-functionalization modifications.

A. Selective Reduction to a Secondary Alcohol

Causality and Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the aromatic ring, C-F bond, or C-Br bond (if still present). The reaction is typically run in an alcoholic solvent like methanol or ethanol at room temperature.

Materials:

  • Substituted 1-(pyridin-2-yl)ethanone (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol

Procedure:

  • Dissolve the starting ketone in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

  • Concentrate the solution to yield the secondary alcohol, which can be purified by chromatography if necessary.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Pyridinyl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable application: the palladium-catalyzed coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone with a variety of boronic acids. The resulting 1-(3-fluoro-6-arylpyridin-2-yl)ethanone scaffolds are of significant interest to researchers in medicinal chemistry and drug discovery.

The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 2-acetyl-3-fluoropyridine motif, therefore, serves as a critical building block for novel therapeutics. This document provides a detailed exploration of the reaction's mechanistic underpinnings, a comprehensive experimental protocol, and practical guidance for optimization and troubleshooting, designed for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the fluoropyridine ring generally facilitates this step.

  • Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base to form a more nucleophilic boronate species.[5] This boronate then transfers its organic group (R') to the palladium center, displacing the bromide ion. The choice of base is critical to ensure efficient formation of the boronate without promoting unwanted side reactions.[5]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex—the pyridinyl ketone and the group from the boronic acid—couple and are eliminated from the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)2 Base PdII_Diorganyl Ar-Pd(II)Ln-R' Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 Ar-R' Product_out 1-(3-fluoro-6-R'-pyridin-2-yl)ethanone RedElim->Product_out ArBr_in This compound ArBr_in->OxAdd Boronic_in R'-B(OH)2 / Base Boronic_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3–5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v mixture)

  • Inert gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle or oil bath.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the chosen base (K₂CO₃ or K₃PO₄), and the Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction concentration is typically in the range of 0.1–0.5 M.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reactions are typically complete within 2–12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2x).[6] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3-fluoro-6-arylpyridin-2-yl)ethanone.[4]

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent heat 4. Heating & Stirring (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Work-up (Cool, Dilute, Wash) monitor->workup Reaction Complete extract 7. Extraction & Drying workup->extract purify 8. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Optimization and Parameter Selection

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on the careful selection of reaction parameters.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Catalyst Pd(dppf)Cl₂: A robust and versatile catalyst, often a good starting point. Pd(PPh₃)₄: A classic catalyst, but can be less effective for hindered or electron-deficient pyridines. Buchwald Precatalysts (e.g., SPhos, XPhos): Highly active catalysts with bulky, electron-rich phosphine ligands. Excellent for challenging couplings, including those with sterically hindered substrates.[7]The ligand plays a crucial role in stabilizing the palladium center, preventing catalyst deactivation, and promoting the key steps of the catalytic cycle. For electron-deficient pyridines, bulky and electron-donating ligands can mitigate catalyst inhibition by the pyridine nitrogen.[1][8]
Base K₂CO₃: A common, cost-effective, and moderately strong base. K₃PO₄: A stronger base that can be highly effective, especially for less reactive boronic acids. Cs₂CO₃: Often provides higher yields but is more expensive.The base is essential for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[5] The choice of base can significantly impact the reaction rate and the potential for side reactions like protodeboronation.
Solvent 1,4-Dioxane/Water: A common and effective solvent system. Water helps to dissolve inorganic bases like K₃PO₄.[9] Toluene/Water: Another widely used biphasic system. Anhydrous Solvents (e.g., Toluene, THF): Can be beneficial when using boronic esters to minimize hydrolysis.The solvent must solubilize the reactants and catalyst. A small amount of water is often necessary to dissolve the inorganic base, but excess water can promote protodeboronation of the boronic acid.[9]
Boronic Acid Surrogate Boronic Esters (e.g., pinacol esters): More stable than the corresponding boronic acids and less prone to protodeboronation.[9] Potassium Trifluoroborate Salts: Bench-stable solids that slowly release the boronic acid under reaction conditions.For boronic acids that are prone to decomposition (protodeboronation), using a more stable surrogate can significantly improve reaction outcomes by maintaining a low concentration of the active boronic acid.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Deactivation: Oxygen in the system; pyridine nitrogen inhibiting the palladium center. Inefficient Transmetalation: Base may be too weak or poorly soluble. Protodeboronation: The boronic acid is decomposing faster than it couples.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[1] Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[7] Try a stronger base like K₃PO₄.[5] Use a boronic ester or trifluoroborate salt instead of the boronic acid; consider anhydrous conditions.[9]
Debromination of Starting Material Presence of Hydride Sources: Impurities in solvents or reagents. Side Reaction of the Catalyst: Formation of palladium-hydride species.Use high-purity, anhydrous solvents. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]Rigorously degas the reaction mixture and solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Difficulty in Product Purification Incomplete Reaction: Leads to a mixture of starting material and product. Formation of Byproducts: Such as homocoupled or debrominated species.Ensure the reaction goes to completion by monitoring. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques if necessary (e.g., preparative HPLC).[4]

Product Characterization

Upon successful purification, the identity and purity of the 1-(3-fluoro-6-arylpyridin-2-yl)ethanone product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on both the pyridine and the newly introduced aryl ring, as well as a singlet for the acetyl methyl group. The coupling patterns of the pyridine protons will be indicative of the substitution pattern.

    • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride will confirm the presence of the fluorine atom.

    • ¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule, including the carbonyl carbon of the acetyl group.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile route to synthesize valuable fluorinated biaryl ketones for pharmaceutical and materials science applications. While the reaction can be sensitive to the choice of catalyst, base, and solvent, a systematic approach to optimization, guided by a solid understanding of the reaction mechanism, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary tools to successfully implement and adapt this important transformation in their own laboratories.

References

Application Note: Strategic Derivatization of the Ketone Moiety in 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the ketone moiety in 1-(6-bromo-3-fluoropyridin-2-yl)ethanone. This compound serves as a valuable scaffold in medicinal chemistry and drug development, where the ketone functional group offers a versatile handle for structural modification. We will explore several robust derivatization strategies, including the formation of oximes and hydrazones, reductive amination, and the Wittig reaction. The causality behind experimental choices, detailed step-by-step protocols, and methods for product characterization are discussed to provide researchers with a practical and scientifically grounded resource for modifying this important heterocyclic ketone.

Introduction and Strategic Rationale

The 2-acetylpyridine core, particularly when substituted with halogens like bromine and fluorine, is a privileged structure in modern pharmacology. The ketone functional group in this compound is a prime target for chemical modification. Derivatization at this position allows for the systematic modulation of physicochemical properties such as polarity, hydrogen bonding capacity, and steric profile. Furthermore, it enables the introduction of linkers for bioconjugation or the installation of new pharmacophoric elements to explore structure-activity relationships (SAR).

This guide focuses on four principal transformations of the ketone, selected for their reliability, versatility, and relevance in a drug discovery context.

Reactivity Profile of this compound

The reactivity of the ketone in the target molecule is significantly influenced by the electronic properties of the substituted pyridine ring.

  • Electrophilicity: The pyridine nitrogen, being more electronegative than carbon, exerts a powerful electron-withdrawing effect (-I and -M). This effect is compounded by the inductive withdrawal of the bromine and fluorine atoms. Consequently, the carbonyl carbon of the acetyl group is rendered highly electrophilic and susceptible to nucleophilic attack, which is the foundational mechanism for the reactions described herein.[1]

  • Steric Considerations: The acetyl group is located at the 2-position of the pyridine ring, adjacent to the nitrogen atom. While not excessively hindered, this proximity can influence the approach of bulky nucleophiles. The protocols provided are generally effective with this level of steric encumbrance.

  • Ring Reactivity: While the pyridine ring itself can undergo nucleophilic aromatic substitution, the conditions required are typically much harsher than those used for ketone derivatization. The methods described are highly chemoselective for the carbonyl group.

Derivatization via C=N Bond Formation

The condensation of the ketone with nitrogen-based nucleophiles is a fundamental and highly efficient method for derivatization. This process involves a two-step mechanism: nucleophilic addition to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the C=N double bond.[2]

Protocol 1: Oxime Formation

Oximation introduces a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, significantly altering the polarity of the parent molecule. Oximes are stable functional groups and are found in numerous bioactive molecules.[3]

Principle: The ketone reacts with hydroxylamine, typically from hydroxylamine hydrochloride, in the presence of a base to neutralize the HCl. The reaction is often performed in an alcoholic solvent.[4][5]

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.2 eq).

  • Add potassium hydroxide (1.5 eq) or another suitable base like sodium acetate (2.0 eq) to the mixture.

  • Stir the reaction mixture at reflux (approx. 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired oxime.

Data for Product Validation:

  • IR Spectroscopy: Disappearance of the strong ketone C=O stretch (approx. 1700 cm⁻¹) and appearance of a C=N stretch (approx. 1640 cm⁻¹) and a broad O-H stretch (approx. 3200-3400 cm⁻¹).[6]

  • ¹H NMR Spectroscopy: The methyl singlet (~2.6 ppm) will shift slightly. A new, broad singlet corresponding to the N-OH proton will appear far downfield.

  • ¹³C NMR Spectroscopy: The highly deshielded ketone carbonyl carbon signal (approx. 190-200 ppm) will be replaced by the C=N carbon signal at a more shielded position (approx. 150-160 ppm).[7]

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the oxime product.

Table 1: Reagents for Oxime Formation

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Hydroxylamine Hydrochloride 1.2 Nucleophile Source
Potassium Hydroxide / Sodium Acetate 1.5 - 2.0 Base

| Ethanol | - | Solvent |

G cluster_reagents Reagents cluster_process Process Ketone Starting Ketone Reflux Reflux in EtOH (2-4h) Ketone->Reflux Hydroxylamine NH2OH·HCl Hydroxylamine->Reflux Base KOH / NaOAc Base->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification Workup->Purify Product Final Oxime Product Purify->Product

Caption: Workflow for the synthesis of the oxime derivative.

Protocol 2: Hydrazone Formation

Hydrazone synthesis provides a scaffold that can be further functionalized at the terminal nitrogen. It is also the first step in the classical Wolff-Kishner reduction.[8][9]

Principle: The reaction proceeds via the same mechanism as oximation, using hydrazine or a substituted hydrazine (e.g., phenylhydrazine) as the nucleophile. The reaction is typically acid-catalyzed, with a pH of around 4-5 being optimal.[10][11]

Detailed Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol (0.2 M).

  • Add hydrazine hydrate (1.5 eq) or the desired substituted hydrazine.

  • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC. For less reactive hydrazines, gentle heating (40-50 °C) may be required.

  • Upon completion, reduce the solvent volume in vacuo.

  • Dilute the residue with water, which may cause the product to precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude hydrazone by column chromatography or recrystallization.

Data for Product Validation:

  • IR Spectroscopy: Disappearance of the C=O stretch and appearance of a C=N stretch (approx. 1620-1650 cm⁻¹) and N-H stretches (two bands for -NH₂, approx. 3200-3400 cm⁻¹).

  • ¹H NMR Spectroscopy: The methyl singlet will shift. New, broad signals for the -NH₂ protons will appear.

  • Mass Spectrometry: The molecular ion peak will confirm the mass of the hydrazone product.

Derivatization via Reductive Amination

Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines from carbonyl compounds.[12] It is a one-pot procedure that avoids the isolation of the unstable imine intermediate and prevents over-alkylation issues common with direct amine alkylation.[13]

Principle: The ketone first condenses with a primary or secondary amine to form an imine or enamine, respectively. This intermediate is then reduced in situ by a mild, pH-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13][14] These reagents are less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion over the starting ketone.[15]

Detailed Experimental Protocol (using a primary amine):

  • In a round-bottom flask, combine this compound (1.0 eq) and the chosen primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.15 M).

  • Add acetic acid (1.1 eq) to catalyze imine formation and stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE) or ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine by column chromatography on silica gel.

Data for Product Validation:

  • IR Spectroscopy: Disappearance of the C=O stretch. Appearance of an N-H stretch (for secondary amines, approx. 3300-3400 cm⁻¹).

  • ¹H NMR Spectroscopy: The methyl group of the original acetyl moiety becomes a doublet, coupled to the new proton on the adjacent carbon. A new multiplet for the C-H proton will appear.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the newly formed amine.

G Ketone Starting Ketone Iminium Iminium Ion Intermediate Ketone->Iminium + R-NH2 - H2O Amine R-NH2 Amine->Iminium Product Final Amine Product Iminium->Product Reduction Reducer NaBH(OAc)3 Reducer->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for chemists navigating the complexities of palladium-catalyzed cross-coupling reactions.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. Drawing from established principles and field-proven insights, this resource offers troubleshooting advice and detailed protocols to help you achieve higher yields and cleaner reaction profiles.

The structure of this compound presents a unique set of challenges. The electron-deficient nature of the fluoropyridine ring, while beneficial for the initial oxidative addition step, can complicate other stages of the catalytic cycle.[1] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while the ortho-acetyl group introduces steric hindrance that must be overcome with a carefully selected catalyst system.[2][3]

This guide will address these specific issues in a practical question-and-answer format, explaining the chemical principles behind each recommendation.

The Suzuki-Miyaura Catalytic Cycle: A Quick Primer

Understanding the fundamental steps of the reaction is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4] Each step has specific requirements that, if not met, can lead to low yields or the formation of unwanted byproducts.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My reaction yield is very low, or the starting material is not fully consumed. What are the most critical parameters to screen first?

A1: Low conversion is a common issue with sterically hindered and heteroaromatic substrates. The problem often lies in an inefficient catalyst system or suboptimal reaction conditions. A systematic screening of the catalyst, ligand, base, and solvent is the most effective approach.[5]

  • Causality—The Catalyst and Ligand: The combination of steric hindrance from the ortho-acetyl group and potential catalyst inhibition by the pyridine nitrogen necessitates a highly active catalyst system.[2][6] Standard catalysts like Pd(PPh₃)₄ may be insufficient. The solution is to use bulky, electron-rich phosphine ligands that promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[7]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed for challenging couplings and have demonstrated high efficacy with hindered substrates.[6][8][9] These ligands create a sterically crowded palladium center that accelerates the reaction and can prevent catalyst deactivation.[2]

  • Causality—The Base: The base plays a dual role: it activates the boronic acid to facilitate transmetalation but can also promote decomposition pathways like protodeboronation.[10][11] For heteroaryl substrates, a base that is strong enough to promote the reaction but has low nucleophilicity is often ideal.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for these types of substrates compared to weaker bases like sodium carbonate (Na₂CO₃).[7] They provide sufficient basicity in organic solvents to drive the reaction forward while minimizing side reactions.

  • Causality—The Solvent: The solvent must solubilize all components of the reaction and can influence the efficacy of the base and the stability of the catalytic intermediates.

    • Recommended Solvents: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, toluene, and THF (often in a mixture with water) are excellent starting points.[12] The choice can be critical, and screening different solvents is recommended.

ParameterRecommendation for this compoundRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable sources of Pd(0) when paired with an appropriate ligand.
Ligand SPhos, XPhos, RuPhos (Buchwald-type)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[7][13]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases effective in organic solvents; minimize protodeboronation compared to aqueous hydroxides.[7][14]
Solvent 1,4-Dioxane, Toluene, or THF (often with 10-20% water)Good solubility for reactants and catalyst complexes. Water can sometimes aid in dissolving the base and facilitating transmetalation.[12]
Temperature 80–110 °CProvides sufficient thermal energy to overcome activation barriers, but excessively high temperatures can promote side reactions.[3]
Q2: I'm observing a significant amount of the debrominated byproduct, 1-(3-fluoropyridin-2-yl)ethanone. How can I prevent this?

A2: The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed couplings, often termed protodehalogenation.[1][15] This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can proceed through transmetalation.

  • Mechanistic Insight: The source of the hydride can be impurities in the solvent (like water or alcohols), the base, or even the boronic acid itself. The reaction involves the reductive elimination of Ar-H from an Ar-Pd(II)-H intermediate.[1]

  • Solutions:

    • Ensure Anhydrous Conditions (if applicable): While some Suzuki protocols use water, if debromination is severe, switching to a strictly anhydrous system with a soluble base like K₃PO₄ can help.

    • Use High-Purity Reagents: Ensure solvents are freshly distilled and bases are of high quality to minimize potential hydride sources.

    • Optimize the Ligand: A bulky, electron-rich ligand can accelerate the subsequent transmetalation and reductive elimination steps, making them kinetically more favorable than the competing debromination pathway.[6]

    • Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can increase the rate of transmetalation, outcompeting the side reaction.

Q3: My main impurity is the homocoupled dimer of my boronic acid. What is the cause and how can I fix it?

A3: Homocoupling of the boronic acid (R'-B(OR)₂ → R'-R') is a classic side reaction in Suzuki couplings and is almost always mediated by the presence of oxygen.[16][17]

  • Mechanistic Insight: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1] This side reaction consumes your boronic acid and reduces the efficiency of the main catalytic cycle.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Before adding the catalyst, the reaction mixture (solvents and reagents) must be thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[3]

    • Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of nitrogen or argon from start to finish.[12]

    • Use a Direct Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the Pd(0) state, can sometimes reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which must be reduced in situ.[7]

    • Slow Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[16]

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst system optimized for a hindered heteroaryl halide? start->check_catalyst optimize_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃. check_catalyst->optimize_catalyst No check_side_products What are the major side products? check_catalyst->check_side_products Yes debromination Debromination (Ar-H formation) check_side_products->debromination Debromination homocoupling Homocoupling (R'-R' formation) check_side_products->homocoupling Homocoupling no_reaction Mainly unreacted starting material check_side_products->no_reaction No significant side products solve_debromination Action: Ensure anhydrous conditions, use high-purity reagents, increase boronic acid equivalents (1.5 eq). debromination->solve_debromination solve_homocoupling Action: Rigorously degas reaction mixture (sparge with Ar/N₂), maintain inert atmosphere throughout. homocoupling->solve_homocoupling solve_no_reaction Action: Screen base (K₃PO₄, Cs₂CO₃) and solvent (Dioxane, Toluene). Increase temperature. no_reaction->solve_no_reaction

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Experimental Protocols

The following protocols provide a starting point for optimizing the Suzuki coupling of this compound.

Protocol 1: General Screening Conditions with Pd(dppf)Cl₂

This protocol uses a common and relatively robust catalyst complex suitable for initial screening.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting the Vessel: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Sparge the mixture by bubbling argon or nitrogen gas through the solution for 20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Performance Conditions with a Buchwald Ligand

This protocol is designed for achieving higher yields, especially if Protocol 1 is unsuccessful. It employs a more active catalyst system better suited for hindered substrates.[18]

  • Reagent Preparation (in a glovebox, if possible): To a dry Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Reaction Setup: Seal the tube, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C. If not using a glovebox, perform the reagent addition under a strong flow of inert gas and ensure all reagents and solvents are anhydrous.

  • Reaction: Stir the mixture vigorously for 4-12 hours. The reaction is often significantly faster with this catalyst system.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

common side reactions in 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone chemistry and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions encountered in the chemistry of this versatile building block. Our goal is to empower you with the expertise to anticipate challenges, diagnose issues, and optimize your synthetic routes for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: This substituted pyridine is a valuable precursor in medicinal chemistry, primarily utilized in cross-coupling reactions to introduce molecular diversity. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds at the 6-position by reacting the bromide with various boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling the bromide with a wide range of primary and secondary amines.

  • Sonogashira Coupling: To introduce alkyne moieties at the 6-position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): While the bromide is the more common site for cross-coupling, the fluorine at the 3-position can undergo SNAr under specific conditions, particularly with strong nucleophiles.[2]

  • Metal-Halogen Exchange: The bromide can be exchanged with lithium or magnesium to generate a nucleophilic pyridyl species for subsequent reaction with electrophiles.

Q2: What makes the chemistry of this molecule challenging?

A2: The reactivity of this compound is influenced by a combination of electronic and steric factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack but can also complicate some catalytic cycles.

  • Multiple Reactive Sites: The presence of a bromo, a fluoro, and an acetyl group provides multiple potential reaction sites. Achieving chemoselectivity is a key challenge.

  • Potential for Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal center of catalysts (e.g., palladium), potentially inhibiting its activity.[1]

  • Stability of the Acetyl Group: The acetyl group can be susceptible to reaction or degradation under strongly basic or acidic conditions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low yield in Suzuki-Miyaura coupling and significant formation of a dehalogenated (debrominated) side product.

Cause: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura couplings.[3][4] This can be caused by several factors:

  • Hydride Source: The presence of a hydride source in the reaction mixture can lead to reductive elimination from an Ar-Pd(II)-H intermediate.[4] Potential sources include amine bases, alcoholic solvents, or even water in excess.[4][5]

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of side reactions like dehalogenation.

  • Catalyst System: The choice of ligand and palladium precursor can significantly influence the relative rates of the desired cross-coupling and undesired dehalogenation.

Solutions:

Solution Detailed Explanation Experimental Protocol
Optimize the Base Use a weaker, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases that can act as hydride donors.[6] K₃PO₄ is also a good option, particularly for challenging substrates.See Protocol 1 below.
Ligand Selection Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6] These ligands promote the reductive elimination step of the desired product and can suppress side reactions.See Protocol 1 below.
Solvent Choice Use anhydrous aprotic solvents like dioxane or toluene.[6] While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental.[5]See Protocol 1 below.
Inert Atmosphere Rigorously degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions.[7]See Protocol 1 below.

Diagram 1: Troubleshooting Dehalogenation in Suzuki Coupling

G start Low Yield & Dehalogenation cause1 Hydride Source (Base, Solvent, H₂O) start->cause1 cause2 Slow Transmetalation start->cause2 cause3 Suboptimal Catalyst System start->cause3 solution1 Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) cause1->solution1 solution3 Anhydrous Aprotic Solvent (Dioxane, Toluene) cause1->solution3 solution4 Strict Inert Atmosphere cause1->solution4 solution2 Use Bulky Ligands (SPhos, XPhos) cause2->solution2 cause3->solution2

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Problem 2: Formation of a significant amount of homocoupled biaryl product from the boronic acid.

Cause: Homocoupling of boronic acids to form symmetrical biaryls is another frequent side reaction in Suzuki couplings.[7] The primary causes are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to generate the homocoupled product.[7][8]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid before the catalytic cycle is fully established.[7][8]

Solutions:

Solution Detailed Explanation
Rigorous Degassing The most critical step is to thoroughly remove all dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas for an extended period.[8]
Use a Pd(0) Precatalyst Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the initial Pd(II)-mediated homocoupling.[9]
Add a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing homocoupling.[10]
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

Diagram 2: Minimizing Boronic Acid Homocoupling

G start Homocoupling of Boronic Acid cause1 Oxygen Presence start->cause1 cause2 Pd(II) Precatalyst start->cause2 solution1 Rigorous Degassing cause1->solution1 solution2 Use Pd(0) Source cause2->solution2 solution3 Add Mild Reducing Agent cause2->solution3

Caption: Key strategies to minimize boronic acid homocoupling.

Problem 3: Competing Nucleophilic Aromatic Substitution (SNAr) at the 3-position (C-F bond).

Cause: While the C-Br bond at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions, the C-F bond at the 3-position can undergo SNAr, especially under strongly basic or nucleophilic conditions at elevated temperatures.[2] The electron-withdrawing acetyl group at the 2-position and the ring nitrogen activate the pyridine ring for nucleophilic attack.[11][12]

Solutions:

Solution Detailed Explanation
Control Reaction Temperature SNAr reactions often have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the desired pathway.
Choice of Base Avoid very strong, highly nucleophilic bases if SNAr is a concern. Milder inorganic bases are generally preferred for cross-coupling reactions.
Chemoselectivity through Catalyst Control In palladium-catalyzed reactions, the catalyst will preferentially activate the C-Br bond over the C-F bond for oxidative addition. Ensuring an efficient catalytic cycle is key to maintaining this selectivity.[2]
Problem 4: Instability or unwanted reaction of the acetyl group.

Cause: The acetyl group's methyl protons are acidic and can be deprotonated by strong bases, leading to aldol-type side reactions. The carbonyl group itself can also be a target for nucleophilic attack under certain conditions.

Solutions:

Solution Detailed Explanation
Protecting Group Strategy If the acetyl group is interfering with the desired reaction, it can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to many reaction conditions and can be removed later by acid hydrolysis.[13]
Careful Selection of Reaction Conditions Avoid strongly basic conditions at elevated temperatures if the acetyl group is unprotected. The use of milder bases and lower temperatures can minimize side reactions involving the acetyl group.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation and Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 20-30 minutes.

  • In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and structurally related compounds.

Introduction: Understanding the Molecule

This compound is a halogenated pyridyl ketone, a class of compounds often utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a basic pyridine ring, along with electron-withdrawing fluorine and bromine substituents, imparts specific chemical properties that can influence the choice and success of purification strategies. The fluorine atom increases the molecule's stability and can affect its polarity, while the basic nitrogen of the pyridine ring can interact with acidic stationary phases like silica gel, potentially leading to purification challenges.[1][2] This guide will equip you with the knowledge to navigate these properties and achieve high purity of your target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking or tailing significantly on the TLC plate. What could be the cause and how can I fix it?

A1: Tailing on a silica gel TLC plate is a common issue with pyridine-containing compounds. This is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.1-2%.[3] This will neutralize the acidic sites on the silica gel and minimize the strong interaction with your basic compound.

    • Alternative Basic Additives: If triethylamine is not suitable for your subsequent steps, other options include adding a small percentage of ammonia in methanol to your mobile phase.[3]

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase for your chromatography, such as neutral alumina, which is less acidic than silica gel.

Q2: I'm having difficulty separating my product from a non-polar impurity. What solvent system should I try for column chromatography?

A2: For separating compounds of differing polarity, a gradient elution on a silica gel column is often effective. Since your product is a ketone with halogen substituents on a pyridine ring, it will be moderately polar.

  • Recommended Starting Point:

    • Solvent System: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[3]

    • Initial TLC Screening: Begin by testing different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) on a TLC plate to find a system where your product has an Rf value between 0.2 and 0.4. This range typically provides the best separation in column chromatography.

    • Gradient Elution: Start the column with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to elute your more polar product.

Q3: My purified product is an oil and won't crystallize. What can I do?

A3: The inability to crystallize can be due to the presence of persistent impurities or the inherent properties of the molecule.

  • Troubleshooting Steps:

    • Purity Check: Ensure your product is of high purity by running a high-resolution TLC or an NMR spectrum. Even small amounts of impurities can inhibit crystallization.

    • Solvent Selection: The choice of solvent is critical for recrystallization. For aromatic ketones, a common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

      • Suggested Solvent Systems to Try:

        • Ethyl acetate/Petroleum ether[4]

        • Dichloromethane/Hexane

        • Acetone/Water[5]

        • Methanol/Water[5]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

Q4: I suspect my compound is decomposing during purification. Is this likely, and how can I prevent it?

A4: While halogenated pyridines are generally stable, they can be susceptible to degradation under certain conditions.

  • Potential Degradation Pathways:

    • Hydrolysis: The carbon-bromine bond could be susceptible to hydrolysis, especially under harsh pH conditions.

    • Photodegradation: Exposure to strong light, particularly UV, can potentially lead to degradation.

  • Preventative Measures:

    • Avoid Harsh Conditions: Use neutral or slightly basic conditions during workup and purification whenever possible.

    • Protect from Light: Store the compound in an amber vial or protect it from direct light, especially if it will be stored for an extended period.

    • Mild Temperatures: During solvent removal, use a rotary evaporator at a moderate temperature to avoid thermal decomposition.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[3] If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 1: Suggested Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compound purifications.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Initial Eluent 95:5 Hexane:Ethyl AcetateTo elute non-polar impurities first.
Final Eluent 70:30 Hexane:Ethyl Acetate (or higher polarity if needed)To elute the moderately polar target compound.
TLC Target Rf 0.2 - 0.4Provides optimal separation on a column.[3]
Additive (if needed) 0.1 - 2% TriethylamineTo prevent tailing of the basic pyridine compound.[3]
Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone)

  • A "poor" solvent (e.g., hexanes, petroleum ether, or water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a "good" solvent and warm gently to see if it dissolves.

    • Once dissolved, add a "poor" solvent dropwise until the solution becomes cloudy.

    • If the cloudiness disappears upon gentle heating and reappears upon cooling, you have found a suitable solvent pair.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent to the hot solution until it becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Potential Impurities and Their Removal

The nature of impurities will depend on the synthetic route used to prepare this compound. Common synthetic methods include Friedel-Crafts acylation and Grignard reactions.

  • Unreacted Starting Materials: Depending on the reaction, unreacted bromofluoropyridine or acetylating agents may be present. These can typically be removed by column chromatography.

  • Side-Products from Grignard Reactions: If a Grignard reaction was used, a common side-product is the formation of biphenyl-type compounds from the coupling of the Grignard reagent with unreacted starting material.[6] These are typically less polar and can be separated by column chromatography.

  • Isomeric Products: In some electrophilic substitution reactions on pyridine rings, the formation of isomeric products is possible.[7] Careful optimization of column chromatography, potentially using a different solvent system or stationary phase, may be required for their separation.

  • Over-acylation Products: While less common in Friedel-Crafts acylations due to the deactivating effect of the ketone group, it's a possibility to consider.[8][9]

Visualizing the Workflow

Troubleshooting Logic for Tailing on TLC

Caption: Decision tree for troubleshooting TLC tailing.

General Purification Workflow

Caption: A general workflow for the purification of the target compound.

References

improving the stability of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during synthetic transformations involving this versatile building block. Our goal is to provide not just solutions, but a foundational understanding of the molecule's reactivity to empower you to optimize your specific reaction conditions.

Section 1: Understanding the Core Reactivity of this compound

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of the molecule. The stability and reactivity are governed by the interplay of its functional groups on an electron-deficient pyridine ring.

Q1: What are the primary structural features that influence the stability and side reactions of this compound?

A1: The reactivity of this compound is a direct consequence of the electronic effects of its substituents. The pyridine nitrogen and the acetyl group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This general electron deficiency makes the entire scaffold susceptible to certain side reactions.

The key reactive sites and influencing factors are:

  • C6-Bromine Bond: The bromine atom is positioned ortho to the electron-withdrawing pyridine nitrogen and ortho to the strongly deactivating acetyl group. This makes the C6 position highly electrophilic and susceptible to both palladium-catalyzed cross-coupling and potential nucleophilic aromatic substitution (SNAr). However, it is also the most common site for reductive dehalogenation (de-bromination), a prevalent side reaction.[1][2]

  • C3-Fluorine Bond: In SNAr reactions, fluorine can be an excellent leaving group when positioned ortho or para to a strong electron-withdrawing group.[3][4] Here, it is meta to the acetyl group, making it less prone to displacement than the bromine at C6. However, under certain harsh nucleophilic conditions, its displacement cannot be entirely ruled out.

  • Acetyl Group (C=O): The ketone functionality is a reactive site for nucleophiles, especially in the presence of strong bases or amines. This can lead to undesired side reactions like imine formation or aldol-type condensations.[5]

  • Acidic α-Protons: The protons on the methyl group of the acetyl moiety are acidic and can be deprotonated by strong bases, leading to enolate formation and subsequent side reactions.

Caption: Reactivity map of this compound.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific issues encountered during common synthetic transformations.

FAQ 1: Suzuki-Miyaura Coupling

Issue: "I am observing significant proto-dehalogenation (de-bromination) during my Suzuki coupling reaction, leading to low yields of the desired biaryl product. What is causing this and how can I suppress this side reaction?"

Answer: This is the most common problem encountered with this substrate. Proto-dehalogenation arises from the interception of the organopalladium intermediate by a proton source before reductive elimination can occur. Several factors in your reaction setup can exacerbate this issue.

Causality:

  • Base: Strong bases (e.g., NaOtBu, KtOBu) or bases with high water content can promote the formation of palladium-hydride species or facilitate protonolysis.

  • Solvent: Protic solvents (e.g., alcohols) can serve as a proton source. While sometimes used as co-solvents, their concentration should be minimized.

  • Catalyst/Ligand: The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the desired catalytic cycle over decomposition pathways.[6]

  • Temperature: Excessively high temperatures can accelerate decomposition pathways, including dehalogenation.[7]

Troubleshooting Workflow & Recommendations:

Suzuki_Troubleshooting start Low Yield / De-bromination in Suzuki Coupling check_base Step 1: Evaluate Base Is it too strong (e.g., alkoxide)? Is it hydrated? start->check_base change_base Action: Switch to milder, anhydrous base (e.g., K2CO3, Cs2CO3, K3PO4) check_base->change_base Yes check_solvent Step 2: Evaluate Solvent Is it protic (e.g., MeOH, EtOH)? check_base->check_solvent No change_base->check_solvent change_solvent Action: Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF) check_solvent->change_solvent Yes check_catalyst Step 3: Evaluate Catalyst System Using a generic catalyst like Pd/C? check_solvent->check_catalyst No change_solvent->check_catalyst change_catalyst Action: Use a well-defined Pd(0) or Pd(II) precatalyst with an appropriate ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) check_catalyst->change_catalyst Yes optimize_temp Step 4: Optimize Temperature Run reaction at the lowest temp for conversion (e.g., start at 80 °C) check_catalyst->optimize_temp No change_catalyst->optimize_temp end Improved Yield & Stability optimize_temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Comparative Table of Reaction Conditions:

ParameterPoor Choice (Favors De-bromination)Recommended Choice (Improves Stability)Rationale
Palladium Source Pd/C, PdCl₂ (no ligand)Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd₂(dba)₃]Well-defined precatalysts with appropriate ligands ensure a controlled catalytic cycle.[8][9]
Ligand -PPh₃, dppf, SPhos, XPhosElectron-rich, bulky ligands accelerate reductive elimination, outcompeting dehalogenation.[6]
Base NaOH, NaOtBu, Et₃NK₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous)Milder, non-nucleophilic bases minimize side reactions. Carbonates are often optimal.[8]
Solvent EtOH, MeOH, water1,4-Dioxane, Toluene, DMF (anhydrous)Aprotic solvents limit the availability of protons that cause dehalogenation.[10]
Temperature > 120 °C80 - 100 °CHigher temperatures can increase the rate of catalyst decomposition and side reactions.[7]

(See Section 3 for a detailed, optimized experimental protocol.)

FAQ 2: Buchwald-Hartwig Amination

Issue: "My Buchwald-Hartwig amination reaction is failing. I'm either recovering my starting material, getting the de-brominated byproduct, or seeing evidence of a reaction at the ketone. How can I achieve a clean C-N bond formation?"

Answer: This transformation presents a dual challenge: the inherent risk of de-bromination and the competing reactivity of the acetyl group with the amine nucleophile. A successful strategy often requires both optimizing the coupling conditions and temporarily masking the ketone.

Causality:

  • De-bromination: Similar to the Suzuki coupling, this is a major concern. The choice of base and ligand is paramount. Strong bases like NaOtBu or LHMDS are often required for amination but can also promote dehalogenation if not used correctly.[11]

  • Ketone Reactivity: Amines can reversibly or irreversibly react with the ketone to form imines or enamines, consuming the nucleophile and complicating the product mixture.

  • Catalyst Inhibition: The pyridine nitrogen and the ketone's oxygen atom can coordinate to the palladium center, potentially inhibiting the catalyst. Specialized ligands are needed to overcome this.

Recommended Strategy: A Protect-Couple-Deprotect Approach

The most robust method to ensure a clean reaction is to protect the ketone as an acetal (or ketal) before performing the amination. Acetals are stable to the basic conditions of the Buchwald-Hartwig reaction but can be easily removed afterward with mild acid.[5][12][13]

Buchwald_Strategy Start Starting Material This compound Protect Step 1: Protect Ketone (e.g., Ethylene Glycol, cat. H+) Forms stable acetal Start->Protect Protected_SM Protected Starting Material (Acetal) Protect->Protected_SM Couple Step 2: Buchwald-Hartwig Amination (Pd-catalyst, Ligand, Base, Amine) Forms C-N bond Protected_SM->Couple Protected_Product Protected Coupled Product Couple->Protected_Product Deprotect Step 3: Deprotect Ketone (e.g., aq. HCl, Acetone) Restores ketone Protected_Product->Deprotect Final_Product Final Product Desired Amino-Pyridine Deprotect->Final_Product

Caption: A robust three-step strategy for Buchwald-Hartwig amination.

(See Section 3 for detailed protocols for protection, coupling, and deprotection.)

FAQ 3: General Handling and Storage

Issue: "How should I store this compound to ensure its long-term stability and purity?"

Answer: As a reactive, poly-functionalized aromatic compound, proper storage is essential to prevent slow decomposition.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture and oxygen exposure.

  • Temperature: Keep in a cool environment, preferably refrigerated (2-8 °C). The product is a solid at room temperature (melting point 34-39 °C), which helps maintain stability.

  • Light: Store in an amber vial or in a dark location to prevent potential photochemical degradation.

  • Purity: Ensure starting material is pure before use. Impurities can sometimes catalyze decomposition during a reaction.[14]

Section 3: Detailed Experimental Protocols

These protocols are provided as validated starting points. Optimization for your specific substrate may be necessary. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize de-bromination.

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inerting: Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution based on the starting material).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Acetal Protection of the Ketone
  • Setup: To a round-bottom flask, add this compound (1.0 eq.), ethylene glycol (5.0 eq.), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq.).

  • Solvent: Add toluene as the solvent. The amount should be sufficient to dissolve the starting material upon heating.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux. The reaction is complete when no more water collects in the Dean-Stark trap (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting protected compound is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Buchwald-Hartwig Amination (on Protected Substrate)
  • Setup: To a dry Schlenk tube, add the protected acetal from Protocol 2 (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., BINAP, 0.06 eq.).[15]

  • Inerting: Seal the tube, evacuate, and backfill with Argon. Repeat three times.

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor by TLC or LC-MS until the protected starting material is consumed.

  • Workup: Cool to room temperature, dilute with diethyl ether or ethyl acetate, and filter through Celite. Wash the filtrate with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude protected product by column chromatography.

Protocol 4: Acetal Deprotection
  • Setup: Dissolve the purified, protected product from Protocol 3 in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acid Addition: Add a few drops of 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

  • Reaction: Stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Neutralize the reaction by adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final amino-ketone product.

References

Technical Support Hub: Catalyst Selection for Cross-Coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the efficient cross-coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide provides in-depth, field-proven insights to help you navigate the specific challenges posed by this substrate and achieve optimal reaction outcomes.

Part 1: Understanding the Substrate: Key Challenges

The successful cross-coupling of this compound is contingent on overcoming two primary obstacles inherent to its structure: severe steric hindrance and challenging electronic properties.

  • Steric Hindrance: The acetyl group (-C(O)CH₃) at the C2 position is directly adjacent to the C-Br bond at C6 (ortho-position relative to the nitrogen). This arrangement creates a sterically crowded environment around the reaction center, which can significantly impede the approach of the palladium catalyst and hinder the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects: The pyridine ring is naturally electron-deficient. This effect is intensified by the presence of two electron-withdrawing groups: the fluoro group at C3 and the acetyl group at C2. This pronounced electron deficiency can slow the rate of oxidative addition, a key step in many cross-coupling reactions.[3][4]

Therefore, the selection of a catalyst system is not trivial; it must be specifically tailored to address both the steric and electronic demands of this substrate. The key lies in choosing a bulky, electron-rich ligand that can promote the formation of a highly active, low-coordinate palladium(0) species.[5]

Part 2: Recommended Catalyst Systems for Common Cross-Coupling Reactions

For a substrate as challenging as this compound, conventional catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success typically requires the use of modern, specialized catalyst systems featuring bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs).

The following table provides recommended starting points for various common cross-coupling reactions. Optimization of base, solvent, and temperature will likely be necessary for each specific coupling partner.

Reaction Type Palladium Source (mol%) Recommended Ligand (mol%) Recommended Base (equiv.) Solvent System Typical Temp. (°C) Key Considerations
Suzuki-Miyaura (with Aryl/Heteroaryl Boronic Acids)Pd(OAc)₂ (1-2%) or XPhos Pd G3 (1-2%)XPhos or SPhos (2-4%)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Toluene/H₂O or Dioxane/H₂O (e.g., 10:1)80-110The use of a pre-catalyst like XPhos Pd G3 can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1][6]
Buchwald-Hartwig (with Primary/Secondary Amines)Pd₂(dba)₃ (1-2%) or RuPhos Pd G3 (1-2%)RuPhos or BrettPhos (2-4%)NaOt-Bu or LHMDS (1.5-2 equiv.)Toluene or Dioxane80-110A strong, non-nucleophilic base is critical for this transformation. Ensure anhydrous conditions.[7][8]
Sonogashira (with Terminal Alkynes)Pd(PPh₃)₂Cl₂ (2-5%) & CuI (2-5%)None (or PPh₃)Et₃N or DIPEA (2-3 equiv.)THF or DMF25-80Copper co-catalysis is standard but copper-free conditions using bulky ligands can be advantageous for sensitive substrates.[9][10][11]
Heck (with Alkenes)Pd(OAc)₂ (2-5%)None or P(o-tol)₃Et₃N or K₂CO₃ (1.5-2 equiv.)DMF or NMP100-140Higher temperatures are often required. The choice of base and additives can influence regioselectivity.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What should I try first?

A1: Low conversion with this substrate is almost always linked to inefficient catalyst activity due to steric hindrance.

  • Switch to a Bulkier Ligand: If you are using a less bulky ligand (e.g., PPh₃), the first and most critical step is to switch to a Buchwald-type biarylphosphine ligand like XPhos, SPhos, or RuPhos .[1] These ligands are designed to create a highly active, monoligated Pd(0) species that can more easily access the sterically shielded C-Br bond.

  • Use a Modern Precatalyst: Instead of generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst like XPhos Pd G3 or G4 .[6][12] These are air- and moisture-stable solids that reliably generate the active LPd(0) species under reaction conditions, leading to more reproducible results.[6][13]

  • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. High activation barriers associated with hindered substrates often require more thermal energy.[1]

Q2: I am observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction, especially with electron-deficient aryl halides and under forcing conditions. It often occurs when the transmetalation step is slow compared to competing pathways.

  • Check Your Boronic Acid Quality: Ensure your boronic acid or boronic ester is pure. Protodeboronation (cleavage of the C-B bond) can be an issue, and older reagents are more susceptible.[14] Consider using more stable potassium trifluoroborate salts or MIDA boronates.

  • Choose the Right Base: The base plays a crucial role in activating the boronic acid for transmetalation.[15][16] While strong bases are needed, overly harsh conditions can promote side reactions. For Suzuki couplings, K₃PO₄ is often a good balance. If debromination persists, a milder base like K₂CO₃ or even KF might be effective, though potentially at the cost of reaction rate.[15][16]

  • Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and promote side reactions. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

Q3: For a Buchwald-Hartwig amination, my reaction is slow and gives low yields. What is the most likely cause?

A3: C-N bond formation with this substrate is particularly challenging due to the combination of steric hindrance and the potential for the amine to coordinate to the palladium center.

  • Ligand is Key: As with the Suzuki coupling, a highly active catalyst is required. For aminations, ligands like RuPhos and BrettPhos are often superior. They are specifically designed to facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base Strength and Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential for catalyst turnover.[7] Ensure the base is fresh, anhydrous, and finely powdered for better solubility and reactivity.

  • Use a Precatalyst: Again, using a precatalyst such as RuPhos Pd G3 can significantly improve reaction efficiency and reproducibility compared to generating the catalyst in situ.

Q4: Can I use a Nickel catalyst as a lower-cost alternative to Palladium?

A4: While nickel catalysis has made significant strides, palladium remains the more versatile and reliable choice for this specific type of challenging substrate, particularly in complex molecule synthesis.[17] Nickel-catalyzed reactions can be highly effective for certain couplings but are often more sensitive to functional groups and may require more extensive optimization. For initial attempts and reliability, a well-chosen palladium system is recommended.[14]

Part 4: Example Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general starting point and should be optimized for the specific arylboronic acid being used.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • XPhos Pd G3 (0.02 equiv., 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Anhydrous 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: In a glovebox, add the XPhos Pd G3 precatalyst. If a glovebox is not available, add the precatalyst under a positive flow of argon.

  • Seal the vessel with a septum cap. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 10:1 solvent mixture (typical concentration is 0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Part 5: Visual Guides

The following diagrams illustrate key concepts in troubleshooting and understanding the challenges of this reaction.

G cluster_0 Troubleshooting Workflow: Low Conversion start Low or No Yield q1 Is the catalyst active enough? start->q1 sol1 Switch to Bulky Ligand (e.g., XPhos, SPhos) q1->sol1 No q2 Are reaction conditions forcing enough? q1->q2 Yes sol2 Use Modern Precatalyst (e.g., XPhos Pd G3) sol1->sol2 sol3 Increase Temperature (e.g., 80 -> 110 °C) q2->sol3 No sol4 Check Reagent Quality (Base, Boronic Acid) q2->sol4 Yes

Caption: Troubleshooting flowchart for low conversion issues.

References

Technical Support Center: Synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful execution of your experiments.

Introduction to the Synthesis Strategy

The synthesis of this compound presents a unique set of challenges due to the electronic nature of the substituted pyridine ring. Pyridines are electron-deficient heterocycles, which makes them poor substrates for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Moreover, the nitrogen atom can coordinate to Lewis acids, further deactivating the ring.

A more robust and regioselective approach involves the use of organometallic intermediates. The most plausible and widely employed strategy for the synthesis of 2-acylpyridines from 2-halopyridines is a lithium-halogen exchange followed by acylation with a suitable electrophile.[2][3] This method takes advantage of the higher reactivity of the C-Br bond towards lithium-halogen exchange compared to C-F or C-H bonds, allowing for regioselective metalation at the 2-position.

This guide will focus on a detailed protocol based on this lithium-halogen exchange strategy, starting from a plausible precursor, 2,6-dibromo-3-fluoropyridine, and will address the potential issues that may arise during the experimental workflow.

Proposed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a lithium-halogen exchange reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
2,6-Dibromo-3-fluoropyridine844773-04-2254.892.55 g10
n-Butyllithium (2.5 M in hexanes)109-72-864.064.4 mL11
Acetyl chloride75-36-578.500.78 mL11
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous NH4Cl--20 mL-
Ethyl acetate141-78-688.11100 mL-
Brine--20 mL-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2,6-dibromo-3-fluoropyridine (2.55 g, 10 mmol) to a dry 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF (50 mL).[2]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions.[2]

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[2]

  • Formation of the Lithiated Intermediate: After the addition is complete, stir the resulting mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the 2-lithiated pyridine species.[2]

  • Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture at -78 °C. A precipitate may form upon addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then let it warm up gradually to room temperature over another hour.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C (ice bath).[2]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Troubleshooting Guide & FAQs

Here we address common issues that may be encountered during the synthesis.

Q1: The reaction yield is very low, or no product is formed. What are the likely causes?

A1: Low or no yield is a common issue in organolithium chemistry and can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield q1 Were anhydrous conditions strictly maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature kept at -78°C? a1_yes->q2 sol1 Moisture quenched the organolithium reagent. Ensure all glassware is oven-dried and solvents are anhydrous. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the n-BuLi reagent titrated and active? a2_yes->q3 sol2 Higher temperatures can lead to side reactions or decomposition of the lithiated intermediate. Maintain strict temperature control. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the starting material pure? a3_yes->q4 sol3 Inactive n-BuLi will not initiate the lithium-halogen exchange. Titrate the reagent before use. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Further investigation of electrophile or work-up needed. a4_yes->end sol4 Impurities in the starting material can interfere with the reaction. Purify the 2,6-dibromo-3-fluoropyridine. a4_no->sol4

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Explanation:

  • Moisture Contamination: Organolithium reagents like n-butyllithium are extremely potent bases and will react readily with any protic source, including trace amounts of water in the solvent, on the glassware, or in the starting material.[2][4] This will consume the reagent and prevent the desired lithium-halogen exchange.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents. The starting material should also be dry.

  • Temperature Control: The lithium-halogen exchange is a rapid and often exothermic reaction.[2] The resulting 2-lithiated pyridine is thermally unstable and can undergo side reactions, such as reaction with the THF solvent, if the temperature is not maintained at or below -70 °C.[4][5]

    • Solution: Use a well-insulated dry ice/acetone bath and monitor the internal reaction temperature closely during the addition of n-butyllithium. Add the reagent slowly and dropwise to maintain control.

  • Reagent Quality: The concentration of commercially available n-butyllithium solutions can decrease over time due to gradual decomposition. Using a suboptimal amount of the reagent will result in incomplete conversion of the starting material.

    • Solution: It is highly recommended to titrate the n-butyllithium solution before use to determine its exact molarity. A common method is the titration with a known amount of a secondary alcohol like 2-butanol in the presence of an indicator such as 1,10-phenanthroline.

Q2: I observe the formation of multiple products in my reaction mixture. What are the possible side reactions?

A2: The formation of multiple products can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions

G start Starting Material (2,6-Dibromo-3-fluoropyridine) lithiated Desired Intermediate (2-Lithio-6-bromo-3-fluoropyridine) start->lithiated n-BuLi (1 equiv, -78°C) side1 Over-metalation (2,6-Dilithiated pyridine) start->side1 n-BuLi (>1 equiv) side2 Nucleophilic Addition of n-BuLi start->side2 Higher Temp. product Desired Product (this compound) lithiated->product Acetyl Chloride side3 Reaction with Solvent (THF) lithiated->side3 Higher Temp. side4 Double Acylation side1->side4 Acetyl Chloride

Caption: Potential side reactions in the synthesis.

Detailed Explanation:

  • Over-metalation: If more than one equivalent of n-butyllithium is used, or if the reaction temperature is not sufficiently low, a second lithium-halogen exchange can occur at the 6-position, leading to a dilithiated species. This can then react with the acylating agent to form di-acetylated or other byproducts.[6]

    • Solution: Use a slight excess (1.05-1.1 equivalents) of accurately titrated n-butyllithium and maintain strict temperature control at -78 °C.

  • Nucleophilic Addition: n-Butyllithium can act as a nucleophile and add to the C=N bond of the pyridine ring.[7] This is more likely to occur at higher temperatures or with less hindered organolithium reagents.

    • Solution: Maintaining a low reaction temperature (-78 °C) is crucial to favor the faster lithium-halogen exchange over nucleophilic addition.[7]

  • Reaction with Solvent: At temperatures above -70 °C, lithiated pyridines can deprotonate THF, leading to ring-opening of the solvent and consumption of the desired intermediate.[5]

    • Solution: Strict adherence to the low reaction temperature is paramount.

  • Double Acylation: If a dilithiated species is formed, it can react with two equivalents of the acylating agent.

    • Solution: Precise control of the stoichiometry of n-butyllithium is key.

Q3: The purification of the final product is challenging. Are there any tips for effective purification?

A3: Purification of halogenated pyridines can indeed be challenging due to similar polarities of the product and certain byproducts.

  • Column Chromatography: This is the most common and effective method for purifying the target compound.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation.

    • Tailing: Pyridine derivatives can sometimes tail on silica gel due to the basicity of the nitrogen atom. Adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.[8]

  • Crystallization: If the product is a solid and obtained in sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

  • Acid-Base Extraction: An acid wash during the work-up (e.g., with dilute HCl) can help to remove non-basic organic impurities by protonating the pyridine product and moving it to the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8] However, care must be taken as the ketone functionality might be sensitive to strongly acidic or basic conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will show the characteristic signals for the acetyl methyl group (a singlet around 2.5-2.7 ppm) and the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: This will show the carbonyl carbon signal (typically >190 ppm) and the signals for the carbons of the pyridine ring.

    • ¹⁹F NMR: This will show a signal for the fluorine atom, and its coupling to the adjacent protons can help confirm the regiochemistry.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and the purification. A single spot on the TLC plate in multiple eluent systems is a good indication of purity.

Concluding Remarks

The synthesis of this compound via lithium-halogen exchange is a powerful and reliable method when performed with careful attention to experimental detail. The key to success lies in maintaining strictly anhydrous conditions, precise temperature control, and accurate stoichiometry of the organolithium reagent. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently approach this synthesis and achieve their desired outcomes.

References

Technical Support Center: Managing Protodebromination of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the chemistry of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. Our focus is to provide in-depth, field-proven insights into a common challenge: undesired protodebromination. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination, and why is it a significant side reaction with this compound?

A1: Protodebromination is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, leading to the formation of 1-(3-fluoropyridin-2-yl)ethanone.[1] This reaction competes with your desired transformation (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira coupling), reducing the yield of your target molecule and complicating downstream purification.

The C-Br bond on the pyridine ring is susceptible to cleavage, particularly under the conditions used for palladium-catalyzed cross-coupling reactions.[2] Several factors can promote this unwanted reaction:

  • Catalyst Activity: Highly active palladium(0) catalysts, necessary for the primary cross-coupling, can also efficiently catalyze the protodebromination pathway.[1]

  • Hydride Sources: The "proto" in protodebromination comes from a proton source, which is subsequently reduced to a hydride. Common sources in a reaction mixture include solvents (e.g., alcohols, particularly isopropanol, or even residual water), amines, or certain bases.[1][3]

  • Reaction Kinetics: If the rate of the desired cross-coupling is slow compared to the rate of protodebromination, the formation of the byproduct will be more significant.[4] This can be particularly true for sterically hindered substrates or less reactive coupling partners.

The electronic nature of the substituted pyridine ring also plays a role. The interplay of the electron-withdrawing fluorine and acetyl groups can influence the stability of intermediates in both the desired and undesired reaction pathways.

Q2: How can I reliably detect and quantify the extent of protodebromination in my reaction?

A2: Accurate monitoring is the cornerstone of effective troubleshooting.[5] A multi-faceted analytical approach is recommended to both identify and quantify the protodebrominated byproduct alongside your starting material and desired product.

Analytical TechniqueProcedure & What to Look For
Thin-Layer Chromatography (TLC) Co-spot your reaction mixture with authentic samples of your starting material and, if available, the debrominated byproduct. The byproduct will typically have a different polarity (often less polar) than the starting material. This is a quick, qualitative check for reaction progress and byproduct formation.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) This is the most powerful tool for routine monitoring. You will be able to resolve the starting material, product, and byproduct by retention time. The mass spectrometer will confirm their identities by their molecular weights. The molecular weight of the starting material is ~218.02 g/mol , while the protodebrominated byproduct is ~139.12 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for thermally stable and volatile compounds. Similar to LC-MS, it provides separation and mass identification. It can be particularly useful for quantifying the ratio of volatile components.[6]
1H NMR Spectroscopy Analysis of the crude reaction mixture can provide a quantitative assessment. Integrate the signals corresponding to unique protons on the starting material, product, and the debrominated byproduct. The disappearance of the proton signal adjacent to the bromine and the appearance of a new aromatic proton signal are key indicators.

Troubleshooting Guide: Low Yield and Significant Protodebromination

If you observe a low yield of your desired product accompanied by a significant amount of the protodebrominated side product, consult the following guide.

SymptomPotential CauseSuggested Solution & Rationale
Rapid formation of byproduct early in the reaction. Catalyst system is too active or inappropriate. 1. Switch Palladium Pre-catalyst: Change from Pd(PPh₃)₄ or Pd₂(dba)₃ to a less reactive Pd(II) source like Pd(OAc)₂ or PdCl₂(ligand)₂. This requires an in situ reduction to the active Pd(0) species, which can sometimes temper the initial reactivity.[7]2. Modify the Ligand: Switch from electron-rich, bulky phosphine ligands (which accelerate oxidative addition) to less donating or more sterically demanding ligands. A ligand screen is highly recommended.
Protodebromination increases with reaction time. Solvent or Base is acting as a hydride source. 1. Change Solvent: If using alcohols (e.g., isopropanol, ethanol) or DMF, switch to anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or THF. These are less likely to act as hydride donors.[1][8]2. Change Base: Avoid using bases that can also act as reducing agents or hydride sources (e.g., some amine bases). Switch to inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or KOAc.[9]
Reaction is clean at low temperatures but byproduct forms upon heating. High temperature is favoring the protodebromination pathway. 1. Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.[10]2. Use a More Active Catalyst System: This may seem counterintuitive, but a highly efficient catalyst system that works at a lower temperature can favor the desired reaction before the undesired thermal decomposition or protodebromination pathway becomes significant.[9]
Inconsistent results between batches. Presence of adventitious water or oxygen. 1. Rigorous Inert Conditions: Ensure all reagents and solvents are anhydrous and properly degassed. Use robust Schlenk line or glovebox techniques.[10][11]2. Check Reagent Quality: Use fresh, high-purity starting materials, as impurities can sometimes interfere with the catalytic cycle.[5]

Visual Troubleshooting Workflow

troubleshooting_workflow start Low Yield & High Protodebromination Observed check_conditions Review Reaction Conditions: Catalyst, Ligand, Solvent, Base, Temp. start->check_conditions is_solvent_hydridic Is solvent a potential hydride source? (e.g., IPA, EtOH, wet DMF) check_conditions->is_solvent_hydridic change_solvent Switch to Aprotic Solvent (Toluene, Dioxane, THF) is_solvent_hydridic->change_solvent Yes is_base_hydridic Is base a potential hydride source? is_solvent_hydridic->is_base_hydridic No change_solvent->is_base_hydridic change_base Switch to Inorganic Base (K₂CO₃, Cs₂CO₃, K₃PO₄) is_base_hydridic->change_base Yes is_temp_high Is temperature > 100°C? is_base_hydridic->is_temp_high No change_base->is_temp_high lower_temp Reduce Temperature (e.g., screen 60-80°C) is_temp_high->lower_temp Yes re_evaluate Re-evaluate Reaction is_temp_high->re_evaluate No lower_temp->re_evaluate end Problem Solved / Further Optimization re_evaluate->end

Caption: A logical workflow for troubleshooting protodebromination.

Experimental Protocol: Minimizing Protodebromination in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, designed to minimize the risk of protodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄; 2.0 equiv)

  • Anhydrous, Degassed 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes. This pre-formation of the active catalyst can improve consistency.

  • Reaction Assembly: Add the catalyst mixture to the reaction vessel, followed by the remaining anhydrous, degassed 1,4-dioxane to achieve a final concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Inert Atmosphere: Seal the vessel and ensure it is under a positive pressure of inert gas. If necessary, perform additional degassing cycles (freeze-pump-thaw is ideal, but sparging with argon for 15-20 minutes is also effective).[11]

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by LC-MS or TLC at regular intervals (e.g., every 1-2 hours). Avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Competing Reaction Pathways

The core challenge is to favor the catalytic cycle for cross-coupling over the one leading to protodebromination.

reaction_pathways start Ar-Br + Pd(0)L₂ oxidative_add Oxidative Addition start->oxidative_add intermediate Ar-Pd(II)(Br)L₂ oxidative_add->intermediate transmetal Transmetalation (with R-B(OH)₂) intermediate->transmetal Desired Pathway proto_source Protodebromination (via Hydride Source 'H⁻') intermediate->proto_source Undesired Pathway desired_int Ar-Pd(II)(R)L₂ transmetal->desired_int reductive_elim Reductive Elimination desired_int->reductive_elim product Desired Product (Ar-R) reductive_elim->product product->start Catalyst Regeneration undesired_int Ar-Pd(II)(H)L₂ proto_source->undesired_int reductive_elim_H Reductive Elimination undesired_int->reductive_elim_H byproduct Byproduct (Ar-H) reductive_elim_H->byproduct byproduct->start Catalyst Regeneration

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

By carefully selecting a non-hydridic solvent and base, and maintaining the lowest effective temperature, you shift the equilibrium away from the undesired protodebromination pathway and favor the transmetalation step required for productive cross-coupling.

References

Technical Support Center: Reaction Condition Adjustments for Temperature-Sensitive 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile but sensitive building block into their synthetic workflows. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The inherent reactivity of this substituted pyridine, driven by the interplay of its electron-withdrawing fluoro and acetyl groups and the synthetically valuable bromo handle, also makes it susceptible to thermal degradation and side reactions. This guide provides a framework for navigating these challenges.

Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly sensitive to temperature?

The temperature sensitivity of this molecule is a direct consequence of its electronic and structural features. The pyridine ring is inherently electron-deficient. This effect is amplified by the strongly electron-withdrawing fluoro and acetyl groups. This high degree of electron deficiency makes the ring susceptible to nucleophilic attack and can lower the activation energy for decomposition pathways at elevated temperatures. While the product is chemically stable under standard ambient conditions, high temperatures can promote unwanted side reactions or degradation. Increased temperature can favor unwanted side reactions, promote decomposition of sensitive reagents, or shift equilibrium positions unfavorably.[1]

Key factors include:

  • Activated Halides: Both the bromine at C6 and the fluorine at C3 are positioned on an electron-poor ring, making them susceptible to nucleophilic substitution. While the C-Br bond is the primary handle for cross-coupling, high temperatures can lead to competitive nucleophilic aromatic substitution (SNAr) at the C-F position, or even decomposition.

  • Acetyl Group Reactivity: The acetyl group's benzylic protons have a degree of acidity.[2] Strong bases and high temperatures can lead to undesired enolization or condensation side reactions.

  • General Pyridine Instability: Highly substituted and functionalized pyridine rings can be prone to decomposition or polymerization under harsh thermal conditions, especially in the presence of strong acids, bases, or residual metal catalysts.

Q2: My primary goal is a Suzuki-Miyaura coupling at the C-Br position. How does temperature play a critical role?

For Suzuki-Miyaura couplings, temperature is arguably the most critical parameter to balance.[3][4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Too Low Temperature: Insufficient thermal energy can lead to slow or stalled reactions. This is often due to a high activation barrier for the oxidative addition of the C-Br bond to the Pd(0) catalyst or a slow transmetalation step.

  • Optimal Temperature: The ideal temperature maximizes the rate of the desired catalytic cycle while minimizing side reactions. For many Suzuki couplings involving heteroaryl bromides, this range is often between 80-110 °C.[5]

  • Too High Temperature: Excessive heat can cause several problems:

    • Protodeboronation: The primary decomposition pathway for the boronic acid/ester coupling partner, which is often accelerated by heat and the presence of a base.[5]

    • Substrate/Product Decomposition: As discussed in Q1, the starting material or the desired product may degrade.

    • Catalyst Deactivation: Palladium catalysts can agglomerate and deactivate at high temperatures, leading to stalled reactions.

A systematic approach, starting at a moderate temperature (e.g., 80 °C) and incrementally increasing it while monitoring the reaction, is the most effective optimization strategy.[1]

Q3: I'm planning a Buchwald-Hartwig amination. What are the specific temperature-related concerns for this reaction?

The Buchwald-Hartwig amination shares many of the same temperature-related challenges as the Suzuki coupling.[6][7][8] The goal is to form a C-N bond at the C-Br position.

  • Catalyst Activity vs. Stability: Modern Buchwald-Hartwig catalyst systems, which utilize bulky, electron-rich phosphine ligands, are designed to be highly active.[8] This high activity often allows reactions to proceed at lower temperatures than first-generation catalysts, which is highly advantageous for a sensitive substrate like this one.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the bromine is replaced by a hydrogen atom. This can compete with the desired amination, especially if the reductive elimination step is slow. Temperature can influence the relative rates of these competing pathways.

  • Base Selection: The choice of base is critical and its effectiveness is temperature-dependent. Strong bases like sodium tert-butoxide are common, but their reactivity increases with temperature, which can also promote substrate decomposition. Weaker bases may require higher temperatures to be effective.

For this substrate, it is highly recommended to screen modern, well-defined pre-catalysts that are known for high turnover numbers at moderate temperatures (e.g., 80-100 °C).

Troubleshooting Guide: Temperature-Sensitive Reactions
Problem 1: Low or No Yield of Desired Product
Potential Cause Diagnostic Clues Recommended Solution
Reaction Temperature Too Low Reaction stalls with significant starting material remaining (TLC/LC-MS analysis). No decomposition products are observed.Incrementally increase the temperature by 10 °C and monitor. Consider a solvent with a higher boiling point if necessary (e.g., switching from Dioxane to Toluene).
Reaction Temperature Too High TLC/LC-MS shows multiple spots, baseline smearing, or rapid disappearance of starting material without corresponding product formation.Immediately reduce the temperature. Redesign the experiment starting at a lower temperature (e.g., 60-70 °C) and gradually increase. Screen alternative, lower-temperature catalyst systems.[7]
Catalyst Deactivation Reaction begins but stalls midway through. This is common at elevated temperatures.Use a more robust ligand or a pre-catalyst. Ensure strictly inert conditions (degassed solvent, argon/nitrogen atmosphere) as oxygen can contribute to catalyst decomposition, especially at higher temperatures.
Problem 2: Significant Formation of Side Products
Potential Cause Diagnostic Clues Recommended Solution
Protodeboronation (Suzuki) Mass spec shows the debrominated starting material. This is a classic sign of boronic acid instability.Lower the reaction temperature. Use the more stable pinacol ester or MIDA boronate derivative of your coupling partner.[5] Use anhydrous conditions and consider a weaker base like K₃PO₄ or KF.[4][5]
Hydrodehalogenation (General) Mass spec shows the product where the bromine has been replaced by hydrogen.Lower the reaction temperature. Ensure the reaction is not running for an unnecessarily long time. Screen different ligands, as some are more prone to β-hydride elimination pathways that can lead to this side product.[6]
SNAr at C-F Position Mass spec reveals a product where the intended nucleophile has displaced the fluorine instead of or in addition to the bromine.This is a strong indicator that the temperature is too high. Significantly lower the reaction temperature. If the desired reaction is a cross-coupling, ensure your nucleophile (from the boronic acid or amine) is not basic enough to directly displace the fluoride.
Data Presentation: Recommended Starting Conditions

The following table provides empirically derived, conservative starting points for optimizing reactions with this compound.

Reaction Type Catalyst System (mol%) Base (equiv.) Solvent Starting Temp. (°C) Key Considerations & References
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ (3-5%) or a Buchwald Pre-catalyst (e.g., XPhos Pd G3, 2%)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O (10:1)80 - 90Water can increase base solubility but also protodeboronation risk.[5] Use boronic esters for stability.[3][5]
Buchwald-Hartwig Amination Buchwald Pre-catalyst (e.g., RuPhos Pd G3, 2%) with corresponding ligandNaOtBu or LHMDS (1.5-2)Toluene or 1,4-Dioxane80 - 100Use of volatile amines may require sealed tubes.[9] Modern catalysts are key to achieving lower temperatures.[7][8]
SNAr (with N-nucleophile) N/A (Catalyst-free)K₂CO₃ or Cs₂CO₃ (2)DMSO or DMF60 - 80The electron-withdrawing groups facilitate SNAr.[10] Start at a low temperature to ensure selectivity for the C-F position if that is the target.
Experimental Protocols & Workflows
Protocol 1: Temperature-Screened Suzuki-Miyaura Coupling

This protocol outlines a robust method for coupling an arylboronic acid while carefully controlling for temperature-related side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon for three cycles.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed 1,4-dioxane.

  • Controlled Heating: Place the flask in a pre-heated oil bath equipped with a digital temperature controller set to 80 °C. Stir vigorously.

  • Reaction Monitoring: After 1 hour, take a small aliquot (under argon) and analyze by LC-MS to determine the ratio of starting material, product, and key byproducts (e.g., debrominated starting material).

  • Temperature Adjustment:

    • If the reaction is clean but slow, increase the temperature to 90 °C and continue monitoring hourly.

    • If significant side products are observed, the reaction should be repeated at a lower temperature (e.g., 70 °C).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Diagram: Troubleshooting Workflow for Low Yield

This decision tree illustrates the logical process for diagnosing and solving low-yield issues in temperature-sensitive reactions.

Troubleshooting_Low_Yield start Low Yield Observed (via LC-MS/TLC) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes SM Consumed check_sm->sm_yes Yes sm_no SM Remains check_sm->sm_no No check_side_products Are significant side products or baseline 'gunk' observed? sm_yes->check_side_products incomplete_conv Conclusion: Incomplete Conversion sm_no->incomplete_conv sp_yes Yes check_side_products->sp_yes Yes sp_no No check_side_products->sp_no No, clean baseline too_hot Conclusion: Temperature is likely TOO HIGH (Decomposition) sp_yes->too_hot sp_no->incomplete_conv action_lower_temp Action: - Repeat at 20°C lower - Screen milder catalysts/bases - Reduce reaction time too_hot->action_lower_temp action_raise_temp Action: - Increase temp by 10-15°C - Check catalyst activity - Increase reaction time - Confirm reagent stoichiometry incomplete_conv->action_raise_temp

Caption: Decision tree for troubleshooting low-yield reactions.

Diagram: General Optimization Workflow

This diagram shows a cyclical approach to optimizing reaction conditions, placing temperature as a central, adjustable parameter.

Optimization_Workflow cluster_0 Optimization Cycle node_setup Setup Reaction Catalyst, Base, Solvent Selection Set Initial Temp (e.g., 80°C) node_run Run & Monitor TLC / LC-MS @ t=1h, 4h, 24h node_setup:f0->node_run:f0 node_analyze Analyze Outcome Yield, Purity, Side Products node_run:f0->node_analyze:f0 node_adjust Adjust ONE Variable Temp (+/- 15°C) Solvent Ligand/Base node_analyze:f0->node_adjust:f0 node_adjust->node_setup Iterate

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We will explore the critical role of solvent selection in directing the reactivity of this molecule, providing troubleshooting advice and detailed protocols to help you navigate common experimental challenges.

Part 1: Foundational Concepts & General FAQs

Before diving into specific reaction troubleshooting, let's address the fundamental properties of the target molecule and the overarching importance of solvent choice.

Q1: What are the key structural features of this compound that dictate its reactivity?

Answer: The reactivity of this molecule is governed by the interplay of its three key functional groups on the pyridine ring:

  • 2-Acetyl Group: This is a strong electron-withdrawing group. It significantly acidifies the ring protons and, more importantly, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate. The carbonyl itself is a site for nucleophilic addition and condensation reactions.

  • 3-Fluoro Group: The fluorine atom is highly electronegative, further activating the ring for SNAr. Due to its position ortho to the activating acetyl group, it is a potential leaving group in SNAr reactions.

  • 6-Bromo Group: The bromine atom is a versatile handle, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It is less readily displaced by SNAr compared to an activated fluorine atom but can participate under forcing conditions.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a base or, crucially, as a ligand that can coordinate to and potentially inhibit metal catalysts like palladium.[1]

Q2: In general terms, why is solvent selection so critical when working with this specific compound?

Answer: Solvent choice is paramount because it directly influences nearly every aspect of a reaction.[2][3] For this substrate, the key solvent effects are:

  • Solubility: Ensuring that all reactants (the substrate, nucleophile/boronic acid, base, and catalyst) are sufficiently dissolved is the first requirement for a successful reaction.[3][4]

  • Stabilization of Intermediates: Solvents play a crucial role in stabilizing charged intermediates and transition states. This is especially true in SNAr reactions (stabilizing the Meisenheimer complex) and SN1-type pathways.[5][6][7]

  • Modulation of Nucleophilicity: The solvent shell around a nucleophile dramatically affects its reactivity. Polar protic solvents can "cage" anionic nucleophiles through hydrogen bonding, reducing their potency, whereas polar aprotic solvents leave them more "naked" and reactive.[8][9]

  • Catalyst Activity and Stability: In cross-coupling reactions, the solvent can coordinate to the metal center, influence the stability of the active catalytic species, and affect catalyst decomposition pathways.[2][10]

Below is a diagram illustrating the fundamental difference in how protic and aprotic solvents interact with an anionic nucleophile.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu- Nu⁻ MeOH1 H-OMe Nu-->MeOH1 H-Bond MeOH2 H-OMe Nu-->MeOH2 MeOH3 H-OMe Nu-->MeOH3 MeOH4 H-OMe Nu-->MeOH4 caption1 Nucleophile is 'caged' and less reactive. Nu2- Nu⁻ Na+ Na⁺ DMF1 DMF Na+->DMF1 Solvated Cation DMF2 DMF Na+->DMF2 DMF3 DMF Na+->DMF3 caption2 Nucleophile is 'free' and highly reactive.

Caption: Solvent effects on nucleophile availability.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the 2-acetyl and 3-fluoro substituents, makes this molecule a prime candidate for SNAr.

Q3: My SNAr reaction with an amine nucleophile is extremely slow or failing completely. I'm using ethanol as a solvent. What's wrong?

Answer: The choice of ethanol, a polar protic solvent, is likely the primary issue. Polar protic solvents significantly decrease the reactivity of most nucleophiles.[7][11] The acidic hydrogen of the ethanol forms strong hydrogen bonds with your amine nucleophile, creating a "solvent cage" that stabilizes it and increases the energy barrier for the nucleophilic attack.[3][8]

Solution: Switch to a polar aprotic solvent. These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile.[12] They will, however, solvate the counter-ion (e.g., K⁺, Na⁺) of the base used, leaving the nucleophile unencumbered and highly reactive.[3]

Solvent ClassRecommended ExamplesRationale for SNAr
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN) Excellent. Maximizes nucleophile reactivity and effectively dissolves most organic substrates and salts. Promotes fast reaction rates.[9]
Polar Protic Ethanol, Methanol, WaterPoor. Suppresses nucleophilicity through hydrogen bonding, leading to very slow or no reaction.[6][8]
Nonpolar Toluene, HexanePoor. Insufficient polarity to dissolve the nucleophilic salt or stabilize the charged Meisenheimer complex intermediate.
Protocol: General Procedure for SNAr with an Amine
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMF and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

The C6-bromo position is the primary site for cross-coupling reactions. Success here is highly dependent on maintaining a stable, active palladium catalyst.

Q4: My Suzuki coupling reaction is giving low yields, and I see a lot of black precipitate (palladium black). What is the role of the solvent here?

Answer: This is a classic sign of catalyst decomposition. The solvent plays a critical role in preventing this.[13] The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially poisoning the catalyst.[1] Furthermore, poor solubility of the base (e.g., K₂CO₃, K₃PO₄) or the boronic acid can lead to localized high concentrations and side reactions, including catalyst deactivation.

Solution: A combination of a nonpolar solvent with a polar co-solvent is often the best approach for Suzuki couplings.[4]

  • Aqueous Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): This is a highly reliable system. The organic solvent (Toluene, Dioxane) dissolves the substrate and the catalyst complex, while the water dissolves the inorganic base (like K₂CO₃ or K₃PO₄) and the boronic acid, facilitating efficient transmetalation.

  • Polar Aprotic Solvents (e.g., DMF, DME): These can be effective as they often provide excellent solubility for all components.[10] However, be aware that some polar aprotic solvents can coordinate to the palladium catalyst, which may either be beneficial or detrimental depending on the specific ligand used.[2][14]

start Low Yield in Suzuki Coupling check_sol Are all components (base, boronic acid) fully dissolved? start->check_sol check_pd Is Palladium black visible? check_sol->check_pd Yes change_sol Switch to a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) check_sol->change_sol No change_lig Use a bulkier ligand (e.g., SPhos, XPhos) to shield Pd center check_pd->change_lig Yes increase_T Increase reaction temperature moderately check_pd->increase_T No success Reaction Improved change_sol->success change_lig->success increase_T->success

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.

Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a solvent mixture, for example, 1,4-Dioxane and Water in a 4:1 ratio.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidative degradation of the catalyst.

  • Reaction: Heat the reaction to 80-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. The aqueous layer is sometimes back-extracted with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Part 4: Troubleshooting Reactions at the Acetyl Group

Q5: I am trying to reduce the ketone to an alcohol with NaBH₄, but the reaction is sluggish. Can I use THF?

Answer: Yes, but a protic solvent is generally better for sodium borohydride (NaBH₄) reductions. While NaBH₄ is soluble in some ethers like THF and DME, its reactivity is significantly enhanced in polar protic solvents like methanol (MeOH) or ethanol (EtOH) . The protic solvent can activate the carbonyl group by hydrogen bonding, making it more electrophilic. It also helps to break down the borate-ester intermediate that forms during the reaction.

Recommended Solvents for NaBH₄ Reduction:

SolventRecommendationRationale
Methanol, Ethanol Excellent Activates the carbonyl, readily dissolves NaBH₄, and facilitates the reaction mechanism. Reaction is typically fast at 0 °C to room temperature.
THF, DME Acceptable Can be used if the substrate has poor solubility in alcohols. The reaction may be slower and require elevated temperatures.
Water Use with caution NaBH₄ reacts slowly with water to release hydrogen gas. While often used in work-ups, using it as the primary reaction solvent requires careful temperature control and is generally less efficient.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Pyridin-2-yl)ethanone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents has led researchers down many promising avenues. One such path is the exploration of pyridine-based compounds, a versatile scaffold that has yielded numerous clinically relevant drugs. Within this broad class, analogs of 1-(pyridin-2-yl)ethanone have emerged as a focal point for the development of potent anticancer agents. This guide provides an in-depth, objective comparison of the biological activities of these analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. While specific data on 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is limited in publicly available research, this guide will draw upon comprehensive studies of structurally related analogs to elucidate key structure-activity relationships and mechanistic insights.

The Pyridine Scaffold: A Privileged Structure in Anticancer Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including many FDA-approved drugs. Its ability to engage in hydrogen bonding, pi-stacking, and dipole-dipole interactions makes it an ideal building block for designing molecules that can effectively interact with biological targets. In the context of cancer, pyridine derivatives have been shown to exhibit a wide spectrum of activities, from inducing apoptosis to inhibiting key signaling pathways involved in tumor growth and proliferation.

Comparative Analysis of 1-(Pyridin-2-yl)ethanone Analogs

Recent studies have focused on the synthesis and evaluation of various substituted 1-(pyridin-2-yl)ethanone analogs, revealing critical insights into their structure-activity relationships (SAR). The following sections will compare different classes of these analogs based on their reported biological data.

Pyridine-Urea Hybrids: Targeting Kinase Signaling

A particularly fruitful area of research has been the development of pyridine-urea hybrids. These compounds often act as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.

A study by Eldehna et al. explored a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and evaluated their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[1] The results, summarized in Table 1, highlight the potent and broad-spectrum antitumor activity of these compounds.

Table 1: In Vitro Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Analogs [1]

CompoundAr groupR groupA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
5a 4-Fluorophenyl3-(Trifluoromethyl)phenyl>50>50
5l 4-Methoxyphenyl4-Chlorophenyl3.22 ± 0.22.71 ± 0.16
Doxorubicin --2.93 ± 0.283.10 ± 0.22

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The data reveals that substitutions on both the aryl group at the 6-position of the pyridine ring and the phenyl group of the urea moiety significantly impact cytotoxic activity. Compound 5l , with a 4-methoxyphenyl group and a 4-chlorophenylurea, demonstrated the most potent activity, comparable to the standard chemotherapeutic drug doxorubicin.[1] This suggests that electron-donating and electron-withdrawing groups at specific positions can enhance the anticancer efficacy of this scaffold.

Further mechanistic studies on compound 5l revealed its ability to induce apoptosis in HCT-116 cells. This was evidenced by the upregulation of pro-apoptotic proteins (Bax, cytochrome C, p53, caspase-3, and caspase-9) and the downregulation of the anti-apoptotic protein Bcl-2.[1] Additionally, compound 5l was found to arrest the cell cycle at the G2-M phase, further contributing to its anticancer effects.[1]

Another study on pyridine-ureas demonstrated their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2] The most active compounds in this series exhibited micromolar IC₅₀ values against VEGFR-2, indicating that this class of compounds can disrupt the blood supply to tumors.[2]

Experimental Workflow for Kinase Inhibition Assay

G kinase Kinase Solution (e.g., VEGFR-2) plate 96-well Plate kinase->plate substrate Substrate Solution (e.g., Poly(Glu, Tyr)) substrate->plate atp ATP Solution atp->plate compound Test Compound (Analog) compound->plate incubation Incubation at 37°C plate->incubation antibody Add Anti-phosphotyrosine Antibody incubation->antibody readout Measure Signal (e.g., Luminescence) antibody->readout analysis Data Analysis (IC₅₀ determination) readout->analysis caption Workflow for a typical in vitro kinase inhibition assay.

Figure 1: A generalized workflow for an in vitro kinase inhibition assay to determine the IC₅₀ values of test compounds.

Pyridine-Bridged Combretastatin Analogs: Targeting Tubulin Polymerization

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. However, its clinical utility is limited by its poor stability. To overcome this, researchers have designed and synthesized pyridine-bridged analogs of CA-4.[3][4]

In a study by Zheng et al., a series of pyridine-bridged CA-4 analogs were synthesized and evaluated for their antiproliferative activity against MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[3] The results, presented in Table 2, demonstrate that the linker structure and substitutions on the phenyl rings are crucial for activity.

Table 2: Antiproliferative Activity of Pyridine-Bridged Combretastatin A-4 Analogs [3]

CompoundLinkerPhenyl Ring SubstitutionsMDA-MB-231 IC₅₀ (nM)A549 IC₅₀ (nM)HeLa IC₅₀ (nM)
3c 3-atom2,4-dimethoxy on both rings5.24.83.5
4h 3-atom (with N)3,4,5-trimethoxy & 4-methoxy4.67.56.9
4s 3-atom (with N)3,4,5-trimethoxy & 3-hydroxy-4-methoxy3.86.24.1
CA-4 cis-stilbene3,4,5-trimethoxy & 3-hydroxy-4-methoxy2.13.41.8

The data indicates that analogs with a 3-atom linker between the phenyl rings, particularly those incorporating a nitrogen atom, exhibit potent cytotoxicity.[3] Compound 4s , which closely mimics the substitution pattern of CA-4, showed low nanomolar IC₅₀ values across all three cell lines.[3]

Mechanistic studies confirmed that these potent analogs, like CA-4, induce cell cycle arrest at the G2/M phase.[3] Flow cytometry analysis revealed a significant increase in the percentage of cells in the G2/M phase after treatment with compounds 4h and 4s .[3]

Cell Cycle Analysis Protocol (Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Cell Harvesting: Aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Broader Perspectives and Other Pyridine-Based Scaffolds

The versatility of the pyridine scaffold extends beyond the examples discussed above. Numerous other pyridine-containing derivatives have shown promise as anticancer agents.

  • Pyrido[2,3-d]pyrimidines: This fused heterocyclic system has been explored for its potential to inhibit various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[5] Structure-activity relationship studies have shown that substitutions at the 2, 4, and 7-positions of the pyrido[2,3-d]pyrimidine core are critical for potent inhibitory activity.[5]

  • Thienopyridines: The fusion of a thiophene ring to the pyridine core has yielded compounds with significant antiproliferative effects.[6] These compounds often exhibit activity against a broad range of cancer cell lines and can induce apoptosis.[6]

  • Imidazopyridines: This class of compounds has been investigated for its ability to inhibit kinases like Nek2, which is overexpressed in various tumors.[1]

Conclusion and Future Directions

The 1-(pyridin-2-yl)ethanone scaffold and its analogs represent a rich source of potential anticancer agents. The studies highlighted in this guide demonstrate that strategic modifications to the pyridine ring and its substituents can lead to compounds with potent and selective activity against various cancer cell lines. The primary mechanisms of action appear to be the inhibition of key kinases involved in cell signaling and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Future research in this area should focus on:

  • Systematic SAR studies: Comprehensive studies on a series of closely related analogs of promising lead compounds are needed to refine our understanding of the structural requirements for optimal activity and selectivity.

  • Target identification and validation: While kinase inhibition is a common theme, the specific targets for many of these compounds remain to be fully elucidated. Target identification studies will be crucial for understanding their mechanisms of action and for guiding further drug development.

  • In vivo efficacy and safety: Promising in vitro candidates must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 1-(pyridin-2-yl)ethanone analogs in the fight against cancer.

References

A Comparative Guide to the Spectroscopic Analysis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison of spectroscopic methodologies for the structural confirmation of 1-(6-bromo-3-fluoropyridin-2-yl)ethanone and its derivatives. As valuable scaffolds in medicinal chemistry and drug development, unambiguous structural verification of these halogenated pyridine ketones is paramount. This document moves beyond rote protocols to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The this compound scaffold incorporates several key structural features: a substituted pyridine ring, a ketone functionality, and two distinct halogen atoms (bromine and fluorine). Each of these elements imparts a unique electronic and steric environment, which can be precisely mapped using a combination of modern spectroscopic techniques. A multi-technique approach is not merely confirmatory; it is a self-validating system where each method provides a unique piece of the structural puzzle, leading to an unequivocal assignment.

This guide will compare and detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not only how to acquire the data but, more critically, how to interpret the resulting spectra in the context of this specific molecular framework.

Comprehensive Analytical Workflow

A logical, multi-step workflow ensures both efficiency and accuracy in structural elucidation. The process begins with techniques that provide broad, high-level information (Molecular Weight, Functional Groups) and progresses to those that deliver fine-grained detail about the specific atomic arrangement and connectivity.

Spectroscopic_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR Proceed if MW matches IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O) IR->H_NMR Proceed if C=O present C_NMR ¹³C NMR Carbon Skeleton & Chemical Environment H_NMR->C_NMR F_NMR ¹⁹F NMR Confirm Fluorine Presence & Position C_NMR->F_NMR TwoD_NMR 2D NMR (COSY, HSQC) Confirm H-H & H-C Connectivity F_NMR->TwoD_NMR If structure is novel or ambiguous Structure Final Structure Confirmed F_NMR->Structure For known structures TwoD_NMR->Structure Sample Purified Sample Sample->MS Primary check Sample->IR Parallel check

Caption: A comprehensive workflow for the structural confirmation of this compound derivatives.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is the initial and most crucial step, providing the molecular weight of the compound. For halogenated compounds, MS offers additional confirmatory data through characteristic isotopic patterns.

Expertise & Causality: The choice of ionization technique is critical. Electron Ionization (EI) is often preferred for small, relatively stable organic molecules as it induces reproducible fragmentation, which can serve as a "fingerprint" for the molecule. For this compound, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[1] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom.[1]

Predicted MS Data

Ion Description Predicted m/z Relative Intensity Causality
[M]⁺ Molecular Ion (with ⁷⁹Br) 233.96 ~100% Parent molecule ion.
[M+2]⁺ Molecular Ion (with ⁸¹Br) 235.96 ~98% Isotopic peak due to the natural abundance of ⁸¹Br.
[M-15]⁺ Loss of methyl group 218.95 Variable Fragmentation via loss of •CH₃ radical.
[M-43]⁺ Loss of acetyl group 190.93 Variable α-cleavage, loss of CH₃C=O⁺, a common pathway for ketones.[2]

| [C₅H₂BrFN]⁺ | Loss of ketene (CH₂CO) | 190.93 | Variable | Rearrangement and fragmentation. |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms).

  • GC Method: Use a temperature program to ensure separation from impurities, for instance, hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min. Gas chromatography is a standard method for analyzing volatile compounds like pyridine derivatives.[3][4]

  • MS Parameters (EI):

    • Ionization Energy: 70 eV (standard for generating reproducible spectra).

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Source Temperature: 230°C.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. Its primary utility here is the unambiguous identification of the ketone's carbonyl (C=O) group.

Expertise & Causality: The C=O bond in a ketone produces a very strong and sharp absorption band in the IR spectrum, typically between 1660-1770 cm⁻¹.[5] For this compound, this peak is expected around 1700-1720 cm⁻¹. The position is influenced by the adjacent aromatic ring; conjugation can slightly lower the frequency.[6] The presence of this strong band is a crucial piece of evidence confirming the ethanone moiety.

Predicted IR Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Moiety
~3100-3000 Weak-Medium C-H Stretch Pyridine Ring
~1710 Strong, Sharp C=O Stretch Ketone
~1600-1550 Medium C=C / C=N Stretch Pyridine Ring
~1250-1150 Strong C-F Stretch Fluoro-substituent

| ~1100-1000 | Medium | C-C Stretch | Acetyl Group |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample to subtract atmospheric (CO₂, H₂O) absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the location of the fluorine atom.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). The pyridine ring of the parent compound has two protons. Their chemical shifts are strongly influenced by the anisotropic effect of the ring and the electronic effects of the five substituents (N, Br, F, C=O, and the other ring carbon). The acetyl methyl protons will appear as a singlet, deshielded by the adjacent carbonyl group.

Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
CH₃ ~2.6 Singlet (s) N/A Deshielded by the adjacent C=O group.[5]
H-4 ~7.5 Doublet of doublets (dd) ³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 4 Hz Coupled to both H-5 and the fluorine at C-3.

| H-5 | ~7.9 | Doublet of doublets (dd) | ³J(H-H) ≈ 8 Hz, ⁵J(H-F) ≈ 2 Hz | Coupled to H-4 and weakly to the fluorine at C-3. |

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment. The carbonyl carbon is the most deshielded and appears far downfield. Carbons directly bonded to electronegative atoms (F, Br, N) are also shifted downfield, and the C-F bond will result in a large one-bond coupling constant (¹J(C-F)). The prediction of chemical shifts in substituted pyridines can be complex, but substituent effects are generally additive.[7][8]

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (due to F) Rationale
CH₃ ~28 Quartet (q) Standard methyl ketone chemical shift.
C=O ~195 Doublet (d) Highly deshielded carbonyl carbon, coupled to F.
C-2 ~145 Doublet (d) Attached to acetyl group and N, coupled to F.
C-3 ~158 Doublet (d, large ¹J) Directly bonded to fluorine, shows large C-F coupling.
C-4 ~125 Doublet (d) Coupled to fluorine.
C-5 ~140 Singlet (s) Aromatic carbon.

| C-6 | ~142 | Doublet (d) | Attached to bromine and N, coupled to F. |

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom.[9] Fluorine has a 100% natural abundance of the ¹⁹F isotope (spin I = ½) and a large chemical shift dispersion, making this technique highly sensitive and informative.[10][11] The chemical shift of the fluorine is characteristic of its position on the pyridine ring. It will appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-5).

Predicted ¹⁹F NMR Data (in CDCl₃, ref. CFCl₃)

Fluorine Predicted δ (ppm) Multiplicity Rationale

| F-3 | ~ -110 to -130 | Multiplet | Typical range for a fluorine atom on an electron-deficient aromatic ring like pyridine.[12][13] |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[14]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquire 16-32 scans.

    • Use a spectral width of ~16 ppm centered at ~8 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).

    • Acquire 1024 or more scans due to the low natural abundance of ¹³C.

    • Use a spectral width of ~250 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz (corresponding to 400 MHz ¹H).

    • Acquire 64-128 scans.

    • Use a wide spectral width initially (~300 ppm) to locate the signal, then narrow it for better resolution.

Conclusion

The structural confirmation of this compound derivatives is achieved not by a single technique, but by the synergistic interplay of multiple spectroscopic methods. Mass spectrometry provides the molecular formula and confirms the presence of bromine. IR spectroscopy offers rapid verification of the essential ketone functionality. Finally, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) acts as the ultimate arbiter, mapping the complete atomic connectivity and confirming the specific isomeric arrangement. By understanding the causal principles behind the data, researchers can interpret these spectra with confidence, ensuring the integrity of their materials and the reliability of their subsequent research.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in medicinal chemistry and drug development, the synthesis of substituted pyridine derivatives is of paramount importance, as the pyridine scaffold is a common feature in many pharmaceutical agents.[1] The successful coupling of substrates like 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone hinges critically on the choice of the palladium catalyst, which dictates reaction yield, duration, and overall process efficiency.[1] This guide provides an in-depth comparative analysis of common palladium catalysts for the cross-coupling of this specific heteroaromatic ketone.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound). This step forms a Pd(II) intermediate.[3][4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[4][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The choice of palladium catalyst, and particularly the ligands coordinated to the palladium, significantly influences the rates and efficiencies of these elementary steps.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)Ln-R' Transmetalation->ArPdR ArPdR->Pd0 RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

While a direct, comprehensive comparison for this compound is not extensively documented, performance can be extrapolated from studies on structurally similar 2-bromopyridines and bromoacetophenones.[1] The following table summarizes the expected performance of three widely used palladium catalyst systems.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1. Pd(PPh₃)₄ 2-5TriphenylphosphineK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2470-85[1]
2. Pd(dppf)Cl₂ 1-3dppfCs₂CO₃ or K₂CO₃Toluene or Dioxane80-1102-1285-95[8][9]
3. Buchwald Palladacycles (G3) 0.5-2Biarylphosphine (e.g., SPhos, XPhos)K₃PO₄ or CsFToluene or THFRT-1001-8>90[10][11]

Analysis of Catalyst Systems:

  • Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Expertise & Experience: This is a classic, cost-effective, and readily available catalyst. It is a reliable choice for many standard Suzuki couplings.[1] However, its performance can be sluggish with more challenging substrates, often requiring higher catalyst loadings and longer reaction times.[1][12] The triphenylphosphine ligands are less electron-rich and bulky compared to more modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.[6]

  • Catalyst System 2: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

    • Expertise & Experience: This catalyst offers a significant improvement over Pd(PPh₃)₄ in terms of reactivity and stability.[13] The dppf ligand is a bidentate phosphine that chelates to the palladium center, which is believed to prevent the formation of inactive palladium dimers and leads to faster reaction rates.[14] It is particularly effective for coupling heteroaryl halides and can often provide higher yields in shorter reaction times.[8][9]

  • Catalyst System 3: Third-Generation (G3) Buchwald Palladacycles

    • Expertise & Experience: The Buchwald palladacycles represent the state-of-the-art in palladium catalysis for cross-coupling reactions.[10][11] These pre-catalysts are air- and moisture-stable, making them easy to handle.[10] They feature bulky and electron-rich biarylphosphine ligands that dramatically accelerate the key steps of the catalytic cycle.[6][10] This allows for reactions to be run at lower temperatures and with significantly lower catalyst loadings, often resulting in near-quantitative yields in a fraction of the time required by older catalyst systems.[10][11]

Experimental Protocols

The following are detailed, step-by-step methodologies for a Suzuki-Miyaura cross-coupling reaction using the aforementioned catalyst systems with this compound and a generic arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat to Specified Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add 1,4-dioxane and water.[1]

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.[1]

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.[1]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and add water (20 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product via column chromatography.[1]

Protocol 2: Using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid, and Cs₂CO₃.

  • Purge the vessel with an inert gas.

  • Add toluene, and degas the solution.

  • Add Pd(dppf)Cl₂ under an inert atmosphere.

  • Heat the mixture to 100 °C and stir for 2-12 hours, monitoring as previously described.

  • Follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: Using a Buchwald G3 Palladacycle (e.g., SPhos-Pd-G3)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • SPhos-Pd-G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • Combine this compound, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 pre-catalyst in a reaction vessel.

  • Purge with an inert gas and add toluene.

  • Stir the reaction at room temperature or heat to 80 °C for 1-8 hours.

  • Monitor the reaction's progress.

  • Perform the standard aqueous workup and purification as described above.

Conclusion and Recommendations

The selection of a palladium catalyst for the cross-coupling of this compound should be guided by the specific requirements of the synthesis, including desired reaction time, yield, and cost.

  • For routine, small-scale syntheses where cost is a primary concern and longer reaction times are acceptable, Pd(PPh₃)₄ remains a viable option.[1]

  • Pd(dppf)Cl₂ offers a significant improvement in performance, providing a good balance of reactivity, stability, and cost, making it a robust choice for a wide range of applications.

  • For syntheses where high efficiency, low catalyst loading, and mild reaction conditions are critical, the Third-Generation Buchwald Palladacycles are the catalysts of choice. Despite their higher initial cost, their superior performance can lead to overall process improvements, especially in the context of complex molecule synthesis and process development.

It is always recommended to perform small-scale screening experiments to determine the optimal catalyst and reaction conditions for a specific substrate combination.

References

A Comparative Guide to the Synthetic Validation of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comparative analysis of proposed synthetic routes for the preparation of 1-(6-bromo-3-fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry. In the absence of a well-documented, optimized synthesis, this document outlines three plausible synthetic strategies: a Grignard reaction with a pyridyl nitrile, a Weinreb amide-based approach, and a halogen-metal exchange followed by acylation. A fourth potential route, directed ortho-metalation, is discussed and critically evaluated. Each viable route is presented with a detailed, step-by-step experimental protocol derived from analogous transformations in the scientific literature. The guide offers a comparative analysis of these routes, considering factors such as the availability of starting materials, reaction efficiency, and potential challenges. Quantitative data from analogous reactions are summarized in tables to provide a basis for comparison of expected yields and purities. This document is intended to serve as a practical resource for researchers in the synthesis and development of novel pyridine-based therapeutics.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique combination of functionalities that are highly valuable for drug development. The bromo- and fluoro-substituents provide handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, respectively. The 2-acetyl group serves as a versatile synthon for the construction of more complex side chains. The strategic placement of these groups on the pyridine ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Given the potential utility of this compound, the development of a robust and scalable synthetic route is of paramount importance. This guide aims to provide a comprehensive evaluation of potential synthetic strategies to enable researchers to make informed decisions in their synthetic efforts.

Comparative Analysis of Proposed Synthetic Routes

Three primary synthetic routes are proposed and evaluated for the synthesis of this compound. A fourth, less viable route is also discussed to provide a comprehensive overview.

Route A: Grignard Reaction on a Pyridyl Nitrile

This approach involves the reaction of a methyl Grignard reagent with 6-bromo-3-fluoropyridine-2-carbonitrile. The reaction of organometallic reagents with nitriles is a classic and reliable method for the synthesis of ketones.[1][2]

digraph "Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Route A: Grignard Reaction.

Causality Behind Experimental Choices: The use of a Grignard reagent provides a readily available and highly reactive source of a methyl nucleophile. The reaction is typically carried out in an ethereal solvent like THF to ensure the solubility and reactivity of the Grignard reagent. The subsequent acidic workup is crucial for the hydrolysis of the intermediate imine to the desired ketone.

Advantages:

  • Convergent Synthesis: This is a one-step conversion from a readily available advanced intermediate.

  • High Yield Potential: Grignard reactions with nitriles are often high-yielding.

Challenges:

  • Availability of Starting Material: The synthesis of the starting nitrile, 6-bromo-3-fluoropyridine-2-carbonitrile, is an additional step to consider. However, this intermediate is commercially available from suppliers such as BLD Pharm.

  • Side Reactions: The Grignard reagent can potentially react with the fluoro or bromo substituents, although this is less likely under standard reaction conditions.

Route B: Weinreb Amide Approach

The Weinreb amide synthesis is a well-established and highly reliable method for the preparation of ketones, known for its high selectivity and tolerance of various functional groups.[3][4] This route would commence with 6-bromo-3-fluoropicolinic acid.

digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Route B: Weinreb Amide Synthesis.

Causality Behind Experimental Choices: The initial conversion of the carboxylic acid to an acid chloride enhances its reactivity towards the N,O-dimethylhydroxylamine. The resulting Weinreb amide forms a stable chelated intermediate upon reaction with an organometallic reagent, which prevents the common problem of over-addition to form a tertiary alcohol.[3] This intermediate is then hydrolyzed upon aqueous workup to yield the ketone.

Advantages:

  • High Selectivity: The Weinreb amide approach is known to prevent over-addition, leading to cleaner reactions and simpler purification.[4]

  • Functional Group Tolerance: This method is generally tolerant of a wide range of functional groups.

Challenges:

  • Multi-step Process: This route involves more synthetic steps compared to the Grignard reaction on the nitrile.

  • Availability of Starting Material: 6-Bromo-3-fluoropicolinic acid is a required starting material, which is commercially available but may be more expensive than the nitrile in Route A.[5][6]

Route C: Halogen-Metal Exchange Followed by Acylation

This strategy involves a selective bromine-magnesium exchange on a suitable dihalopyridine precursor to generate a Grignard reagent in situ, which is then acylated. A potential starting material for this route is 2,6-dibromo-3-fluoropyridine.

digraph "Route_C" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Route C: Halogen-Metal Exchange.

Causality Behind Experimental Choices: The use of a "turbo Grignard" reagent such as i-PrMgCl·LiCl can facilitate the selective bromine-magnesium exchange at low temperatures.[7] The greater reactivity of the C-Br bond compared to the C-F bond, and the directing effect of the pyridine nitrogen, would favor the formation of the 2-pyridyl Grignard reagent. Subsequent acylation with a suitable electrophile like acetic anhydride or acetyl chloride would furnish the target ketone.

Advantages:

  • Regioselectivity: Halogen-metal exchange reactions on dihalopyridines can be highly regioselective.[8]

  • Convergent: This route allows for the direct introduction of the acetyl group.

Challenges:

  • Starting Material Synthesis: The synthesis of 2,6-dibromo-3-fluoropyridine may be required if it is not commercially available.

  • Reaction Conditions: Halogen-metal exchange reactions require strictly anhydrous conditions and low temperatures to avoid side reactions.

Critical Evaluation of an Alternative: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings.[9] In the context of 6-bromo-3-fluoropyridine, one might initially propose that the fluorine atom could direct lithiation to the ortho C2 position. However, literature precedents on the lithiation of 3-fluoropyridines suggest that deprotonation occurs preferentially at the C4 position.[1] This is due to the acidifying effect of the fluorine atom on the C4 proton. Therefore, a direct ortho-metalation approach starting from 6-bromo-3-fluoropyridine is unlikely to be a viable route to the desired 2-acetyl product.

Experimental Protocols

The following are proposed experimental protocols for each viable synthetic route, based on analogous reactions reported in the literature. These protocols are intended as a starting point and may require optimization.

Protocol for Route A: Grignard Reaction on 6-Bromo-3-fluoropyridine-2-carbonitrile
  • To a solution of 6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Route B: Weinreb Amide Synthesis
  • Step 1: Synthesis of 6-Bromo-3-fluoropicolinoyl chloride

    • To a solution of 6-bromo-3-fluoropicolinic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to afford the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of the Weinreb Amide

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (2.5 eq).

    • Add a solution of the crude 6-bromo-3-fluoropicolinoyl chloride from the previous step in DCM dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Synthesis of this compound

    • To a solution of the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Route C: Halogen-Metal Exchange and Acylation
  • To a solution of 2,6-dibromo-3-fluoropyridine (1.0 eq) in anhydrous THF (0.2 M) at -10 °C under an inert atmosphere, add i-propylmagnesium chloride-lithium chloride complex (1.1 eq, 1.3 M solution in THF) dropwise.

  • Stir the reaction mixture at -10 °C for 1 hour.

  • Cool the reaction to -78 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Comparison

The following table summarizes expected yields for the key transformations in each route, based on analogous reactions reported in the literature. It is important to note that these are estimates and actual yields may vary.

RouteKey TransformationAnalogous Reaction YieldReference
A Grignard reaction with nitrile70-90%[1][2]
B Weinreb amide formation80-95%[4]
Ketone synthesis from Weinreb amide75-90%[3]
C Bromine-magnesium exchange80-95%[8]
Acylation of Grignard reagent60-80%[10]

Conclusion and Recommendations

All three proposed synthetic routes (A, B, and C) offer viable pathways to this compound.

  • Route A is the most direct approach, provided that the starting nitrile is readily available and cost-effective. Its simplicity makes it an attractive option for rapid synthesis.

  • Route B , the Weinreb amide synthesis, is likely to be the most reliable and high-yielding method, particularly for larger-scale preparations where purity and avoidance of side products are critical. The additional steps may be justified by the expected cleaner reaction profile.

  • Route C presents a clever strategy that leverages the differential reactivity of the halogen atoms. Its success is highly dependent on the regioselectivity of the bromine-magnesium exchange and the availability of the dihalo-precursor.

The choice of the optimal synthetic route will depend on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. For initial exploratory work, Route A may be the most efficient. For process development and scale-up, the robustness of Route B is a significant advantage. Route C is a compelling alternative that warrants investigation, particularly if the starting dihalopyridine is accessible. The directed ortho-metalation approach is not recommended based on current literature.

References

assessing the purity of synthesized 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Information on Purity

I'm currently deep in the weeds of internet research, focusing specifically on analytical methods for assessing the purity of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone and similar brominated/fluorinated pyridine ketones. I'm prioritizing methods that are suitable for identifying and quantifying impurities. My goal is to compile a list of viable techniques.

Exploring Analytical Techniques

I've expanded my research with targeted Google searches, focusing on specific analytical techniques for assessing purity. I'm exploring HPLC, GC-MS, NMR, and FTIR, focusing on experimental parameters and step-by-step protocols. To help visualize the workflows, I'm now drafting Graphviz diagrams for each method, aiming for a detailed comparison guide.

Defining Search Parameters

I've just refined my search queries to ensure I gather relevant and comprehensive information, including terms related to specific analytical techniques. I'm also structuring the comparison guide, starting with an introduction highlighting purity's importance in drug development and outlining sections for each analytical method. I'm focusing on their principles, suitability, experimental parameters, and step-by-step protocols.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyridine core serves as a privileged scaffold, offering versatile points for chemical modification to achieve desired potency and selectivity. This guide provides a comparative analysis of kinase inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold, a class of compounds accessible through multi-step synthesis potentially originating from precursors like 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. Our focus will be on the Janus Kinase (JAK) family, a critical group of non-receptor tyrosine kinases that represent high-value targets for autoimmune diseases, myeloproliferative neoplasms, and cancer.[1][2]

We will dissect the structure-activity relationships (SAR), compare the efficacy of key compounds, and provide detailed experimental protocols to empower researchers in their quest to develop next-generation selective inhibitors.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine core is an ATP-competitive scaffold that effectively targets the hinge region of many kinases.[3][4] Its pyrazole portion can act as a crucial hydrogen bond donor, while the fused pyridine ring can engage in π–π stacking interactions with key residues, such as phenylalanine, in the ATP-binding pocket.[3] These compounds feature multiple diversity centers, allowing for extensive chemical exploration to optimize target engagement, selectivity, and pharmacokinetic properties.[5]

The synthesis of this scaffold often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone.[5] The required aminopyrazole can be synthesized from precursors such as substituted 2-halopyridines, establishing a synthetic link to the broader family of compounds including our initial topic precursor.

G cluster_0 Synthetic Precursors cluster_1 Core Scaffold Formation cluster_2 Final Product Class Start This compound Inter Substituted Aminopyrazole Start->Inter Multi-step synthesis Cond Condensation Reaction (e.g., with dicarbonyl compound) Inter->Cond Scaffold Pyrazolo[3,4-b]pyridine Core Cond->Scaffold Inhibitors Potent & Selective Kinase Inhibitors (e.g., JAK Inhibitors) Scaffold->Inhibitors Functionalization (R-group modification)

Caption: Plausible synthetic pathway to pyrazolopyridine inhibitors.
Targeting the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a cornerstone of cytokine signaling, translating extracellular signals into transcriptional regulation.[2][6] The pathway consists of three main components: a cell-surface receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[6] In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of this pathway is a key driver in numerous inflammatory diseases and cancers.[7] Consequently, inhibiting JAKs has become a validated and highly successful therapeutic strategy.[8][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_P STAT-P (active) STAT->STAT_P STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Transcriptional Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazolopyridine JAK Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.
Comparative Efficacy of Pyrazolo[3,4-b]pyridine-Based JAK Inhibitors

The development of JAK inhibitors has evolved from first-generation pan-JAK inhibitors (targeting multiple JAKs) to second-generation, more selective inhibitors. This shift aims to mitigate side effects, such as anemia or neutropenia, which are often linked to the inhibition of JAK2.[8] The pyrazolo[3,4-b]pyridine scaffold has been instrumental in developing compounds with varying selectivity profiles.

Below is a summary table compiling representative data for pyrazolo[3,4-b]pyridine derivatives and other relevant JAK inhibitors. Note that direct comparison of IC₅₀ values across different studies requires caution due to variations in assay conditions.

Compound Class / ExampleTarget(s)IC₅₀ (nM)Key SAR Insights & Notes
Series A (TBK1) TBK1 0.2 A series of 1H-pyrazolo[3,4-b]pyridine derivatives were optimized to be highly potent TBK1 inhibitors. Compound 15y stood out with exceptional potency and good selectivity.[10]
Series B (TRKA) TRKA 26 - 57 Scaffold hopping led to pyrazolo[3,4-b]pyridine derivatives as pan-TRK inhibitors. Compounds C03, C09, C10 showed potent nanomolar activity against TRKA.[3]
Series C (AMPK) AMPKα1γ1β1 420 Pyrazolo[3,4-b]pyridine derivatives were identified as potent AMPK activators. Compound 17f showed efficacy comparable to the known activator A-769662.[11]
NSC 33994 JAK2 60 A selective JAK2 inhibitor. Demonstrates target specificity with minimal inhibition of other kinases like Src and TYK2 at higher concentrations.[12]
Upadacitinib JAK1 > JAK2~15-60An approved, second-generation JAK inhibitor. Clinical data shows high efficacy in treating rheumatoid arthritis, often outperforming other inhibitors.[9][[“]]
Tofacitinib Pan-JAK~1-100A first-generation, approved pan-JAK inhibitor. Its broader activity profile is effective but has been associated with more side effects compared to selective inhibitors.[8][14]

Note: IC₅₀ values are compiled from multiple sources for illustrative purposes. For direct comparison, compounds should be tested under identical experimental conditions.

Network meta-analyses of clinically approved JAK inhibitors consistently demonstrate that second-generation, more selective inhibitors like Upadacitinib can offer superior efficacy in clinical endpoints, such as ACR20/50/70 response rates in rheumatoid arthritis, compared to some first-generation drugs.[9][[“]][14]

Experimental Protocols: A Self-Validating System

Accurate and reproducible evaluation of inhibitor potency is paramount. Here, we outline a standard, luminescence-based in vitro kinase inhibition assay for JAK2, a common and critical methodology in the field.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP, detected as a lower luminescent signal, corresponds to higher kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.[15]

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of test inhibitor (e.g., in DMSO) C Dispense inhibitor dilutions into 384-well plate A->C B Prepare Kinase Master Mix: - JAK2 Enzyme - Peptide Substrate - Assay Buffer D Add Kinase Master Mix to initiate reaction B->D C->D E Incubate at 30°C for 60 minutes D->E F Add ATP Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®) E->F G Incubate at RT for 10-45 minutes F->G H Read luminescence on plate reader G->H I Calculate % Inhibition vs. controls (DMSO) H->I J Plot dose-response curve and determine IC₅₀ I->J

Caption: Workflow for a luminescence-based JAK2 kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) in 100% DMSO.

    • Include a DMSO-only vehicle control for 0% inhibition and a known potent inhibitor (e.g., NSC 33994) as a positive control.[12][15]

  • Assay Plate Preparation:

    • Using a 384-well white assay plate, add 5 µL of each diluted compound or control to the appropriate wells.[12]

  • Kinase Reaction:

    • Prepare a master mix containing purified recombinant JAK2 enzyme (e.g., the JH1 catalytic domain), a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[16] The final ATP concentration should be near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured.[12]

    • Initiate the reaction by adding 10 µL of the enzyme/substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.[12]

  • Signal Detection:

    • Stop the reaction by adding 25 µL of an ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well.[12][16] This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate at room temperature for the time specified by the reagent manufacturer (typically 10-45 minutes) to stabilize the luminescent signal.[16]

  • Data Analysis:

    • Measure the luminescence using a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[12]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a highly validated and versatile core for the development of potent kinase inhibitors. As demonstrated with the JAK family, strategic modification of this scaffold can yield inhibitors with high potency and varying selectivity profiles, from pan-kinase inhibitors to isozyme-selective agents. The evolution from broad-spectrum inhibitors like Tofacitinib to more selective second-generation drugs like Upadacitinib highlights a key industry trend: the pursuit of selectivity to improve safety profiles while maintaining or enhancing efficacy.[8][9]

For researchers working with precursors like this compound, the pyrazolo[3,4-b]pyridine framework represents a logical and promising synthetic target. Future work should focus on leveraging structural biology and computational modeling to guide the design of derivatives with superior selectivity, not only within the JAK family but also across the wider human kinome, to unlock new therapeutic potential.

References

A Comparative Guide to the Synthesis and Characterization of Novel 6-Aryl-3-fluoropyridin-2-yl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to novel 6-aryl-3-fluoropyridin-2-yl ketones, valuable scaffolds in medicinal chemistry. The focus is on the characterization of a novel compound synthesized from the readily available starting material, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. This guide will objectively compare a Suzuki-Miyaura coupling approach with alternative synthetic strategies, supported by experimental data and protocols to aid researchers in making informed decisions for their drug discovery and development pipelines.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 3-fluoropyridine motif being a particularly sought-after component due to its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and receptor binding affinity. The synthesis of novel derivatives from accessible precursors is a critical step in the exploration of new chemical space. This guide details the synthesis and characterization of a novel compound, 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone, via a Suzuki-Miyaura coupling reaction, and compares this method with alternative synthetic approaches to similar 6-aryl-3-fluoropyridin-2-yl ketones.

Synthesis of a Novel Compound: 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex molecules. In the synthesis of 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone, the bromine atom of the starting material, this compound, is selectively replaced with a 4-hydroxyphenyl group.

The choice of a palladium catalyst and appropriate ligand is crucial for the success of the Suzuki-Miyaura coupling. Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often reliable for such transformations. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

A detailed experimental protocol for this synthesis, as described in patent WO2012069948 A1, is provided below.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the mixture.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone.

Characterization Data for 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone

While the patent WO2012069948 A1 describes the synthesis, specific characterization data is often found in related publications or subsequent experimental reports. Based on the structure, the expected characterization data would be:

  • ¹H NMR: Resonances corresponding to the pyridyl protons, the protons of the 4-hydroxyphenyl group, the methyl protons of the acetyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine and phenyl rings, the carbonyl carbon, and the methyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₀FNO₂).

  • Melting Point (m.p.): A sharp melting point for the purified solid compound.

Comparison with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other synthetic strategies can be employed to generate 6-aryl-3-fluoropyridin-2-yl ketones. A notable alternative is the construction of the fluoropyridine ring itself from acyclic precursors.

Alternative Synthesis: Construction of the 3-Fluoropyridine Ring

One alternative approach involves the reaction of α,α-difluoro-β-iodoketones with silyl enol ethers under photoredox conditions, followed by a one-pot condensation with ammonium acetate to form the 3-fluoropyridine ring. This method allows for the synthesis of diversely substituted 3-fluoropyridines from two different ketone components.

Advantages of this approach:

  • Convergent synthesis, allowing for the rapid generation of a library of analogs by varying the ketone starting materials.

  • Avoids the use of pre-functionalized pyridine starting materials.

Disadvantages:

  • May require more complex starting materials (α,α-difluoro-β-iodoketones).

  • Photoredox catalysis requires specific equipment (e.g., blue LED irradiation).

The choice between these synthetic routes will depend on the specific goals of the research program, including the desired diversity of the final compounds, the availability of starting materials, and the accessible laboratory equipment.

Data Summary

CompoundSynthetic MethodKey ReagentsCharacterization Data
1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone Suzuki-Miyaura CouplingThis compound, 4-Hydroxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃¹H NMR, ¹³C NMR, MS, m.p. (Data to be confirmed by experimental analysis)
Generic 6-Aryl-3-fluoropyridin-2-yl ketone Ring Constructionα,α-difluoro-β-iodoketone, Silyl enol ether, fac-Ir(ppy)₃, NH₄OAcVaries depending on the specific aryl group and ketone precursors.

Visualizing the Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Starting Materials: This compound 4-Hydroxyphenylboronic acid reagents Reagents: Pd(PPh3)4, K2CO3 1,4-Dioxane/Water start->reagents 1. Mix reaction Suzuki-Miyaura Coupling (80-100 °C) reagents->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & Quench purification Column Chromatography workup->purification 4. Isolate Crude product Product: 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone purification->product 5. Purify

Caption: Workflow for the synthesis of 1-(6-(4-hydroxyphenyl)-3-fluoropyridin-2-yl)ethanone.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_steps pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L2) pd_complex->pd_aryl_complex Ar'B(OH)2 / Base reductive_elimination Reductive Elimination aryl_boronic Ar'B(OH)2 base Base pd_aryl_complex->pd0 product Ar-Ar' pd_aryl_complex->product

A Senior Application Scientist's Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: A Comparative Benchmark for Core Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry, substituted pyridine scaffolds are indispensable due to their prevalence in a wide array of pharmaceutical agents. The strategic functionalization of these heterocycles is paramount for tuning physicochemical properties, modulating biological activity, and establishing intellectual property. 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (Compound 1 ) emerges as a particularly valuable building block, presenting a unique convergence of reactive sites. Its structure incorporates:

  • A bromine atom at the 6-position , a prime handle for palladium-catalyzed cross-coupling reactions.

  • An electron-withdrawing fluorine atom at the 3-position , which modulates the electronic character of the pyridine ring, influencing both reactivity and the properties of downstream compounds.

  • A sterically demanding acetyl group at the 2-position , offering a site for further chemical elaboration while influencing the reactivity of the adjacent C-Br bond.

This guide provides an in-depth performance benchmark of Compound 1 in two cornerstone synthetic transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By comparing its projected performance against structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization, grounded in mechanistic principles and supported by experimental data from the literature.

Chapter 1: Suzuki-Miyaura C-C Bond Formation: Performance and Considerations

The Suzuki-Miyaura reaction is a fundamental tool for constructing biaryl and heteroaryl-aryl structures.[1] The success of this transformation with Compound 1 is dictated by the interplay of its electronic and steric features.

Expertise & Experience: Mechanistic Insights and Reactivity Prediction

The C(6)-Br bond in Compound 1 is the primary site for oxidative addition to a Pd(0) catalyst, the rate-determining step in many Suzuki-Miyaura catalytic cycles.[2] The presence of the fluorine atom at the 3-position and the acetyl group at the 2-position, both being electron-withdrawing, is anticipated to render the C-Br bond more electrophilic and thus more susceptible to oxidative addition. This electronic activation suggests that Compound 1 should exhibit higher reactivity compared to analogues lacking these features, such as 1-(6-bromopyridin-3-yl)ethanone.

However, the acetyl group's proximity to the reaction center introduces significant steric hindrance. This necessitates the careful selection of a catalyst system, specifically one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to promote the coupling of sterically congested substrates.[1]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

While direct comparative studies on Compound 1 are limited, we can extrapolate its expected performance based on data from structurally similar 2-bromopyridines. The following table benchmarks typical conditions and outcomes, providing a strong basis for experimental design.

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone (Analogue)Pd(PPh₃)₄ (3%)K₂CO₃1,4-Dioxane/H₂O9012-2470-85[2]
9-Benzyl-2,6-dichloropurine (Heteroaryl Halide)Pd(PPh₃)₄ (2.5-5%)K₂CO₃Toluene100-77 (mono-coupling)[3]
General 2-Halopyridine Pd(OAc)₂ (1-2%) / SPhos (2-4%)K₂CO₃Dioxane/H₂O80-1102-1280-95[4]
Compound 1 (Projected) Pd₂(dba)₃ / SPhos or XPhos (2-4%) K₃PO₄ n-Butanol or Toluene 100-110 12-18 ~75-90 Predicted
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point derived from established methods for challenging heteroaryl halides.[2][4]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 ) (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a typical concentration of 0.1 M.

  • Reaction: Heat the mixture to the target temperature (e.g., 100–110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Reactants: - Compound 1 (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) B 2. Inert Atmosphere: Evacuate & Backfill (3x Ar) A->B C 3. Add Catalyst: - Pd Precursor (2 mol%) - Ligand (4 mol%) B->C D 4. Add Solvent: Degassed Toluene (0.1 M) C->D E 5. Heat & Stir: 100-110 °C D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Quench & Extract: EtOAc / H₂O F->G H 8. Dry & Concentrate G->H I 9. Purify: Column Chromatography H->I J Final Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chapter 2: Buchwald-Hartwig C-N Bond Formation: Navigating Steric Challenges

The Buchwald-Hartwig amination is a premier method for forging C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[5] The application of this reaction to Compound 1 requires overcoming the steric impediment imposed by the ortho-acetyl group.

Expertise & Experience: Mechanistic Insights and Reactivity Prediction

The catalytic cycle of the Buchwald-Hartwig amination shares the initial oxidative addition step with the Suzuki coupling.[5][6] Therefore, the electronic activation provided by the fluoro and acetyl substituents remains beneficial. The primary challenge arises later in the cycle, specifically during the reductive elimination step, which forms the final C-N bond. The steric bulk of the ortho-acetyl group can hinder this final step.

Consequently, the choice of ligand is even more critical than in the Suzuki coupling. Sterically hindered, biaryl phosphine ligands such as XPhos, RuPhos, or t-BuXPhos are essential.[7][8] These ligands create a bulky coordination sphere around the palladium center that accelerates reductive elimination and prevents catalyst decomposition pathways like β-hydride elimination.[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to efficiently deprotonate the amine coupling partner.[8]

Data Presentation: Comparative Performance in Buchwald-Hartwig Amination

By examining reaction conditions for similarly hindered or activated bromopyridines, we can establish a reliable set of starting conditions for Compound 1 .

SubstrateAmineCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
3-Bromo-2-methylpyridine (Steric Analogue)VariousPd₂(dba)₃ (1-2%) / (±)-BINAP (2-4%)NaOtBuToluene80-110High[8]
6-Bromopyridin-3-amine (Electronic Analogue)ArylaminePd₂(dba)₃ (2%) / XPhos (4%)NaOtBuToluene-High[9]
Bromobenzene (General Aryl Bromide)Carbazole[Pd(allyl)Cl]₂ (1%) / XPhos (4%)NaOtBuToluene100>90[7]
Compound 1 (Projected) Primary/Secondary Amine Pd₂(dba)₃ / XPhos or RuPhos (2-4%) NaOtBu or LHMDS Toluene or Dioxane 100-110 ~70-85 Predicted
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methodologies developed for sterically demanding heteroaryl halides.[8][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1 ) (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (0.1–0.2 M).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the prescribed temperature (e.g., 100–110 °C). Monitor reaction progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex [Ar(Pd)Br]L₂ pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar(Pd)NR₂]L₂ oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, + Base) amido_complex->pd0 Reductive Elimination (- Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Chapter 3: A Note on Chemoselectivity: Cross-Coupling vs. Nucleophilic Aromatic Substitution (SNAr)

An important consideration when working with fluorinated aryl halides is the potential for competing reaction pathways, namely Nucleophilic Aromatic Substitution (SNAr).

Expertise & Experience: Predicting the Dominant Pathway

In Compound 1 , two potential leaving groups exist: the bromine at C6 and the fluorine at C3.

  • Palladium-Catalyzed Cross-Coupling: As discussed, the C-Br bond is the preferred site for oxidative addition. This pathway is favored under the typical conditions for Suzuki and Buchwald-Hartwig reactions, which involve a Pd(0) catalyst and relatively weak nucleophiles (in the case of Suzuki).

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires a highly electron-poor aromatic ring and a strong nucleophile.[10] The pyridine ring in Compound 1 is activated towards SNAr by the electron-withdrawing effects of the nitrogen atom, the C2-acetyl group, and the C3-fluorine. The C6-position, being para to the activating fluorine group, is particularly susceptible. However, SNAr typically requires harsh conditions (high temperatures, strong bases/nucleophiles like alkoxides or thiolates) in the absence of a transition metal catalyst. The C-F bond itself could also be displaced, though this is generally more difficult than displacing heavier halogens.

For most applications, the milder, more selective conditions of palladium catalysis will ensure that reaction occurs exclusively at the C-Br bond. SNAr would only become a competing pathway if one were to treat Compound 1 with a very strong nucleophile (e.g., NaOMe) at elevated temperatures without a palladium catalyst.

Visualization: Reaction Pathway Selection

G cluster_conditions Reaction Conditions cluster_products Dominant Product start Compound 1 (6-Bromo-3-fluoropyridin-2-yl)ethanone pd_cat Pd(0) Catalyst + Ligand + Base start->pd_cat Suzuki or Buchwald-Hartwig strong_nuc Strong Nucleophile (e.g., NaOMe) + Heat (No Pd) start->strong_nuc SNAr Conditions cc_prod C-C or C-N Bond Formation at C6-Position pd_cat->cc_prod snar_prod SNAr Product (Displacement of Br or F) strong_nuc->snar_prod

Caption: Decision diagram for predicting reaction pathways for Compound 1.

Conclusion

This compound is a potent and versatile building block for drug discovery and development. Its electronically activated C-Br bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura couplings , high yields can be anticipated, provided that bulky phosphine ligands are employed to overcome the steric hindrance of the ortho-acetyl group.

  • For Buchwald-Hartwig aminations , the choice of a sterically demanding ligand system is even more critical to facilitate the C-N reductive elimination step.

By understanding the mechanistic nuances and carefully selecting the catalyst system, researchers can effectively leverage the unique reactivity of this compound to rapidly access a diverse range of complex, functionalized pyridine derivatives. The protocols and comparative data presented in this guide serve as a robust starting point for achieving these synthetic goals efficiently and predictably.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone. As a halogenated, nitrogen-containing organic compound, this substance requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Profile and Risk Assessment

This compound is a substituted pyridyl ketone. While comprehensive toxicological data for this specific molecule may not be widely published, its structural components—a brominated and fluorinated pyridine ring—classify it as a halogenated organic compound .[1] This classification is critical as it dictates the required disposal pathway under most environmental regulations, including those set by the Environmental Protection Agency (EPA).[2][3][4]

Based on data from structurally analogous compounds, the primary hazards are well-established.[5][6][7][8]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon direct contact.GHS07 (Exclamation Mark)H315: Causes skin irritation.[5][7]
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[5][7]
Respiratory Irritation May cause respiratory irritation if inhaled.GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[5][7][9]
Acute Toxicity (Oral) May be harmful or toxic if swallowed.GHS07 (Exclamation Mark)H302: Harmful if swallowed.[6][10]

Causality of Hazards: The reactivity of the pyridine ring, combined with the presence of halogens, contributes to its irritant properties. A critical, often overlooked, risk is the compound's behavior under thermal decomposition (e.g., in a fire). Combustion will liberate highly toxic and corrosive gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)[6][9]

  • Hydrogen bromide (HBr)[5][9]

  • Hydrogen fluoride (HF)

The generation of these acidic halogen gases is a primary reason why specialized disposal methods are mandatory.

Immediate Safety Protocols & Spill Management

Proactive safety measures are paramount. All handling of this compound, including transfers for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11][12]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety goggles are required.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use.[11]

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.

Spill Response Protocol: In the event of a spill, immediate and calm execution of the following steps is crucial.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_detected 1. Spill Detected (Evacuate non-essential personnel) don_ppe 2. Don Full PPE (If not already worn) spill_detected->don_ppe Ensure safety first contain 3. Contain Spill (Use absorbent socks for large spills) don_ppe->contain absorb 4. Absorb Material (Use vermiculite, sand, or chemical sorbent) contain->absorb Prevent spreading collect 5. Collect Waste (Use non-sparking tools) absorb->collect decontaminate 6. Decontaminate Area (Wipe with appropriate solvent) collect->decontaminate Thorough cleanup dispose 7. Package & Label for Disposal (As Halogenated Hazardous Waste) decontaminate->dispose

Caption: Workflow for managing spills of this compound.

Spilled material should be absorbed using an inert material like sand or vermiculite.[1][11] The collected waste must be placed into a designated, sealed container for hazardous materials and must not be mixed with regular trash.[1][12] Do not allow the chemical or cleanup materials to enter drains or waterways.[5][9]

The Core Disposal Workflow: From Bench to Destruction

Disposing of this compound is not merely about discarding it; it is a regulated process designed to neutralize its hazards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation. Due to its chemical structure, this compound must be categorized as "Halogenated Organic Waste." [1][14] Co-mingling this waste with non-halogenated organic solvents or other waste streams can create dangerous reactions and complicates the final disposal process, often increasing costs significantly.

Self-Validating System: By maintaining a dedicated waste stream for halogenated compounds, you prevent accidental mixing with incompatible materials (e.g., strong acids, bases, or oxidizers) that could trigger a hazardous reaction within the waste container.[1][12][15]

Step 2: Container Selection and Labeling
  • Container Type: Use a chemically compatible, leak-proof container with a secure, threaded screw-top cap.[1][14] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free of cracks or residue.

  • Labeling: Proper labeling is a regulatory requirement and a critical safety communication tool. Affix a hazardous waste label to the container before adding any waste.[14] The label must include:

    • The words "Hazardous Waste." [1]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The date accumulation started.

Step 3: Final Disposal Pathway

The accepted and environmentally responsible method for disposing of halogenated organic compounds is through a licensed chemical destruction facility.[13]

  • Method: The primary technology used is high-temperature incineration . This process breaks the molecule down into its constituent elements.

  • Critical Feature - Flue Gas Scrubbing: The incineration process for halogenated waste must be coupled with a "scrubber" or caustic wash system.[13] This is a non-negotiable requirement. As the compound burns, the bromine and fluorine atoms are converted into HBr and HF. The flue gas scrubber neutralizes these highly corrosive and toxic acidic gases before they can be released into the atmosphere.

The complete, compliant workflow is illustrated below.

Disposal_Workflow cluster_lab Laboratory Phase cluster_facility Disposal Facility Phase start Chemical Residue or Unused Product container 1. Select Designated 'Halogenated Waste' Container start->container labeling 2. Affix & Complete Hazardous Waste Label container->labeling transfer 3. Transfer Waste into Container (in Fume Hood) labeling->transfer store 4. Store Securely in Lab's Satellite Accumulation Area transfer->store pickup 5. EHS Personnel Pickup store->pickup Managed Hand-off transport 6. Transport to Licensed Waste Disposal Facility pickup->transport incinerate 7. High-Temperature Incineration transport->incinerate scrub 8. Flue Gas Scrubbing (Neutralizes HBr & HF) incinerate->scrub end Final Neutralized Effluent scrub->end

Caption: End-to-end disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone, a halogenated pyridine derivative. As a compound frequently utilized in complex organic synthesis, particularly in drug discovery, a robust understanding of its potential hazards is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation based on the compound's constituent chemical motifs: a brominated and fluorinated pyridine ring and a ketone functional group. The protocols herein are designed to establish a self-validating system of safety for researchers, scientists, and drug development professionals.

Foundational Hazard Assessment: An Analog-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative hazard assessment must be synthesized from data on structurally analogous compounds. The presence of the bromopyridine core and the ketone functional group dictates the primary hazards we must mitigate.

Based on SDS information for similar molecules such as 2-Bromopyridine and other halogenated ketones, the following hazards should be assumed[1][2][3]:

Anticipated Hazard Rationale and Potential Effects Primary Route of Exposure
Acute Toxicity Halogenated aromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1]Oral, Dermal, Inhalation
Skin Corrosion / Irritation Many brominated pyridines are known skin irritants.[2] Prolonged contact may lead to irritation, dermatitis, or chemical burns.Dermal
Serious Eye Damage / Irritation Direct contact with powders or solutions can cause serious and potentially irreversible eye irritation or damage.[1][2]Ocular
Respiratory Tract Irritation Inhalation of the powdered solid or aerosols from solutions may cause irritation to the respiratory system.[2]Inhalation

This assessment mandates that the compound be handled with appropriate engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy at all times.

The Core of Protection: Engineering Controls and PPE Philosophy

Before any PPE is donned, the primary line of defense must be established. All handling of this compound, from weighing to reaction quenching, must occur within a certified and properly functioning chemical fume hood.[4] This is a non-negotiable control to mitigate the primary risk of inhalation.

Our PPE philosophy is built on a tiered system:

  • Primary Barrier: The PPE in direct contact with the chemical (e.g., outer gloves).

  • Secondary Barrier: The layer of protection that prevents incidental contact with the skin (e.g., inner gloves, lab coat).

This dual-barrier approach ensures redundancy and protects against unforeseen breaches in the primary layer.

Detailed PPE Protocols: A Step-by-Step Implementation

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splash and fine powder dispersion requires more robust protection.

  • Mandatory: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times within the laboratory.[5]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions, supplement goggles with a full-face shield.

Hand Protection: A Critical Choice for Ketone-Containing Compounds

The ketone functional group is a critical consideration for glove selection. Standard nitrile gloves offer poor resistance to many ketones and solvents.[6][7]

Glove Selection Protocol: A double-gloving technique is mandatory for all handling activities.

  • Inner Glove: A standard nitrile glove provides a secondary barrier and maintains tactile sensitivity.

  • Outer Glove: This primary barrier must be selected for its resistance to both halogenated aromatics and ketones.

Glove Material Protection Against Ketones Protection Against Brominated Pyridines Recommendation
Standard Nitrile Poor to Fair (Risk of rapid breakthrough)GoodInner glove ONLY
Butyl Rubber Excellent [7][8]ExcellentRecommended Outer Glove
Ketone-Specific Gloves (e.g., Ketochem®, Ketodex) Excellent (Specifically formulated)[6][9][10]ExcellentRecommended Outer Glove
Neoprene Fair to GoodGoodAcceptable outer glove for short-duration tasks

Procedure:

  • Inspect all gloves for visible defects before use.[5]

  • Don the inner nitrile glove.

  • Don the appropriate outer glove (Butyl or Ketone-Specific).

  • When work is complete, remove the outer glove first, turning it inside out.

  • Remove the inner glove using a proper, non-contaminating technique.

  • Dispose of both pairs of gloves in the designated solid halogenated waste container.

  • Wash hands thoroughly with soap and water.[5]

Body Protection
  • Lab Coat: A flame-retardant lab coat with long sleeves and a secure closure is required. This coat should be kept buttoned to ensure full coverage.

  • Clothing: Long pants and closed-toe shoes made of a non-porous material are mandatory. Fabric shoes (e.g., sneakers) do not offer adequate protection against spills.

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator is not required. However, one must be available for emergency situations.

  • Emergency Use: In the event of a significant spill outside of a fume hood, an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges should be used by trained personnel during cleanup.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection A Task: Handling this compound B Is the task performed in a certified fume hood? A->B C STOP! Do not proceed. Consult EHS. B->C No   D Mandatory Base PPE B->D  Yes E Eye Protection: Chemical Safety Goggles D->E F Body Protection: Closed-toe Shoes, Long Pants, Flame-Retardant Lab Coat D->F G Hand Protection: Double-Gloving Required D->G J Is there a significant splash hazard? D->J H Inner Glove: Nitrile G->H I Outer Glove: Butyl Rubber or Ketone-Specific Glove G->I J->F No K Add Full Face Shield J->K Yes

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to include operational procedures and proper waste management.

General Handling Workflow
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, including a labeled halogenated waste container, is present.

  • Donning PPE: Don all required PPE as described above before approaching the fume hood.

  • Weighing: If weighing the solid, do so on weighing paper or in a container within the fume hood to contain any dust.

  • Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After the task is complete, decontaminate any reusable equipment. Place all contaminated disposable items (gloves, weighing paper, pipette tips) directly into the designated "Halogenated Organic Waste" container.[11][12]

  • Doffing PPE: Remove PPE in the correct order (outer gloves first) before exiting the lab.

Spill Management
  • Inside Fume Hood: For small spills (<5 mL or <1g), use an inert absorbent material like sand or vermiculite.[4] Collect the absorbed material with non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.

  • Outside Fume Hood: Evacuate the area immediately. Alert laboratory personnel and the Environmental Health & Safety (EHS) department. Only trained personnel with appropriate respiratory protection should perform the cleanup.

Waste Disposal

Improper disposal is a serious compliance and safety violation.[4]

  • Classification: All waste containing this compound must be classified as "Halogenated Organic Waste." [11][12]

  • Containers: Use only chemically compatible, leak-proof containers with secure screw-top caps, clearly labeled with the words "Hazardous Waste" and the full chemical name.[11] Do not use abbreviations.

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste.[12] Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[11]

By adhering to these integrated safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

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